molecular formula C9H9NO B1203819 2,3-dihydro-1H-quinolin-4-one CAS No. 4295-36-7

2,3-dihydro-1H-quinolin-4-one

Cat. No.: B1203819
CAS No.: 4295-36-7
M. Wt: 147.17 g/mol
InChI Key: BUWPZNOVIHAWHW-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-quinolin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWPZNOVIHAWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276195
Record name 2,3-dihydro-1H-quinolin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-36-7
Record name 2,3-dihydro-1H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the efficient one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, a critical scaffold in medicinal chemistry. The document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a comparative analysis of their efficiencies.

Introduction

2-Aryl-2,3-dihydroquinolin-4(1H)-ones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The development of efficient and environmentally benign synthetic methods for this scaffold is of significant interest to the pharmaceutical industry. One-pot synthesis, which combines multiple reaction steps into a single operation without the isolation of intermediates, offers a streamlined and atom-economical approach to these valuable compounds. This guide focuses on several key catalytic systems employed in the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, providing detailed methodologies and comparative data to aid researchers in selecting the optimal conditions for their specific needs.

Catalytic Systems and Data Presentation

A variety of catalysts have been successfully employed in the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The choice of catalyst, solvent, and reaction conditions significantly impacts the reaction efficiency, yield, and substrate scope. Below is a summary of key catalytic systems with their respective quantitative data.

Table 1: Comparison of Catalytic Systems for the One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
CatalystStarting MaterialsTypical Catalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield Range (%)Reference
Silver(I) Triflate (AgOTf)o-Aminoacetophenone, Aromatic Aldehyde5 mol%Dichloroethane (DCE)801 - 385 - 95[1]
Zirconyl Nitrate (ZrO(NO₃)₂·nH₂O)o-Aminochalcone20 mol%1:1 Aqueous Ethanol502 - 488 - 98[2]
Indium(III) Chloride (InCl₃) on Silica Gel2-AminochalconeCatalyticSolvent-free (Microwave)-1.5 - 3 min85 - 95[3]
Ferric Chloride on Neutral Alumina (FeCl₃/Al₂O₃)Isatoic Anhydride, Aromatic Aldehyde, Ammonium AcetateCatalytictert-ButanolReflux4Moderate to Good[2][4][5][6][7]
Pyrrolidineo-Aminoacetophenone, Aromatic Aldehyde20 mol%1:1 Aqueous Ethanol502 - 580 - 95[4]

Experimental Protocols

This section provides detailed experimental procedures for the key catalytic systems, enabling reproducibility in a laboratory setting.

Protocol 1: Silver(I) Triflate Catalyzed Synthesis from o-Aminoacetophenone and Aromatic Aldehyde

Materials:

  • o-Aminoacetophenone (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Silver(I) triflate (AgOTf) (0.05 mmol, 5 mol%)

  • Dichloroethane (DCE) (5 mL)

Procedure:

  • To a solution of o-aminoacetophenone and the aromatic aldehyde in dichloroethane, add silver(I) triflate.

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Protocol 2: Zirconyl Nitrate Catalyzed Synthesis from o-Aminochalcone[2]

Materials:

  • o-Aminochalcone (1.0 mmol)

  • Zirconyl nitrate (ZrO(NO₃)₂·nH₂O) (0.2 mmol, 20 mol%)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine the o-aminochalcone, zirconyl nitrate, ethanol, and water.[2]

  • Stir the mixture at 50 °C.[2]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[2]

  • After completion, quench the reaction with 5 mL of water.[2]

  • Extract the product with diethyl ether (3 x 10 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to yield the pure product.[2]

Protocol 3: Indium(III) Chloride on Silica Gel Catalyzed Microwave-Assisted Synthesis from 2-Aminochalcone[3]

Materials:

  • 2-Aminochalcone (1.0 mmol)

  • Indium(III) chloride (InCl₃) on silica gel

Procedure:

  • Prepare the catalyst by impregnating silica gel with a solution of indium(III) chloride.

  • Mix the 2-aminochalcone with the InCl₃/silica gel catalyst.

  • Place the mixture in a microwave reactor and irradiate for the specified time (typically 1.5-3 minutes).

  • After the reaction, extract the product with a suitable solvent (e.g., ethyl acetate).

  • Filter to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.

Protocol 4: Ferric Chloride on Neutral Alumina Catalyzed Synthesis from Isatoic Anhydride[2][4][5][6][7]

Materials:

  • Isatoic anhydride (2.0 mmol)

  • Aromatic aldehyde (2.4 mmol)

  • Ammonium acetate

  • FeCl₃/neutral Al₂O₃ catalyst

  • tert-Butanol

Procedure:

  • Combine isatoic anhydride, the aromatic aldehyde, ammonium acetate, and the FeCl₃/neutral Al₂O₃ catalyst in tert-butanol.[2]

  • Reflux the reaction mixture for 4 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Work up the residue with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Reaction Mechanisms and Visualizations

The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones typically proceeds through a domino reaction sequence involving an initial condensation followed by an intramolecular cyclization. The specific mechanism can vary depending on the starting materials and the catalyst used.

General Mechanistic Pathway (from o-Aminoacetophenone)

The reaction between an o-aminoacetophenone and an aromatic aldehyde, often catalyzed by a Lewis or Brønsted acid, is believed to proceed through an initial aldol-type condensation to form a chalcone-like intermediate. This is followed by an intramolecular aza-Michael addition of the amino group to the α,β-unsaturated ketone, leading to the formation of the dihydroquinolinone ring.

G cluster_start Starting Materials o-Aminoacetophenone o-Aminoacetophenone Aldol Condensation Aldol Condensation o-Aminoacetophenone->Aldol Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Aldol Condensation Catalyst Catalyst Catalyst->Aldol Condensation Intramolecular\nAza-Michael Addition Intramolecular Aza-Michael Addition Catalyst->Intramolecular\nAza-Michael Addition o-Aminochalcone Intermediate o-Aminochalcone Intermediate Aldol Condensation->o-Aminochalcone Intermediate o-Aminochalcone Intermediate->Intramolecular\nAza-Michael Addition 2-Aryl-2,3-dihydroquinolin-4(1H)-one 2-Aryl-2,3-dihydroquinolin-4(1H)-one Intramolecular\nAza-Michael Addition->2-Aryl-2,3-dihydroquinolin-4(1H)-one

Caption: General reaction pathway from o-aminoacetophenone.

Lewis Acid Catalyzed Cyclization of o-Aminochalcones

In syntheses starting from pre-formed or in situ generated o-aminochalcones, a Lewis acid catalyst coordinates to the carbonyl oxygen, activating the α,β-unsaturated system towards nucleophilic attack by the amino group. This intramolecular cyclization is the key ring-forming step.

G o-Aminochalcone o-Aminochalcone Coordination Coordination o-Aminochalcone->Coordination Lewis Acid (LA) Lewis Acid (LA) Lewis Acid (LA)->Coordination Activated Complex Activated Complex Coordination->Activated Complex Intramolecular Cyclization Intramolecular Cyclization Activated Complex->Intramolecular Cyclization Proton Transfer Proton Transfer Intramolecular Cyclization->Proton Transfer Product 2-Aryl-2,3-dihydroquinolin-4(1H)-one Proton Transfer->Product

Caption: Lewis acid catalyzed cyclization of o-aminochalcone.

Conclusion

The one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is a highly efficient and versatile strategy for accessing this important class of compounds. The choice of catalytic system can be tailored to the specific requirements of the synthesis, considering factors such as substrate scope, reaction conditions, and environmental impact. This guide provides a solid foundation for researchers to develop and optimize their synthetic routes to these valuable heterocyclic scaffolds.

References

A Green Chemistry Approach to the Synthesis of 2,3-Dihydroquinolin-4-ones Catalyzed by Zirconyl Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-dihydroquinolin-4-ones, a class of heterocyclic compounds with significant pharmaceutical potential, has been advanced through the use of zirconyl nitrate as an efficient, water-tolerant, and reusable Lewis acid catalyst. This technical guide details a green and effective method for the synthesis of these compounds via the intramolecular cyclization of o-aminochalcones. This approach offers several advantages over traditional methods, including milder reaction conditions, improved yields, and the use of an environmentally benign aqueous medium.[1][2]

Core Synthesis and Optimization

The synthesis involves the reaction of various substituted o-aminochalcones in the presence of zirconyl nitrate [ZrO(NO₃)₂·nH₂O] in an aqueous ethanol solvent system.[1][2] The optimal reaction conditions were established by systematically varying the catalyst concentration and the solvent. A catalyst concentration of 20 mol% zirconyl nitrate was found to be the most effective.[1] Increasing the catalyst amount beyond this did not lead to any significant improvement in the reaction rate or the product yield.[1]

The choice of solvent was also critical to the success of the reaction. A 1:1 mixture of ethanol and water at 50°C provided the best results compared to other solvents like acetonitrile, 1,4-dioxane, or toluene.[1] This aqueous medium aligns with the principles of green chemistry by reducing the reliance on volatile and often toxic organic solvents.[1][2]

Quantitative Data Summary

The efficiency of this catalytic system is demonstrated by the high yields and relatively short reaction times for a variety of substituted 2-aryl-2,3-dihydroquinolin-4(1H)-ones. The quantitative data from these syntheses are summarized in the table below.

EntryR GroupTime (h)Yield (%)
1H2.598
24-Cl2.597
34-Br3.096
44-F2.095
54-NO₂4.088
64-CH₃2.096
74-OCH₃2.098
83-NO₂4.090
92-Cl3.592
102-NO₂4.089
113,4-di-OCH₃2.594
124-N(CH₃)₂2.095

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones:

  • A mixture of the substituted (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (1 mmol) and zirconyl nitrate (20 mol%) was prepared in a 1:1 aqueous ethanol solution (4 mL).[1]

  • The reaction mixture was stirred at 50°C.[1]

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent was evaporated under reduced pressure.

  • The resulting solid was purified by recrystallization from ethanol to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

  • The structure and purity of the synthesized compounds were confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Characterization Data for 2-Phenyl-2,3-dihydroquinolin-4(1H)-one:

  • Appearance: Off-white solid[1]

  • Yield: 98%[1]

  • Melting Point: 153–155 °C[1]

  • IR (KBr, cm⁻¹): 3060, 3028, 1638, 1572, 1494, 1358, 1324, 1295, 1157, 1095, 974, 861[1]

  • ¹H NMR (600 MHz, CDCl₃, δ): 7.83 (dd, J = 8.5, 1.2 Hz, 1H), 7.42 (d, J = 7.4 Hz, 2H), 7.40–7.36 (m, 2H), 7.35–7.33 (m, 2H), 6.76 (t, J = 7.4 Hz, 1H), 6.68 (d, J = 8.5 Hz, 1H), 4.70 (dd, J = 13.5, 3.6 Hz, 1H), 4.65 (s, 1H, NH), 2.82 (dd, J = 16.3, 14.4 Hz, 1H), 2.70 (dd, J = 15.6, 3.6 Hz, 1H)[1]

  • ¹³C NMR (150 MHz, CDCl₃, δ): 192.9, 152.4, 136.1, 128.6, 128.3, 127.4, 126.5, 119.2, 117.2, 116.7, 59.1, 45.7[1]

  • MS (EI): m/z = 223.10 [M+][1]

Visualizing the Process

Reaction Pathway:

The synthesis proceeds through an intramolecular cyclization of the o-aminochalcone, catalyzed by the Lewis acidic zirconyl nitrate.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions o-aminochalcone o-aminochalcone Intermediate Lewis Acid-Base Adduct o-aminochalcone->Intermediate Coordination ZirconylNitrate ZrO(NO₃)₂·nH₂O ZirconylNitrate->Intermediate Solvent 1:1 EtOH:H₂O Temperature 50 °C Product 2,3-Dihydroquinolin-4-one Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis.

Experimental Workflow:

The following diagram illustrates the step-by-step laboratory procedure for the synthesis.

ExperimentalWorkflow Start Start Mixing Mix o-aminochalcone, Zirconyl Nitrate, and aq. Ethanol Start->Mixing Heating Stir at 50 °C Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating Incomplete Evaporation Evaporate Solvent Monitoring->Evaporation Reaction Complete Purification Recrystallize from Ethanol Evaporation->Purification Analysis Characterize Product (IR, NMR, MS) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow.

Conclusion

The use of zirconyl nitrate as a catalyst provides a simple, efficient, and environmentally friendly method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[1][2] This "green" approach, characterized by mild reaction conditions and high yields, represents a significant improvement over previous methods that often required harsh reagents, toxic solvents, and longer reaction times.[1][2] The reusability of the water-tolerant Lewis acid catalyst further enhances the sustainability of this synthetic route, making it an attractive option for both academic research and industrial drug development.[1][2]

References

A Technical Guide to the Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for efficient and sustainable synthetic methodologies is a cornerstone of modern drug discovery and development. 2-Aryl-2,3-dihydroquinolin-4(1H)-ones represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the microwave-assisted synthesis of these valuable heterocyclic compounds. By leveraging the principles of microwave chemistry, researchers can significantly accelerate reaction times, improve yields, and often achieve cleaner reaction profiles compared to conventional heating methods. This document offers a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data, underscoring the advantages of this green chemistry approach.

Introduction

2-Aryl-2,3-dihydroquinolin-4(1H)-ones, sometimes referred to as azaflavanones, are nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural motif is a key component in a variety of biologically active molecules. The efficient synthesis of these compounds is therefore of paramount importance.

Traditional synthetic routes often involve lengthy reaction times and may require harsh conditions, leading to lower overall efficiency and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly enhance product yields.[1][2][3] This guide will focus on the microwave-promoted intramolecular cyclization of 2'-aminochalcones, a primary and effective route to the target 2-aryl-2,3-dihydroquinolin-4(1H)-one core.

Reaction Mechanism and Signaling Pathway

The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via microwave-assisted intramolecular cyclization of 2'-aminochalcones proceeds through a well-established reaction pathway. The key mechanistic steps are outlined below and visualized in the accompanying diagram.

The reaction is typically initiated by an acid catalyst, which protonates the carbonyl group of the 2'-aminochalcone. This protonation enhances the electrophilicity of the β-carbon of the α,β-unsaturated ketone system. Subsequently, the nucleophilic amino group attacks this electrophilic center in an intramolecular fashion, leading to the formation of a six-membered ring intermediate. A final tautomerization step then yields the stable 2-aryl-2,3-dihydroquinolin-4(1H)-one product.[4] Microwave irradiation accelerates each of these steps by providing rapid and uniform heating, leading to a significant rate enhancement.

ReactionMechanism cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_product Final Product 2_aminochalcone 2'-Aminochalcone protonated_chalcone Protonated Chalcone 2_aminochalcone->protonated_chalcone Protonation (Acid Catalyst, H+) cyclized_intermediate Cyclized Intermediate protonated_chalcone->cyclized_intermediate Intramolecular Nucleophilic Attack dihydroquinolinone 2-Aryl-2,3-dihydroquinolin-4(1H)-one cyclized_intermediate->dihydroquinolinone Tautomerization

Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are most evident when comparing quantitative data from conventional heating methods. The following tables summarize the reaction times and yields for the synthesis of various 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

EntryArConventional Method (Time)Conventional Method (Yield %)Microwave Method (Time)Microwave Method (Yield %)Reference
1Phenyl12 h755 min92[5]
24-Chlorophenyl15 h726 min90[5]
34-Methoxyphenyl10 h804 min95[5]
44-Nitrophenyl24 h658 min85[5]
52-Thienyl18 h707 min88[5]

Table 1: Comparison of Reaction Times and Yields for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones.

Experimental Protocols

This section provides a detailed experimental protocol for the microwave-assisted synthesis of a representative 2-aryl-2,3-dihydroquinolin-4(1H)-one.

General Procedure for the Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

A mixture of the appropriate 2'-aminochalcone (1 mmol) and a catalytic amount of a suitable acid catalyst (e.g., montmorillonite K-10 clay, 100 mg) is placed in a microwave-safe reaction vessel. The reaction is carried out in a solvent-free manner or with a minimal amount of a high-boiling point solvent such as DMF or DMSO. The vessel is sealed and subjected to microwave irradiation at a specified temperature and power for a short duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Example: Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one

To 1-(2-aminophenyl)-3-phenylprop-2-en-1-one (2'-aminochalcone, 223 mg, 1 mmol) in a 10 mL microwave process vial was added montmorillonite K-10 clay (100 mg). The vial was sealed with a septum and placed in the cavity of a microwave reactor. The mixture was irradiated at 120°C for 5 minutes with a power output of 200 W. After completion of the reaction (monitored by TLC), the vial was cooled to room temperature. The reaction mixture was then dissolved in dichloromethane (10 mL) and the catalyst was removed by filtration. The filtrate was concentrated under reduced pressure, and the resulting crude product was recrystallized from ethanol to yield pure 2-phenyl-2,3-dihydroquinolin-4(1H)-one as a crystalline solid.

Yield: 205 mg (92%). Melting Point: 188-190 °C.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones is a streamlined process designed for efficiency and high throughput. The key stages of this workflow are depicted in the diagram below.

ExperimentalWorkflow start Start reactants Combine 2'-Aminochalcone and Catalyst start->reactants mw_irradiation Microwave Irradiation (Set Time, Temp, Power) reactants->mw_irradiation monitoring Monitor Reaction (TLC) mw_irradiation->monitoring monitoring->mw_irradiation Incomplete workup Reaction Work-up (Cooling, Filtration) monitoring->workup Complete purification Purification (Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. This technology offers substantial improvements over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles, aligning with the principles of green chemistry. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively implement this efficient synthetic strategy in their laboratories. The continued exploration and application of microwave-assisted synthesis will undoubtedly accelerate the discovery and development of new therapeutic agents based on the 2-aryl-2,3-dihydroquinolin-4(1H)-one scaffold.

References

A Technical Guide to Domino Reactions for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of therapeutic agents. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocyclic compounds. This technical guide provides an in-depth overview of the key domino reactions employed in the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to Domino Reactions

Domino reactions offer significant advantages over traditional multi-step syntheses by combining multiple bond-forming events in a single, one-pot operation without the isolation of intermediates. This approach leads to increased efficiency, reduced waste, and often allows for the construction of complex molecular architectures from simple starting materials. Key benefits for pharmaceutical development include improved atom economy, higher yields, and simplified purification processes.

Key Domino Strategies for 2,3-Dihydro-4(1H)-quinolinone Synthesis

Several domino strategies have been successfully applied to the synthesis of 2,3-dihydro-4(1H)-quinolinones. The most prominent among these are:

  • Michael Addition-Intramolecular Nucleophilic Aromatic Substitution (SₙAr): A versatile and widely used method.

  • Imine Addition-Intramolecular Nucleophilic Aromatic Substitution (SₙAr): An effective variation for constructing highly substituted quinolinones.

  • Dissolving Metal Reduction-Cyclization: A classic approach for the synthesis of 2-aryl substituted derivatives.

  • Asymmetric Domino Reactions: Enabling the stereoselective synthesis of chiral quinolinones.

Domino Michael Addition-Intramolecular SₙAr Reaction

This strategy provides a concise route to N-substituted 2,3-dihydro-4(1H)-quinolinones. The reaction is initiated by a Michael addition of a primary amine to an α,β-unsaturated ketone bearing a leaving group on the aromatic ring, followed by an intramolecular SₙAr cyclization.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 1-Aryl-2-propen-1-one Derivative p1 N-Substituted 2,3-Dihydro-4(1H)-quinolinone r1->p1 Domino Reaction (Michael Addition then SNAr) r2 Primary Amine (R-NH2) r2->p1

Caption: Domino Michael-SₙAr Reaction Pathway.

Quantitative Data Summary:
EntryAmine (R-NH₂)ProductYield (%)Reference
1Benzylamine1-Benzyl-2,3-dihydro-4(1H)-quinolinone78
2Cyclohexylamine1-Cyclohexyl-2,3-dihydro-4(1H)-quinolinone65
3n-Butylamine1-n-Butyl-2,3-dihydro-4(1H)-quinolinone72
4Isobutylamine1-Isobutyl-2,3-dihydro-4(1H)-quinolinone54
Detailed Experimental Protocol: Synthesis of 1-Benzyl-2,3-dihydro-4(1H)-quinolinone

Materials:

  • 1-(2-Fluorophenyl)-2-propen-1-one

  • Benzylamine

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of 1-(2-fluorophenyl)-2-propen-1-one (1.0 mmol) in DMF (5 mL) is added benzylamine (1.2 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then poured into water (50 mL) and extracted with diethyl ether (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1-benzyl-2,3-dihydro-4(1H)-quinolinone.

Domino Imine Addition-Intramolecular SₙAr Reaction

This approach allows for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. The reaction involves the addition of a pre-formed imine to a β-ketoester, followed by an intramolecular SₙAr cyclization.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 tert-Butyl 2-fluoro-5-nitrobenzoylacetate p1 Highly Substituted 2,3-Dihydro-4(1H)-quinolinone r1->p1 Domino Reaction (Imine Addition then SNAr) r2 Pre-formed Imine r2->p1

Caption: Domino Imine Addition-SₙAr Reaction.

Quantitative Data Summary:
EntryImineProductYield (%)Reference
1N-Benzylidene-aniline2,3-Diphenyl-2,3-dihydro-4(1H)-quinolinone derivative68
2N-(4-Methoxybenzylidene)-aniline2-(4-Methoxyphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinolinone derivative75
3N-Propylidene-aniline2-Ethyl-3-phenyl-2,3-dihydro-4(1H)-quinolinone derivative62
Detailed Experimental Protocol: Synthesis of a Highly Substituted 2,3-Dihydro-4(1H)-quinolinone

Materials:

  • tert-Butyl 2-fluoro-5-nitrobenzoylacetate

  • Pre-formed imine (e.g., N-benzylideneaniline)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of tert-butyl 2-fluoro-5-nitrobenzoylacetate (1.0 mmol) and the pre-formed imine (1.1 mmol) in acetonitrile (10 mL) is stirred at room temperature for 24 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired product.

Domino Dissolving Metal Reduction-Cyclization

This method is particularly useful for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones from 2'-nitrochalcones. The domino sequence is initiated by the reduction of the nitro group, followed by an intramolecular Michael addition of the resulting aniline to the enone system.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 2'-Nitrochalcone p1 2-Aryl-2,3-dihydro-4(1H)-quinolinone r1->p1 Domino Reaction (Nitro Reduction then Cyclization) r2 Iron Powder r2->p1 r3 Concentrated HCl r3->p1

Caption: Dissolving Metal Reduction-Cyclization.

Quantitative Data Summary:
Entry2'-Nitrochalcone Aryl Substituent (Ar)ProductYield (%)Reference
1Phenyl2-Phenyl-2,3-dihydro-4(1H)-quinolinone88
24-Chlorophenyl2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinolinone85
34-Methoxyphenyl2-(4-Methoxyphenyl)-2,3-dihydro-4(1H)-quinolinone72
43-Nitrophenyl2-(3-Nitrophenyl)-2,3-dihydro-4(1H)-quinolinone75
Detailed Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-4(1H)-quinolinone

Materials:

  • (E)-1-(2-Nitrophenyl)-3-phenylprop-2-en-1-one (2'-Nitrochalcone)

  • Iron powder

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of the 2'-nitrochalcone (1.0 mmol) and iron powder (5.0 mmol) in ethanol (10 mL) is heated to reflux.

  • Concentrated hydrochloric acid (1 mL) is added dropwise, and the mixture is refluxed for 30 minutes.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated.

  • The residue is neutralized with sodium bicarbonate solution and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to give 2-phenyl-2,3-dihydro-4(1H)-quinolinone.

Asymmetric Domino Reactions

The development of asymmetric domino reactions has enabled the synthesis of enantioenriched 2,3-dihydro-4(1H)-quinolinones, which are of significant interest in drug discovery. One notable example is the organocatalytic intramolecular Michael addition of a sulfonamide to an enone, mediated by a bifunctional thiourea catalyst.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 β-Ketoester with a Sulfonamide Moiety p1 Chiral 2,3-Dihydro-4(1H)-quinolinone r1->p1 Asymmetric Domino Reaction (Intramolecular Michael Addition) r2 Chiral Thiourea Catalyst r2->p1

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydroquinolin-4(1H)-ones from o-Aminoacetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 2,3-dihydroquinolin-4(1H)-ones, a crucial scaffold in medicinal chemistry, starting from readily available o-aminoacetophenones. This document details the primary synthetic strategies, provides in-depth experimental protocols, presents quantitative data for various synthetic methods, and illustrates the underlying reaction mechanisms.

Introduction

2,3-Dihydroquinolin-4(1H)-ones, also known as tetrahydro-4-quinolones, are heterocyclic compounds of significant interest in drug discovery and development. Their structural framework is a key component in a wide range of biologically active molecules, exhibiting properties such as anticancer, anti-inflammatory, and antihypertensive activities. The synthesis of these compounds from o-aminoacetophenones represents a versatile and efficient approach to this important class of molecules.

The core synthetic strategy involves the condensation of an o-aminoacetophenone with an aldehyde to form an o-aminochalcone intermediate. This intermediate subsequently undergoes an intramolecular cyclization to yield the desired 2,3-dihydroquinolin-4(1H)-one. This transformation can be achieved through a one-pot reaction or a two-step process, with various catalysts and reaction conditions being employed to optimize yields and reaction times. This guide will explore these methodologies in detail.

Synthetic Strategies

The synthesis of 2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones can be broadly categorized into two main strategies:

  • One-Pot Synthesis: This approach involves the direct reaction of an o-aminoacetophenone and an aldehyde in the presence of a catalyst to form the 2,3-dihydroquinolin-4(1H)-one in a single step. This method is often preferred for its operational simplicity and time efficiency.

  • Two-Step Synthesis: This strategy involves the initial synthesis and isolation of the intermediate o-aminochalcone, followed by a separate intramolecular cyclization step to form the final product. This approach allows for the purification of the intermediate, which can sometimes lead to higher overall yields of the final product.

A variety of catalysts have been reported for these transformations, including Lewis acids (e.g., silver(I) triflate, zirconyl nitrate, indium(III) chloride), Brønsted acids, and bases.[1] The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and substrate scope.

Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods.

One-Pot Synthesis using Silver(I) Triflate

This protocol describes a mild and efficient one-pot procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[1]

Materials:

  • o-Aminoacetophenone

  • Aromatic aldehyde

  • Silver(I) triflate (AgOTf)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in methanol (5 mL) in a round-bottom flask, add silver(I) triflate (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for the time specified in Table 1 (typically 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Two-Step Synthesis: Intramolecular Cyclization of o-Aminochalcones using Zirconyl Nitrate

This protocol outlines the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones via the intramolecular cyclization of pre-synthesized o-aminochalcones using a water-tolerant Lewis acid catalyst.[1]

Step 1: Synthesis of o-Aminochalcone

A general procedure for the Claisen-Schmidt condensation to form chalcones is as follows:

Materials:

  • o-Aminoacetophenone

  • Aromatic aldehyde

  • Ethanol (EtOH)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve o-aminoacetophenone (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and add aqueous sodium hydroxide solution dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and neutralize with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure o-aminochalcone.

Step 2: Intramolecular Cyclization

Materials:

  • o-Aminochalcone

  • Zirconyl nitrate (ZrO(NO₃)₂)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the o-aminochalcone (1.0 mmol) in acetonitrile (10 mL), add zirconyl nitrate (0.1 mmol, 10 mol%).

  • Reflux the reaction mixture for the time indicated in Table 2 (typically 2-5 hours), monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 2,3-dihydroquinolin-4(1H)-ones using the methodologies described above.

Table 1: One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones using Silver(I) Triflate

EntryTime (h)Yield (%)
1HH1.592
2H4-Cl2.090
3H4-Me1.095
4H4-OMe1.094
55-ClH2.588
65-Cl4-Cl3.085
75-MeH1.591

Reaction conditions: o-aminoacetophenone (1.0 mmol), aldehyde (1.1 mmol), AgOTf (5 mol%), MeOH (5 mL), room temperature.

Table 2: Two-Step Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones via Intramolecular Cyclization

EntryTime (h)Yield (%)
1HH2.594
2H4-NO₂3.085
3H4-Br2.092
4H3-OMe2.090
55-BrH4.087
65-Br4-NO₂5.082
75-OMeH3.589

Reaction conditions: o-aminochalcone (1.0 mmol), ZrO(NO₃)₂ (10 mol%), CH₃CN (10 mL), reflux.

Reaction Mechanisms and Visualizations

The synthesis of 2,3-dihydroquinolin-4(1H)-ones from o-aminoacetophenones proceeds through two key steps: an initial condensation to form an o-aminochalcone, followed by an intramolecular cyclization.

Overall Synthetic Pathway

The general transformation can be visualized as a two-step process, which can be performed in one pot or in a stepwise manner.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product o_aminoacetophenone o-Aminoacetophenone o_aminochalcone o-Aminochalcone o_aminoacetophenone->o_aminochalcone Condensation aldehyde Aldehyde aldehyde->o_aminochalcone dihydroquinolinone 2,3-Dihydroquinolin-4(1H)-one o_aminochalcone->dihydroquinolinone Intramolecular Cyclization

Caption: General synthetic workflow.

Mechanism of Chalcone Formation (Claisen-Schmidt Condensation)

The formation of the o-aminochalcone intermediate is a base-catalyzed Claisen-Schmidt condensation. The base abstracts a proton from the α-carbon of the o-aminoacetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the o-aminochalcone.

G start o-Aminoacetophenone + Aldehyde enolate Enolate Formation (Base-catalyzed) start->enolate Base (e.g., NaOH) nucleophilic_attack Nucleophilic Attack on Aldehyde enolate->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H₂O aldol Aldol Adduct protonation->aldol dehydration Dehydration aldol->dehydration -H₂O end o-Aminochalcone dehydration->end

Caption: Chalcone formation mechanism.

Mechanism of Intramolecular Cyclization

The intramolecular cyclization of the o-aminochalcone to the 2,3-dihydroquinolin-4(1H)-one can be catalyzed by either acid or base.

Acid-Catalyzed Cyclization: The acid protonates the carbonyl oxygen of the chalcone, activating the α,β-unsaturated system towards nucleophilic attack by the amino group. Subsequent proton transfer and tautomerization yield the final product.

G start o-Aminochalcone protonation Protonation of Carbonyl start->protonation H⁺ (Acid Catalyst) activated_chalcone Activated Chalcone protonation->activated_chalcone cyclization Intramolecular Nucleophilic Attack activated_chalcone->cyclization intermediate Cyclized Intermediate cyclization->intermediate deprotonation Deprotonation intermediate->deprotonation -H⁺ end 2,3-Dihydroquinolin-4(1H)-one deprotonation->end G start o-Aminochalcone michael_addition Intramolecular Michael Addition start->michael_addition Base enolate_intermediate Enolate Intermediate michael_addition->enolate_intermediate protonation Protonation enolate_intermediate->protonation H⁺ source end 2,3-Dihydroquinolin-4(1H)-one protonation->end

References

An In-depth Technical Guide to the Intramolecular Cyclization of o-Aminochalcones for the Synthesis of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular cyclization of o-aminochalcones, a pivotal reaction in synthetic organic chemistry for the formation of dihydroquinolinone scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key transformations.

Introduction

The 2,3-dihydroquinolin-4(1H)-one core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The intramolecular cyclization of readily accessible o-aminochalcones represents one of the most efficient and atom-economical routes to this important scaffold. This reaction, fundamentally an intramolecular aza-Michael addition, can be promoted under various conditions, including acidic, basic, Lewis acidic, and microwave-assisted protocols. The choice of reaction conditions can significantly influence the reaction efficiency, yield, and substrate scope. This guide will explore the most prominent and effective methods for this transformation.

Reaction Mechanism and Workflow

The fundamental transformation involves the cyclization of an o-aminochalcone to a 2,3-dihydroquinolin-4(1H)-one. The generally accepted mechanism proceeds through an intramolecular conjugate addition of the amino group to the α,β-unsaturated ketone moiety of the chalcone.

ReactionMechanism start o-Aminochalcone intermediate Enolate Intermediate start->intermediate Intramolecular aza-Michael addition product Dihydroquinolinone intermediate->product Protonation

Fig. 1: General mechanism of intramolecular cyclization.

A typical experimental workflow for the synthesis and characterization of dihydroquinolinones from o-aminochalcones is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Mix o-aminochalcone and catalyst/reagent reaction Heat/Irradiate under specified conditions start->reaction workup Quench reaction and extract product reaction->workup purify Recrystallization or Column Chromatography workup->purify characterize Spectroscopic Analysis (NMR, IR, MS) purify->characterize

Fig. 2: General experimental workflow.

Synthetic Methodologies and Quantitative Data

Several methods have been developed for the intramolecular cyclization of o-aminochalcones. The choice of method often depends on the substrate's electronic and steric properties, as well as desired reaction conditions (e.g., speed, greenness). Below is a summary of key methods with their respective quantitative data.

Acid-Catalyzed Cyclization

Traditional Brønsted acids are effective catalysts for this transformation. A mixture of phosphoric acid and acetic acid is a commonly employed system.

Catalyst/ReagentSubstrate (R)TimeTemperatureYield (%)Reference
H₃PO₄/AcOH (1:1)H2 hReflux85[1]
H₃PO₄/AcOH (1:1)4-OCH₃2.5 hReflux88[1]
H₃PO₄/AcOH (1:1)4-Cl3 hReflux82[1]
Lewis Acid-Catalyzed Cyclization

Lewis acids can activate the enone system, facilitating the nucleophilic attack of the amino group. Indium(III) chloride and Zinc chloride are notable examples.

CatalystSubstrate (R)SolventTimeTemperatureYield (%)Reference
InCl₃·4H₂OHDCM15 hrt93[2]
InCl₃·4H₂O4-OCH₃DCM16 hrt91[2]
ZnCl₂HDCM/H₂O24 hrt84[2]
Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation offers a rapid and environmentally friendly alternative to conventional heating methods, often leading to higher yields in shorter reaction times under solvent-free conditions.

CatalystSubstrate (R)PowerTimeTemperatureYield (%)Reference
Silica ChlorideH300 W3 min100 °C94[3]
Silica Chloride4-CH₃300 W4 min100 °C92[3]
Silica Chloride4-NO₂300 W5 min100 °C90[3]

Detailed Experimental Protocols

General Procedure for the Synthesis of o-Aminochalcones

The starting o-aminochalcones are typically synthesized via a Claisen-Schmidt condensation between an o-aminoacetophenone and a substituted benzaldehyde.

Procedure: To a solution of o-aminoacetophenone (1.0 eq) and the corresponding substituted benzaldehyde (1.1 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure o-aminochalcone.

Protocol for Acid-Catalyzed Cyclization using H₃PO₄/AcOH

Procedure: The o-aminochalcone (1.0 mmol) is added to a 1:1 mixture of 85% phosphoric acid and glacial acetic acid (5 mL). The reaction mixture is refluxed for 2-3 hours, with progress monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The solution is neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed thoroughly with water, and dried. The crude product is purified by recrystallization from ethanol to yield the pure 2,3-dihydroquinolin-4(1H)-one.

Protocol for Lewis Acid-Catalyzed Cyclization using InCl₃·4H₂O

Procedure: To a solution of the o-aminochalcone (1.0 mmol) in dichloromethane (DCM, 10 mL), indium(III) chloride tetrahydrate (InCl₃·4H₂O, 10 mol%) is added. The mixture is stirred at room temperature for 15-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with DCM (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the desired 2,3-dihydroquinolin-4(1H)-one.

Protocol for Microwave-Assisted Solvent-Free Synthesis using Silica Chloride

Procedure: A mixture of the o-aminochalcone (1.0 mmol) and silica chloride (0.5 g) is placed in an open glass vessel. The vessel is then subjected to microwave irradiation at 300 W for 3-6 minutes. The reaction progress is monitored by TLC after cooling the vessel at intervals. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The silica chloride is removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to give the pure 2,3-dihydroquinolin-4(1H)-one.[3]

Characterization Data

The synthesized 2,3-dihydroquinolin-4(1H)-ones are typically characterized by spectroscopic methods. Below is representative data for 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 7.85 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H), 7.50-7.35 (m, 5H, Ar-H), 7.25 (t, J = 7.8 Hz, 1H, Ar-H), 6.80 (d, J = 8.2 Hz, 1H, Ar-H), 6.65 (t, J = 7.4 Hz, 1H, Ar-H), 5.50 (dd, J = 12.8, 5.2 Hz, 1H, H-2), 3.00 (dd, J = 16.4, 12.8 Hz, 1H, H-3a), 2.75 (dd, J = 16.4, 5.2 Hz, 1H, H-3b).[4]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 192.5 (C=O), 151.0 (C-8a), 142.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 118.0 (Ar-C), 117.5 (Ar-C), 115.0 (Ar-C), 58.0 (C-2), 44.0 (C-3).[4]

  • IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O), 1610, 1480 (Ar C=C).[4]

Conclusion

The intramolecular cyclization of o-aminochalcones provides a versatile and efficient pathway for the synthesis of dihydroquinolinones. This guide has presented a comparative overview of several key methodologies, including acid-catalyzed, Lewis acid-catalyzed, and microwave-assisted solvent-free conditions. The choice of method can be tailored based on the specific substrate and desired experimental parameters. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration and development of novel dihydroquinolinone-based therapeutic agents.

References

Spectroscopic Characterization of 2,3-dihydro-1H-quinolin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2,3-dihydro-1H-quinolin-4-one, a key heterocyclic scaffold in medicinal chemistry. This document details the expected spectroscopic data based on the analysis of closely related derivatives and outlines the standard experimental protocols for acquiring such data.

Core Spectroscopic Data

Table 1: ¹H NMR Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0d1HAr-H (H5)
~7.4 - 7.6t1HAr-H (H7)
~6.8 - 7.0d1HAr-H (H8)
~6.7 - 6.9t1HAr-H (H6)
~4.5 (broad s)s1HN-H
~3.5t2H-CH₂- (C2)
~2.7t2H-CH₂- (C3)
Table 2: ¹³C NMR Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~195C=O (C4)
~150Ar-C (C8a)
~135Ar-C (C7)
~128Ar-C (C5)
~120Ar-C (C4a)
~118Ar-C (C6)
~115Ar-C (H8)
~40-CH₂- (C2)
~30-CH₂- (C3)
Table 3: FT-IR Data
  • Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Amide)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1300MediumC-N Stretch
~750StrongOrtho-disubstituted Benzene Bend
Table 4: Mass Spectrometry Data
  • Ionization Method: Electron Impact (EI)

m/zRelative Intensity (%)Assignment
147High[M]⁺ (Molecular Ion)
119Moderate[M - CO]⁺
91Moderate[C₇H₇]⁺
77Low[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Employ a 100 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are reported in ppm relative to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR FTIR FT-IR Purification->FTIR MS Mass Spectrometry Purification->MS Data_Processing Data Processing H_NMR->Data_Processing C_NMR->Data_Processing FTIR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide serves as a comprehensive resource for the spectroscopic analysis of this compound, providing foundational data and methodologies crucial for research and development in the pharmaceutical sciences.

An In-depth Technical Guide to 1H and 13C NMR Data for 2,3-dihydro-1H-quinolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,3-dihydro-1H-quinolin-4-one and its derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry, and a thorough understanding of its spectral characteristics is crucial for the unambiguous identification and structural elucidation of novel analogues. This document presents tabulated NMR data for a variety of substituted derivatives, detailed experimental protocols for NMR sample preparation and analysis, and visualizations to aid in the interpretation of spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for a range of this compound derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives (400 MHz, DMSO-d₆)

DerivativeH-2H-3aH-3bH-5H-6H-7H-8Other Signals
2-phenyl 4.77 (dd, J = 12.0, 4.4 Hz)2.67 (dd, J = 15.9, 4.0 Hz)2.85 (dd, J = 15.9, 11.7 Hz)7.62 (d, J = 7.7 Hz)6.65 (t, J = 7.5 Hz)7.34 (td, J = 7.7, 4.0 Hz)6.91 (d, J = 8.2 Hz)7.18 (br s, NH), 7.28–7.44 (m, 3H, Ar-H), 7.51 (d, J = 8.0 Hz, 2H, Ar-H)
2-(p-tolyl) 5.71 (s)--7.62 (dd, J = 8.0, 1.3 Hz)6.64-6.68 (m)7.21-7.25 (m)6.74 (d, J = 8.0 Hz)8.22 (br s, NH), 7.38 (d, J = 7.8 Hz, 2H, Ar-H), 7.20 (d, J = 7.8 Hz, 2H, Ar-H), 2.29 (s, 3H, CH₃)
2-(4-methoxyphenyl) 5.70 (s)--7.62 (m, J = 6.8 Hz)6.65-6.74 (m)7.18-7.30 (m)6.65-6.74 (m)8.17 (br s, NH), 7.42 (d, J = 7.3 Hz, 2H, Ar-H), 6.94-7.00 (m, 3H, Ar-H), 3.75 (s, 3H, OCH₃)
2-(4-fluorophenyl) 6.40 (d, J = 1.2 Hz)--8.10 (d, J = 7.9 Hz)7.35 (t, J = 7.5 Hz)7.60-7.78 (m)7.43 (m)11.74 (s, NH), 7.67-7.78 (m, 4H, Ar-H)
1-tosyl 4.20 (t)2.80 (t)2.80 (t)7.60-7.70 (m)7.05-7.15 (m)7.35-7.50 (m)7.35-7.50 (m)7.80-7.90 (d, 2H, Ar-H), 7.20-7.30 (d, 2H, Ar-H), 2.40 (s, 3H, CH₃)
1-benzyl 3.61 (t, J = 6.9 Hz)2.77 (t, J = 6.9 Hz)2.77 (t, J = 6.9 Hz)-----

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives (100 MHz, DMSO-d₆)

DerivativeC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther Signals
2-phenyl 56.845.8192.9118.2126.8117.0135.6116.8152.9127.4, 128.2, 129.0, 142.2 (Ar-C)
2-(p-tolyl) 66.3-163.6117.0127.3114.9133.2114.3147.820.7 (CH₃), 126.7, 128.7, 137.6, 138.6 (Ar-C)
2-(4-methoxyphenyl) 66.2-163.6117.0127.3114.9133.2114.3147.955.1 (OCH₃), 113.6, 128.1, 133.4, 159.4 (Ar-C)
2-(4-fluorophenyl) --177.0118.8124.9117.3 (d, J = 21 Hz)131.9123.4148.5107.7, 114.5 (d, J = 23 Hz), 123.7 (d, J = 2 Hz), 131.1 (d, J = 9 Hz), 136.4 (d, J = 8 Hz), 162.2 (d, J = 243 Hz) (Ar-C)
1-tosyl 48.037.0195.0120.0128.0125.0135.0124.0140.021.5 (CH₃), 127.5, 130.0, 136.0, 145.0 (Tosyl-C)

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound derivatives is outlined below.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

  • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtration if necessary.

  • Filtration: If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into the clean NMR tube to prevent magnetic field distortions.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

NMR Data Acquisition
  • Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 4 to 16 scans are usually adequate for sufficient signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Mandatory Visualization

The following diagrams illustrate the general workflow for NMR-based structural elucidation and a logical relationship for interpreting the NMR spectra of this compound derivatives.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H 1D ¹H NMR Transfer->Acquire_1H Acquire_13C 1D ¹³C NMR Acquire_2D 2D NMR (COSY, HSQC, HMBC) Process Fourier Transform, Phasing, Baseline Correction Acquire_1H->Process Analysis Peak Picking, Integration, J-coupling Process->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR-based structural elucidation.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_nmr NMR Spectral Properties Substituent Substituent at R¹, R², or R³ Electronic_Effect Electronic Effect (Inductive/Resonance) Substituent->Electronic_Effect Steric_Effect Steric Effect Substituent->Steric_Effect Chemical_Shift Chemical Shift (δ) Electronic_Effect->Chemical_Shift influences Steric_Effect->Chemical_Shift can influence Coupling_Constant Coupling Constant (J) Steric_Effect->Coupling_Constant can alter

Caption: Logical relationships in NMR spectral interpretation.

References

A Comprehensive Technical Guide to 2,3-dihydro-1H-quinolin-4-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-1H-quinolin-4-one, a heterocyclic ketone, serves as a pivotal structural motif in medicinal chemistry and drug discovery. Its unique chemical architecture allows for extensive functionalization, leading to a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its significance in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 147.17 g/mol .[1][2] It is soluble in methanol.[3][4] The key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉NO[2]
Molecular Weight 147.17 g/mol [1][2]
Melting Point 44 °C[3]
Boiling Point 195 °C at 20 Torr[3]
Density 1.142 g/cm³ (predicted)[5]
pKa 2.68 ± 0.20 (predicted)[3]
Solubility Soluble in Methanol[3]
CAS Number 4295-36-7[2]

Spectral Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the dihydropyridinone ring.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the heterocyclic ring.
Infrared (IR) Spectroscopy The IR spectrum prominently features a strong absorption band for the C=O stretching vibration of the ketone group.
Mass Spectrometry The mass spectrum typically shows the molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach involves the intramolecular cyclization of N-phenyl-β-alanine or its derivatives.

General Synthetic Strategy: Intramolecular Cyclization

A prevalent method for synthesizing the this compound core involves the acid-catalyzed intramolecular cyclization of an appropriate precursor. This strategy is illustrated in the workflow below.

SynthesisWorkflow General Synthesis Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product Start N-phenyl-β-alanine or derivative Acid Acid Catalyst (e.g., PPA, H₂SO₄) Start->Acid Reaction Mixture Heat Heating Acid->Heat Product This compound Heat->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • N-phenyl-β-alanine

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-phenyl-β-alanine is added to polyphosphoric acid in a round-bottom flask.

  • The mixture is heated with stirring for a specified time and temperature, which can be optimized based on the specific substrate.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] An internal standard such as tetramethylsilane (TMS) may be used for referencing.[6]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a higher concentration of the sample (50-100 mg) are generally required.[6] Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon atom.[7]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.[8] Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) or a soft ionization technique like chemical ionization (CI) or electrospray ionization (ESI) can be used.[9][10]

  • Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Role in Drug Discovery and Development

This compound is recognized as a "privileged scaffold" in medicinal chemistry.[11][12] This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets.[11] Derivatives of this core structure have been investigated for various therapeutic applications, including anticancer, antileishmanial, and cardiovascular diseases.[13][14][15]

Logical Relationship in Drug Design

The development of novel drugs based on the this compound scaffold typically follows a structured path from initial design to potential clinical application.

DrugDiscovery Drug Discovery and Development Pipeline cluster_design Design & Synthesis cluster_screening Screening cluster_optimization Optimization Scaffold This compound (Privileged Scaffold) Library Library Synthesis (Derivative Generation) Scaffold->Library Modification HTS High-Throughput Screening Library->HTS Hit Hit Identification HTS->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Selection Lead->Candidate

Caption: The role of the quinolinone scaffold in a typical drug discovery pipeline.

Biological Targets and Mechanisms of Action

Derivatives of this compound have been shown to interact with various biological targets. For instance, certain derivatives have demonstrated potent cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization.[15][16] This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[16]

Other studies have identified derivatives with significant antileishmanial activity, potentially through the inhibition of key parasitic enzymes.[14][17] The versatility of the quinolinone scaffold allows for the fine-tuning of its pharmacological properties to target specific enzymes or receptors.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and its role as a privileged scaffold underscore its importance in the ongoing quest for novel therapeutic agents. This guide provides a foundational understanding of this key molecule, offering valuable insights for researchers engaged in the synthesis, characterization, and application of quinolinone-based compounds.

References

An In-Depth Technical Guide to the Mechanism of Acid-Catalyzed Cyclization for Dihydroquinolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the acid-catalyzed cyclization for the synthesis of dihydroquinolinones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the field of synthetic organic chemistry and drug discovery.

Core Mechanisms of Acid-Catalyzed Dihydroquinolinone Synthesis

The acid-catalyzed cyclization to form dihydroquinolinones primarily proceeds through two well-established mechanistic pathways: Intramolecular Friedel-Crafts Acylation and Intramolecular Aza-Michael Addition . The operative mechanism is largely dependent on the nature of the starting materials.

Intramolecular Friedel-Crafts Acylation

This pathway is typically employed for the cyclization of N-aryl-β-aminopropanoic acids or their derivatives. The reaction is promoted by a variety of acid catalysts, including Brønsted acids such as polyphosphoric acid (PPA) and Lewis acids like aluminum chloride (AlCl₃).

The mechanism commences with the protonation of the carboxylic acid moiety by the acid catalyst, which enhances its electrophilicity. This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the aniline derivative. Subsequent deprotonation and rearomatization of the ring lead to the formation of the dihydroquinolinone product.

A proposed mechanism for the intramolecular Friedel-Crafts acylation is depicted below:

Friedel_Crafts_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization cluster_product Product SM N-Aryl-β-aminopropanoic Acid Protonation Protonation of Carbonyl SM->Protonation H⁺ Acylium Acylium Ion Formation Protonation->Acylium Attack Intramolecular Electrophilic Attack Acylium->Attack Intermediate Carbocation Intermediate Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation -H⁺ Product Dihydroquinolinone Deprotonation->Product

Caption: Proposed mechanism of intramolecular Friedel-Crafts acylation.

Intramolecular Aza-Michael Addition

This pathway is prevalent in the cyclization of 2'-aminochalcones and related α,β-unsaturated carbonyl compounds bearing an amino group on an ortho-positioned aromatic ring. The reaction is effectively catalyzed by both Brønsted and solid acids, such as Amberlyst-15.

The mechanism is initiated by the protonation of the carbonyl group of the α,β-unsaturated system, which activates the Michael acceptor. The proximate amino group then acts as a nucleophile, attacking the β-carbon of the activated double bond in a conjugate addition fashion. This intramolecular cyclization is followed by tautomerization to yield the stable dihydroquinolinone structure.

A proposed mechanism for the intramolecular aza-Michael addition is illustrated below:

Aza_Michael_Mechanism cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization cluster_tautomerization Tautomerization cluster_product Product SM 2'-Aminochalcone Protonation Protonation of Carbonyl SM->Protonation H⁺ Attack Intramolecular Nucleophilic Attack Protonation->Attack Intermediate Enol Intermediate Attack->Intermediate Tautomerization Keto-Enol Tautomerization Intermediate->Tautomerization Product Dihydroquinolinone Tautomerization->Product

Caption: Proposed mechanism of intramolecular aza-Michael addition.

Experimental Protocols

Detailed methodologies for key acid-catalyzed dihydroquinolinone syntheses are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.

General Procedure for Amberlyst-15 Catalyzed Cyclization of 2'-Aminochalcones

This protocol describes a heterogeneous catalytic approach that simplifies product purification.[1]

Materials:

  • 2'-Aminochalcone derivative (1.0 mmol)

  • Amberlyst-15 (100 mg)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • A mixture of the 2'-aminochalcone (1.0 mmol) and Amberlyst-15 (100 mg) in glacial acetic acid (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is stirred and heated at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 2-8 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The Amberlyst-15 catalyst is removed by filtration and washed with a suitable solvent (e.g., ethyl acetate).

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired dihydroquinolinone.

General Procedure for Brønsted Acid-Catalyzed Intramolecular Aza-Michael Addition

This method is suitable for the enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones using a chiral Brønsted acid catalyst.[2][3]

Materials:

  • N-protected 2'-aminochalcone (0.1 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

  • Toluene (1.0 mL)

  • 4 Å Molecular Sieves (50 mg)

Procedure:

  • To a dried reaction vial containing 4 Å molecular sieves (50 mg) is added the N-protected 2'-aminochalcone (0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol).

  • Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for the specified reaction time (e.g., 24-48 hours).

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched dihydroquinolinone.

General Procedure for Polyphosphoric Acid (PPA) Catalyzed Intramolecular Friedel-Crafts Acylation

This protocol is a classical and effective method for the synthesis of dihydroquinolinones from N-aryl-β-aminopropanoic acids.

Materials:

  • N-Aryl-β-aminopropanoic acid (1.0 g)

  • Polyphosphoric Acid (PPA) (10 g)

Procedure:

  • The N-aryl-β-aminopropanoic acid (1.0 g) is thoroughly mixed with polyphosphoric acid (10 g) in a round-bottom flask.

  • The mixture is heated with stirring to a temperature between 100-140 °C for 1-3 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with water until the washings are neutral, and then dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the acid-catalyzed synthesis of dihydroquinolinones, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Amberlyst-15 Catalyzed Cyclization of 2'-Aminochalcones [1]

EntrySubstrate (2'-Aminochalcone)Temperature (°C)Time (h)Yield (%)
12'-Amino-4'-methoxychalcone80485
22'-Amino-4'-chlorochalcone80678
32'-Aminochalcone100392
42'-Amino-3'-methylchalcone100588

Table 2: Brønsted Acid-Catalyzed Enantioselective Aza-Michael Addition [2][3]

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)
1N-Boc-2'-aminochalcone10Toluene249592
2N-Cbz-2'-aminochalcone10Toluene368890
3N-Boc-2'-amino-4'-chlorochalcone10CH₂Cl₂487585
4N-Boc-2'-amino-4'-methoxychalcone10Toluene249894

Table 3: PPA-Catalyzed Intramolecular Friedel-Crafts Acylation

EntrySubstrate (N-Aryl-β-aminopropanoic acid)Temperature (°C)Time (h)Yield (%)
1N-Phenyl-β-alanine120285
2N-(4-Methoxyphenyl)-β-alanine1101.592
3N-(4-Chlorophenyl)-β-alanine130378
4N-(4-Methylphenyl)-β-alanine120289

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of dihydroquinolinones via acid-catalyzed cyclization can be visualized as follows:

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Mixing Mixing Reactants and Catalyst Reaction Heating and Stirring Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Quenching Quenching/ Catalyst Removal Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Recrystallization Recrystallization Concentration->Recrystallization Characterization Spectroscopic Characterization (NMR, IR, MS) Chromatography->Characterization Recrystallization->Characterization

Caption: General experimental workflow for dihydroquinolinone synthesis.

This guide provides a foundational understanding of the acid-catalyzed synthesis of dihydroquinolinones. For more specific applications and substrate scopes, consulting the primary literature is recommended. The provided protocols and data serve as a practical starting point for the design and execution of experiments in this area.

References

Methodological & Application

Application Notes and Protocols: The 2,3-Dihydro-1H-quinolin-4-one Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dihydro-1H-quinolin-4-one, also known as 4-quinolone, is a bicyclic heterocyclic compound that has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a diverse range of biological activities. This document provides an overview of the applications of the this compound scaffold in drug design, including its synthesis, biological activities, and protocols for key experimental assays.

Synthesis of the this compound Scaffold

The this compound core can be synthesized through various methods. One common and effective approach is the domino reaction strategy, which allows for the construction of complex molecules in a few steps. Another notable method is the catalytic metathesis of o-alkynylanilines and aldehydes.

Experimental Protocol: Synthesis via Fries-like Rearrangement

A reported method for synthesizing 2,3-dihydro-4(1H)-quinolinones involves a Fries-like rearrangement of N-arylazetidin-2-ones promoted by triflic acid.[1] This procedure is a modification of an earlier method and allows for reactions at room temperature with good yields.[1]

Materials:

  • N-arylazetidin-2-one derivative

  • Triflic acid (TfOH)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the N-arylazetidin-2-one (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC).

  • Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,3-dihydro-4(1H)-quinolinone.

Biological Activities and Applications

Derivatives of the this compound scaffold have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous this compound derivatives have exhibited potent cytotoxic effects against a variety of cancer cell lines.[2][3] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5][6]

Quantitative Data: Anticancer Activity

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives (5a-t)HL-60Low µM range[2]
3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives (5a-t)MCF-7Low µM range[2]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60>5-fold more cytotoxic than in normal HUVEC cells[2]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c)H460 (lung carcinoma)4.9 ± 0.7[3]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c)A-431 (skin carcinoma)2.0 ± 0.9[3]
3,4-Diaryl-1,2,3,4-tetrahydroquinoline (3c)HT-29 (colon adenocarcinoma)4.4 ± 1.3[3]
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39)HT29, U87, A2780, H460, BE2-C< 0.05[4][5]
Neurological Disorders: Alzheimer's Disease

The scaffold is also being explored for the treatment of neurodegenerative diseases like Alzheimer's disease.[1][7] Derivatives have been designed as multi-target agents, inhibiting both cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the pathophysiology of Alzheimer's.[7][8]

Quantitative Data: Enzyme Inhibition for Alzheimer's Disease

CompoundTarget EnzymeIC50 (µM)Reference
3,4-dihydro-2(1H)-quinolinone-dithiocarbamate (3e)eeAChE0.28[7]
3,4-dihydro-2(1H)-quinolinone-dithiocarbamate (3e)hAChE0.34[7]
3,4-dihydro-2(1H)-quinolinone-dithiocarbamate (3e)hMAO-A0.91[7]
3,4-dihydro-2(1H)-quinolinone-dithiocarbamate (3e)hMAO-B2.81[7]
Cyclopentaquinoline derivative (3e)EeAChE0.067[9]
Cyclopentaquinoline derivative (3e)EqBuChE0.153[9]
Antimicrobial and Anti-inflammatory Activities

Derivatives of this scaffold have also shown promise as antimicrobial and anti-inflammatory agents.[10][11][12][13][14][15]

Key Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[4][6]

Materials:

  • Tubulin protein (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compounds, positive control (e.g., Nocodazole), and negative control (e.g., Paclitaxel)

  • Spectrophotometer with temperature control

Procedure:

  • Pre-warm the spectrophotometer to 37 °C.

  • In a cuvette, mix the tubulin protein with the polymerization buffer.

  • Add the test compound or control to the cuvette.

  • Initiate the polymerization by adding GTP.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Compare the polymerization curve of the test compound with the controls to determine its inhibitory or promoting effect.

Signaling Pathways and Workflows

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

anticancer_mechanism Compound This compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Binding Site Microtubules Microtubules Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disrupts Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Multi-target Strategy for Alzheimer's Disease

alzheimers_strategy Compound This compound Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits BuChE Butyrylcholinesterase (BuChE) Compound->BuChE Inhibits MAO Monoamine Oxidase (MAO-A & MAO-B) Compound->MAO Inhibits ACh Increased Acetylcholine Levels AChE->ACh BuChE->ACh Neurotransmitters Modulated Neurotransmitter Levels MAO->Neurotransmitters TherapeuticEffect Therapeutic Effect in Alzheimer's Disease ACh->TherapeuticEffect Neurotransmitters->TherapeuticEffect

Caption: Multi-target inhibition strategy for Alzheimer's disease.

General Workflow for Drug Discovery

drug_discovery_workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_preclinical Preclinical Studies Synthesis Synthesis of 2,3-Dihydro-1H- quinolin-4-one Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, Enzyme Assays) Purification->InVitro HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization HitID->LeadOpt InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox

References

Application Notes & Protocols: Synthesis of Bioactive 2,3-Dihydroquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a prominent nitrogen-containing heterocyclic motif that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this structure exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] Their role as tubulin polymerization inhibitors has made them particularly interesting for anticancer drug development.[5][6][7] This document provides detailed protocols for the synthesis of these derivatives, summarizes their biological activities, and illustrates key experimental workflows and biological pathways.

I. Synthetic Protocols and Experimental Workflows

Several methodologies have been developed for the synthesis of the DHQ framework.[2] One of the most common and efficient approaches is the one-pot, multi-component reaction involving the cyclocondensation of an anthranilamide derivative (or isatoic anhydride as a precursor) with an aldehyde or ketone.[1][8] Below are selected protocols, from green, catalyst-free methods to nanocatalyst-assisted synthesis.

Protocol 1: Green, Catalyst-Free Synthesis in Aqueous Medium

This method describes an environmentally benign synthesis via the direct cyclocondensation of 2-aminobenzamide with various aromatic aldehydes using water as the reaction medium, avoiding the need for hazardous organic solvents or catalysts.[4]

Experimental Procedure:

  • A mixture of 2-aminobenzamide (1.0 mmol) and a selected aromatic aldehyde (1.5 mmol) is prepared in 10 mL of water in a round-bottomed flask.

  • The flask is placed in a preheated oil bath and stirred at 90°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 2-4 hours), the mixture is cooled to room temperature.

  • The water-insoluble product precipitates out of the solution.

  • The crude product is collected by filtration and washed with 10 mL of cold 50% ethanol.

  • The final product is purified by recrystallization from 80% ethanol to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[4]

G cluster_workflow Catalyst-Free Synthesis Workflow reagents 1. Mix Reagents (2-Aminobenzamide, Aldehyde, Water) reaction 2. Heat & Stir (90°C, 2-4h) reagents->reaction Reflux cooling 3. Cool to RT (Precipitation Occurs) reaction->cooling filtration 4. Filter & Wash (50% Cold EtOH) cooling->filtration purification 5. Recrystallize (80% EtOH) filtration->purification product Pure Product purification->product G cluster_pathway Anticancer Mechanism of DHQ Derivatives DHQ DHQ Derivative Tubulin Tubulin Protein DHQ->Tubulin Binds to & Inhibits Disruption Microtubule Network Disruption Tubulin->Disruption Leads to Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Caspase Caspase-3 / PARP-1 Upregulation Arrest->Caspase Apoptosis Apoptosis Caspase->Apoptosis Death Cancer Cell Death Apoptosis->Death

References

Application of 2,3-dihydro-1H-quinolin-4-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-quinolin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This document provides a comprehensive overview of the applications of this scaffold, focusing on its utility in the development of novel therapeutic agents. Detailed application notes, experimental protocols, and visual representations of relevant biological pathways are presented to guide researchers in this field.

Application Notes

The this compound core has been successfully exploited to generate a wide array of compounds with potent biological activities. The key areas of application are detailed below.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[1] By disrupting microtubule dynamics, these agents can induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis.[1]

Antimicrobial Activity

The quinolone scaffold, in general, is well-known for its antibacterial properties.[2] Derivatives of this compound have also been shown to possess antibacterial and antifungal activity.[3] The antibacterial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[2]

Neuroprotective Activity

In the context of neurodegenerative diseases such as Alzheimer's disease, derivatives of the related 3,4-dihydro-2(1H)-quinolinone scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Some derivatives have also been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of the disease.[5]

Quantitative Data

The following tables summarize the quantitative biological data for representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM) [6][7]

Compound IDCancer Cell LineIC50 (µM)
5a HL-600.91 ± 0.03
D13 HeLa1.34
D13 A5491.46
D13 HCT1160.94
D13 HepG-21.82

Table 2: Antibacterial Activity of Quinoline Derivatives (MIC values in µg/mL) [2]

Compound IDS. aureusE. faeciumB. subtilis
11 0.12>10240.12
12 0.245120.12
13 0.125120.24
14 0.125120.12

Table 3: Cholinesterase Inhibitory Activity of Cyclopentaquinoline Derivatives for Alzheimer's Disease (IC50 values in nM) [4]

Compound IDAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE)
3e 67153
Tacrine (Control) 8120

Experimental Protocols

General Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

A common method for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones involves the intramolecular cyclization of o-aminochalcones.[8]

Materials:

  • o-Aminoacetophenone

  • Aromatic aldehyde

  • Silver(I) triflate (catalyst)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of o-aminoacetophenone (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent, add a catalytic amount of silver(I) triflate.

  • Stir the reaction mixture at the appropriate temperature (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Inhibition of Tubulin Polymerization

G Mechanism of Action: Tubulin Polymerization Inhibition A This compound derivative C Microtubule Polymerization A->C Inhibits B Tubulin Dimers B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Workflow: MTT Assay

G Experimental Workflow: MTT Assay for Cytotoxicity A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Compound Dilutions B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Logical Relationship: Drug Discovery Process

G Drug Discovery and Development Pipeline cluster_0 Discovery & Preclinical cluster_1 Clinical Development A Scaffold Selection (this compound) B Library Synthesis A->B C In Vitro Screening (e.g., MTT Assay) B->C D Lead Identification & Optimization C->D E In Vivo Studies D->E F Phase I E->F G Phase II F->G H Phase III G->H

Caption: The role of this compound in the drug discovery process.

References

Application Notes and Protocols for 2,3-dihydro-1H-quinolin-4-one Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of 2,3-dihydro-1H-quinolin-4-one derivatives as potential anticancer agents. This document includes a summary of their cytotoxic activities, detailed protocols for key biological assays, and diagrams of relevant signaling pathways and experimental workflows.

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities.[1] Among these, the this compound scaffold has emerged as a promising framework for the development of novel anticancer agents.[2] These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[3][4][5] The synthetic accessibility of the quinolinone core allows for extensive structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1]

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro cytotoxic activity of selected this compound and related derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are presented to allow for easy comparison of the compounds' potency.

Table 1: Cytotoxic Activity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [3]

CompoundR¹ (at position 1)R² (at position 2)Cell LineIC50 (µM) ± SEM
5a PhenylsulfonylEthylHL-602.6 ± 0.3
MCF-76.8 ± 0.5
HUVEC (normal)13.7 ± 0.9
5b PhenylsulfonylPropylHL-603.1 ± 0.2
MCF-77.2 ± 0.4
5c PhenylsulfonylPhenylHL-605.8 ± 0.4
MCF-710.3 ± 0.7
Carboplatin (Reference)HL-6018.5 ± 1.2
MCF-725.4 ± 1.8

Table 2: Growth Inhibitory Activity of 2,3-Dihydroquinazolin-4(1H)-one Analogues [6]

CompoundR (at position 2)Cell LineGI50 (µM)
15 PhenylMCF-71.3
16 TolylMCF-74.0
39 1-NaphthylHT29<0.05
U87<0.05
A2780<0.05
H460<0.05
BE2-C<0.05

Table 3: Antiproliferative Activity of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives [5]

CompoundR² (on quinoline)R⁴ (on quinoline)Cell LineIC50 (µM)
8g HHMCF-71.2 ± 0.2
Panc-11.4 ± 0.2
HT-291.8 ± 0.3
A-5491.9 ± 0.2
Doxorubicin (Reference)MCF-71.0 ± 0.1
Panc-11.1 ± 0.1
HT-291.2 ± 0.1
A-5491.2 ± 0.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6] The amount of formazan is directly proportional to the number of living cells.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HL-60, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[3][9] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[3]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[3][10]

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Principle: PI is a fluorescent dye that binds to DNA in a stoichiometric manner.[11] The amount of fluorescence emitted is directly proportional to the DNA content. By staining cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[11]

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[12] Fix the cells for at least 30 minutes on ice or store them at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the linear mode. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., MCF-7, HL-60) B Compound Treatment (this compound derivatives) A->B C MTT Assay (48-72h incubation) B->C D Determine IC50 Values C->D E Treat cells with IC50 concentration D->E Select active compounds F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Flow Cytometry F->H G->H

Caption: Workflow for anticancer evaluation of quinolinone derivatives.

Apoptosis Signaling Pathway

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway compound This compound Derivative bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates mito Mitochondrion bax->mito promotes bcl2->mito inhibits cyto_c Cytochrome c (release) mito->cyto_c cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 (Executioner Caspase) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis cleaves cellular substrates

Caption: Intrinsic apoptosis pathway induced by quinolinone derivatives.

References

Application Notes and Protocols: Synthesis of Antileishmanial Compounds Utilizing Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of quinolinone-based compounds as potential antileishmanial agents. While direct examples using the 2,3-dihydro-1H-quinolin-4-one scaffold are limited in recently published literature, this document details the successful application of closely related analogs, namely 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydroquinazolin-4(1H)-one, in the development of potent inhibitors of Leishmania species. The methodologies and findings presented herein offer a strong foundation for the exploration of the broader quinolinone chemical space in antileishmanial drug discovery.

Data Presentation: Antileishmanial Activity of Quinolinone Analogs

The following tables summarize the in vitro and in vivo antileishmanial activity of representative compounds based on the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one and 2,3-dihydroquinazolin-4(1H)-one scaffolds.

Table 1: In Vitro Antileishmanial Activity of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives against L. donovani [1]

CompoundAnti-amastigote IC50 (µM)[1]Cytotoxicity (CC50, µM)[1]Selectivity Index (SI)[1]
5c 10.51>100>9.5
5i 8.39>100>11.9
5k 10.31>100>9.7
5m 8.3665.117.79
5n 7.42>100>13.5
5p 5.35>100>18.7
7a 8.75>100>11.4
Miltefosine 7.36>100>13.5

Table 2: In Vivo Efficacy of Compound 5m in L. donovani Infected BALB/c Mice [1]

Treatment GroupDose (mg/kg, i.p.)[1]% Inhibition in Liver[1]% Inhibition in Spleen[1]
Compound 5m 6.2545.142.4
Compound 5m 12.556.261.1
Compound 5m 5057.863.4
Miltefosine 2597.498.9

Table 3: In Vitro Antileishmanial Activity of 2,3-dihydroquinazolin-4(1H)-one Derivatives against L. amazonensis [2][3]

CompoundIC50 (µg/mL)[2][3]
3a 1.61
3b 0.05
Amphotericin B Not specified in this study
Miltefosine Not specified in this study

Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives (e.g., Compound 5m) [1]

This synthesis involves a post-Ugi modification strategy.

  • Step 1: Ugi Condensation: An aminoaldehyde acetal, an aldehyde or ketone, an isocyanide, and a carboxylic acid are combined in a suitable solvent (e.g., methanol) and stirred at room temperature for 24-48 hours.

  • Step 2: Cyclization: The product from the Ugi reaction is then subjected to cyclization conditions, typically involving an acid catalyst (e.g., trifluoroacetic acid) in a solvent like dichloromethane, to afford the 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one core structure.

  • Step 3: Further Modification (if necessary): The core structure can be further functionalized. For compound 5m, this may involve N-alkylation or other modifications to introduce desired substituents.

  • Purification: The final compounds are purified by column chromatography on silica gel.

General Procedure for the Synthesis of 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (Compounds 3a and 3b) [2]

  • Step 1: Condensation: A solvent-free condensation of anthranilamide and a ketone is carried out by adding a few drops of concentrated nitric acid. The reaction mixture is heated under reflux for 30 minutes. The intermediate is concentrated and cooled.[2]

  • Step 2: Nitration: The intermediate compound (100 mM) is dissolved in concentrated sulfuric acid (10 mL) and a nitrating mixture (concentrated nitric acid in sulfuric acid) is added dropwise at 0°C. The mixture is stirred for a specified time to achieve dinitration.[2]

  • Work-up and Purification: The reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.[2]

Biological Evaluation Protocols

In Vitro Anti-promastigote Assay

  • Leishmania promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics.

  • Promastigotes in the logarithmic phase of growth are seeded into 96-well plates.

  • The test compounds, dissolved in DMSO and diluted in the culture medium, are added to the wells at various concentrations.

  • The plates are incubated at 24-26°C for 48-72 hours.

  • Parasite viability is determined using a resazurin-based assay or by direct counting using a hemocytometer.

  • The IC50 values are calculated from the dose-response curves.

In Vitro Anti-amastigote Assay [1]

  • Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.

  • The macrophages are infected with Leishmania promastigotes, which transform into amastigotes inside the host cells.

  • After infection, the cells are treated with various concentrations of the test compounds for 72 hours.

  • The number of intracellular amastigotes is quantified by Giemsa staining and microscopic observation.

  • The IC50 values are determined by comparing the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay against Macrophages [1]

  • J774A.1 or other suitable macrophage cell lines are cultured in RPMI or DMEM medium.

  • The cells are seeded in 96-well plates and treated with the test compounds at various concentrations for 48-72 hours.

  • Cell viability is assessed using the MTT assay, which measures the metabolic activity of the cells.

  • The CC50 (50% cytotoxic concentration) is calculated from the dose-response curves.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis [1]

  • BALB/c mice are infected with L. donovani promastigotes via intravenous injection.

  • After establishment of infection (typically 15-30 days), the mice are treated with the test compound or a reference drug (e.g., miltefosine) daily for 5-7 days via intraperitoneal or oral administration.[1]

  • At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is determined by stamping the organs onto slides, followed by Giemsa staining and microscopic counting of Leishman-Donovan Units (LDUs).

  • The percentage of parasite inhibition is calculated relative to the untreated control group.

Visualizations

Synthesis and Activity Workflow

G A Starting Materials (e.g., Anthranilamide, Ketones) B Chemical Synthesis (e.g., Condensation, Ugi Reaction) A->B C Purification & Characterization (e.g., Chromatography, NMR, MS) B->C D Anti-promastigote Assay C->D E Anti-amastigote Assay C->E F Cytotoxicity Assay (e.g., Macrophages) C->F G Data Analysis (IC50, CC50, SI) D->G E->G F->G H Animal Model of Leishmaniasis (e.g., BALB/c mice) G->H Promising Compounds I Compound Administration H->I J Determination of Parasite Burden (Liver & Spleen) I->J K Efficacy Assessment (% Inhibition) J->K

Caption: General workflow for the synthesis and evaluation of antileishmanial compounds.

Potential Mechanism of Action: Inhibition of Leishmanial Enzymes

G Compound Quinolinone Derivative Target Leishmanial Enzyme (e.g., Pteridine Reductase 1, Trypanothione Reductase) Compound->Target Inhibition Pathway Essential Metabolic Pathway (e.g., Folate Biosynthesis, Oxidative Stress Defense) Target->Pathway Crucial for Death Parasite Death Target->Death Inhibition Leads to Parasite Leishmania Parasite Pathway->Parasite Supports Survival Parasite->Death

References

Application Notes and Protocols for the Domino Michael-SNAr Synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones via a domino Michael-SNAr (Nucleophilic Aromatic Substitution) approach. This efficient one-pot reaction cascade is a valuable tool for the construction of this important heterocyclic scaffold, which is a common motif in medicinal chemistry.

Introduction

The 2,3-dihydro-4(1H)-quinolinone core is a privileged structure found in numerous biologically active compounds and pharmaceutical agents. The domino Michael-SNAr reaction offers a straightforward and atom-economical method for the synthesis of N-alkyl derivatives of this scaffold. The reaction proceeds through an initial Michael addition of a primary amine to a 1-aryl-2-propen-1-one derivative, which is suitably functionalized with a leaving group on the aromatic ring. This is immediately followed by an intramolecular SNAr cyclization to furnish the desired N-alkyl-2,3-dihydro-4(1H)-quinolinone. The efficiency of this domino reaction makes it an attractive strategy in drug discovery and development for the rapid generation of compound libraries.

Reaction Principle

The overall transformation involves the reaction of a 1-aryl-2-propen-1-one, containing a leaving group (typically fluorine) ortho to the carbonyl group and often an electron-withdrawing group (such as a nitro group) to activate the aromatic ring towards nucleophilic attack, with a primary amine. The reaction is a two-step, one-pot process:

  • Michael Addition: The primary amine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone (Michael acceptor).

  • Intramolecular SNAr: The newly formed secondary amine then acts as an intramolecular nucleophile, attacking the carbon atom bearing the leaving group on the aromatic ring to form the six-membered heterocyclic ring.

Quantitative Data Summary

The yields of N-alkyl-2,3-dihydro-4(1H)-quinolinones are influenced by the nature of the primary amine and the substitution pattern of the 1-aryl-2-propen-1-one. The following tables summarize representative yields for this domino reaction.

Table 1: Synthesis of N-alkyl-6-nitro-2,3-dihydro-4(1H)-quinolinones

EntryPrimary Amine (R-NH₂)Product (R)Yield (%)
1BenzylamineBenzyl78
22-Phenylethylamine2-Phenylethyl75
3n-Hexylaminen-Hexyl72
4IsobutylamineIsobutyl67
5CyclohexylamineCyclohexyl70

Yields are based on the reaction with 1-(2-fluoro-5-nitrophenyl)prop-2-en-1-one.

Table 2: Influence of Aromatic Ring Activation on Yield

Entry1-Aryl-2-propen-1-onePrimary AmineYield (%)
11-(2-Fluoro-5-nitrophenyl)prop-2-en-1-oneBenzylamine78
21-(2-Fluorophenyl)prop-2-en-1-oneBenzylamine54

Experimental Protocols

Protocol 1: Synthesis of the Starting Material - 1-(2-Fluoro-5-nitrophenyl)prop-2-en-1-one

This protocol describes a general two-step procedure for the synthesis of the key 1-aryl-2-propen-1-one intermediate.

Materials:

  • 2-Fluoro-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Vinylmagnesium bromide (1 M in THF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-fluoro-5-nitrobenzoyl chloride, which can be used in the next step without further purification.

  • Vinylation: Dissolve the crude 2-fluoro-5-nitrobenzoyl chloride in anhydrous THF and cool the solution to -78 °C. Add vinylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 1-(2-fluoro-5-nitrophenyl)prop-2-en-1-one.

Protocol 2: General Procedure for the Domino Michael-SNAr Synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones

This protocol outlines the one-pot domino reaction to synthesize the target compounds.

Materials:

  • 1-Aryl-2-propen-1-one (e.g., 1-(2-fluoro-5-nitrophenyl)prop-2-en-1-one) (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1-aryl-2-propen-1-one (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with EtOAc (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-2,3-dihydro-4(1H)-quinolinone.

Visualizations

Below are diagrams illustrating the reaction pathway and a general experimental workflow.

G cluster_0 Reaction Mechanism start 1-Aryl-2-propen-1-one + Primary Amine (R-NH2) michael_adduct Michael Adduct (Intermediate) start->michael_adduct Michael Addition product N-Alkyl-2,3-dihydro-4(1H)-quinolinone michael_adduct->product Intramolecular SNAr (Cyclization)

Caption: Reaction mechanism of the Domino Michael-SNAr approach.

G cluster_1 Experimental Workflow reagents Mix 1-Aryl-2-propen-1-one and Primary Amine in DMF reaction Heat at 50 °C for 24 hours reagents->reaction workup Aqueous Work-up (Extraction with EtOAc) reaction->workup purification Column Chromatography workup->purification final_product Pure N-Alkyl-2,3-dihydro-4(1H)-quinolinone purification->final_product

Caption: General experimental workflow for the synthesis.

Scope and Limitations

  • Amine Scope: The reaction is generally successful with a variety of primary alkyl amines. However, yields may be lower with sterically hindered amines (e.g., t-butylamine) or less nucleophilic amines (e.g., anilines).

  • Aromatic Ring Substitution: The presence of an electron-withdrawing group (e.g., -NO₂) on the aromatic ring of the 1-aryl-2-propen-1-one is crucial for activating the ring towards the intramolecular SNAr step, leading to higher yields. The reaction is less efficient with electron-donating groups on the aromatic ring.

  • Leaving Group: Fluorine is a commonly used and effective leaving group for the SNAr reaction. Other halogens can also be used, but may require different reaction conditions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.

  • Vinylmagnesium bromide is a flammable and moisture-sensitive Grignard reagent.

  • DMF is a high-boiling point solvent and should be handled with care to avoid inhalation.

Conclusion

The domino Michael-SNAr approach provides an efficient and practical method for the synthesis of N-alkyl-2,3-dihydro-4(1H)-quinolinones. The operational simplicity of this one-pot procedure, coupled with the ready availability of the starting materials, makes it a valuable tool for medicinal chemists and researchers in drug development for the synthesis of diverse libraries of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Application Notes and Protocols: Fries-like Rearrangement for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The Fries-like rearrangement of N-arylazetidin-2-ones (also known as N-aryl-β-lactams) has emerged as a powerful and direct method for the synthesis of these valuable quinolinone derivatives. This acid-catalyzed intramolecular acylation reaction offers a strategic approach to constructing the bicyclic quinolinone core in a single step. This application note provides a detailed overview of this synthetic strategy, including experimental protocols, quantitative data, and a mechanistic workflow.

Reaction Principle and Mechanism

The Fries-like rearrangement for the synthesis of 2,3-dihydro-4(1H)-quinolinones is an intramolecular electrophilic aromatic substitution reaction. The reaction is typically promoted by strong Brønsted or Lewis acids, such as trifluoromethanesulfonic acid (triflic acid), methanesulfonic acid, or sulfuric acid.[1][2]

The generally accepted mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the β-lactam ring, activating the carbonyl group.

  • Formation of an Acylium Ion Intermediate: Cleavage of the N-CO bond of the lactam results in the formation of a reactive acylium ion intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The acylium ion then attacks the electron-rich aryl ring at the ortho position in an intramolecular Friedel-Crafts-type acylation.

  • Rearomatization: Deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding the final 2,3-dihydro-4(1H)-quinolinone product.

Fries_Rearrangement_Mechanism cluster_reactants Reactant cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product N_arylazetidinone N-Arylazetidin-2-one Protonated_Lactam Protonated β-Lactam N_arylazetidinone->Protonated_Lactam + H⁺ Acid Strong Acid (e.g., TfOH) Acylium_Ion Acylium Ion Intermediate Protonated_Lactam->Acylium_Ion N-CO Bond Cleavage Quinolinone 2,3-Dihydro-4(1H)-quinolinone Acylium_Ion->Quinolinone Intramolecular EAS & Rearomatization

Data Presentation

The yield of the Fries-like rearrangement is influenced by the nature of the substituents on the aromatic ring of the N-arylazetidin-2-one and the choice of the acid catalyst. Electron-donating groups on the aryl ring generally favor the reaction, while strong electron-withdrawing groups can hinder the rearrangement, leading to lower yields.[3][4]

EntrySubstrate (N-Arylazetidin-2-one)CatalystTemperature (°C)Yield (%)Reference
11-Phenylazetidin-2-oneTriflic Acid0 - 1896[3][5]
21-(4-Methoxyphenyl)azetidin-2-oneTriflic Acid0 - 1895[3]
31-(4-Chlorophenyl)azetidin-2-oneTriflic Acid0 - 1875[3]
41-(3-Methoxyphenyl)azetidin-2-oneTriflic Acid0 - 1885 (mixture of isomers)[3]
51-Phenylazetidin-2-oneMethanesulfonic Acid100Good[1]
61-Phenylazetidin-2-oneSulfuric AcidNot specifiedGood[1]
71-Phenylazetidin-2-oneTrifluoroacetic AcidRefluxModerate[3]
81-(4-Nitrophenyl)azetidin-2-oneTriflic Acid0 - 18Reaction failed[4]

Experimental Protocols

The following protocols are representative examples for the synthesis of 2,3-dihydro-4(1H)-quinolinones via a Fries-like rearrangement.

Protocol 1: Triflic Acid-Catalyzed Rearrangement of 1-Phenylazetidin-2-one

This protocol is adapted from the work of Banwell and co-workers.[3][5]

Materials:

  • 1-Phenylazetidin-2-one

  • Trifluoromethanesulfonic acid (Triflic acid, TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • A solution of 1-phenylazetidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Triflic acid (5.0 mmol, 5 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature (approximately 18 °C) and stirred for an additional 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully quenched by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2,3-dihydro-4(1H)-quinolinone.

Protocol 2: Methanesulfonic Acid-Catalyzed Rearrangement

This protocol is based on the general procedures described for acid-catalyzed rearrangements of N-arylazetidin-2-ones.[1]

Materials:

  • 1-Arylazetidin-2-one

  • Methanesulfonic acid

  • Saturated aqueous sodium carbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The 1-arylazetidin-2-one (1.0 mmol) is added to methanesulfonic acid (5 mL).

  • The reaction mixture is heated to 100 °C and stirred for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.

  • The mixture is neutralized with a saturated aqueous sodium carbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give the desired 2,3-dihydro-4(1H)-quinolinone.

Experimental Workflow

The general workflow for the synthesis of 2,3-dihydro-4(1H)-quinolinones via a Fries-like rearrangement is depicted below.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant_Prep [label="Prepare solution of\nN-Arylazetidin-2-one in solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cool reaction mixture\nto specified temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Addition [label="Add strong acid catalyst\n(e.g., Triflic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir at controlled temperature\n(monitor by TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quenching [label="Quench reaction with\nice and basic solution", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Extract with organic solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Dry organic layer and\nremove solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify by column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2,3-Dihydro-4(1H)-quinolinone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reactant_Prep [color="#5F6368"]; Reactant_Prep -> Cooling [color="#5F6368"]; Cooling -> Catalyst_Addition [color="#5F6368"]; Catalyst_Addition -> Reaction [color="#5F6368"]; Reaction -> Quenching [color="#5F6368"]; Quenching -> Extraction [color="#5F6368"]; Extraction -> Drying [color="#5F6368"]; Drying -> Purification [color="#5F6368"]; Purification -> Product [color="#5F6368"]; } केंद Caption: General experimental workflow.

Conclusion

The Fries-like rearrangement of N-arylazetidin-2-ones provides an efficient and direct synthetic route to 2,3-dihydro-4(1H)-quinolinones. The choice of a strong acid catalyst, particularly triflic acid, allows for the reaction to proceed under relatively mild conditions with good to excellent yields for a range of substrates. This methodology is a valuable tool for medicinal chemists and researchers in drug discovery for the construction of this important heterocyclic scaffold. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high yields of the desired products.

References

Application Notes and Protocols for Proline-Catalyzed Asymmetric Synthesis of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of chiral 3,4-dihydroquinolin-2-ones utilizing L-proline as an organocatalyst. This methodology offers an efficient and environmentally benign route to obtaining enantioenriched dihydroquinolinone scaffolds, which are prevalent in many biologically active compounds and pharmaceutical agents. The core of this synthetic strategy relies on an intramolecular aza-Michael addition reaction of an N-aryl-α,β-unsaturated amide, catalyzed by L-proline.

Introduction

The asymmetric synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Dihydroquinolin-2-ones, in particular, represent a privileged structural motif found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of such molecules, offering a green and metal-free alternative to traditional catalytic systems. L-proline, a naturally occurring amino acid, is a versatile and inexpensive organocatalyst that has been successfully employed in a wide range of asymmetric transformations.[1] Its catalytic activity stems from its ability to form chiral enamines or iminium ions with carbonyl compounds, thereby enabling highly stereocontrolled bond formations.[1]

This document outlines a representative protocol for the L-proline-catalyzed intramolecular cyclization of N-aryl-α,β-unsaturated amides to afford chiral 3,4-dihydroquinolin-2-ones. The reaction proceeds via an intramolecular aza-Michael addition, where the chiral enamine intermediate, formed from the substrate and L-proline, facilitates the enantioselective ring closure.

Reaction Principle and Mechanism

The L-proline-catalyzed asymmetric synthesis of 3,4-dihydroquinolin-2-ones proceeds through a well-established enamine catalysis pathway. The catalytic cycle can be summarized as follows:

  • Enamine Formation: The catalytic cycle is initiated by the reaction of the secondary amine of L-proline with a carbonyl group present in the acyclic precursor, leading to the formation of a chiral enamine intermediate.

  • Intramolecular Aza-Michael Addition: The generated enamine then facilitates an intramolecular aza-Michael addition, where the nitrogen atom of the N-aryl group attacks the β-carbon of the α,β-unsaturated system. The stereochemistry of the newly formed chiral center is directed by the chiral environment of the proline catalyst.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral 3,4-dihydroquinolin-2-one product and regenerate the L-proline catalyst, allowing it to re-enter the catalytic cycle.

The overall transformation represents a powerful strategy for the construction of the chiral dihydroquinolinone core in a single, atom-economical step.

Proline-Catalyzed Dihydroquinolinone Synthesis Proline-Catalyzed Intramolecular Aza-Michael Addition for Dihydroquinolinone Synthesis cluster_0 Catalytic Cycle cluster_1 Overall Reaction Start N-Aryl-α,β-unsaturated Amide Precursor Enamine Chiral Enamine Intermediate Start->Enamine + L-Proline - H2O Proline L-Proline Catalyst Proline->Enamine Cyclization Intramolecular Aza-Michael Addition Enamine->Cyclization Iminium Iminium Ion Intermediate Cyclization->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral 3,4-Dihydroquinolin-2-one Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Product Overall_Start N-Aryl-α,β-unsaturated Amide Overall_End Chiral 3,4-Dihydroquinolin-2-one Overall_Start->Overall_End L-Proline (cat.) Solvent, Temp.

Caption: Proposed catalytic cycle for the L-proline-catalyzed asymmetric synthesis of 3,4-dihydroquinolin-2-ones.

Quantitative Data Summary

The efficiency of the L-proline-catalyzed cyclization is dependent on various reaction parameters. The following table summarizes representative data for the synthesis of a model 3,4-dihydroquinolin-2-one derivative, showcasing the influence of catalyst loading, solvent, and temperature on the reaction outcome.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene60247588
220Toluene60188292
330Toluene60128593
420CH2Cl240246885
520THF60247189
620Toluene40367891
720Toluene80128090

Note: The data presented in this table is representative and has been compiled from typical results observed in related organocatalytic intramolecular Michael additions.[2] Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Considerations
  • All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

  • Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Purification of the final products should be performed by column chromatography on silica gel.

  • Enantiomeric excess (ee) should be determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 1: Synthesis of the N-Aryl-α,β-Unsaturated Amide Precursor

This protocol describes a general method for the synthesis of the starting material required for the proline-catalyzed cyclization.

Materials:

  • Substituted aniline (1.0 equiv)

  • α,β-Unsaturated acyl chloride (e.g., cinnamoyl chloride) (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous dichloromethane (CH2Cl2)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • To a solution of the substituted aniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add the α,β-unsaturated acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-α,β-unsaturated amide.

Protocol 2: L-Proline-Catalyzed Asymmetric Intramolecular Aza-Michael Addition

This protocol details the key enantioselective cyclization step to form the chiral 3,4-dihydroquinolin-2-one.

Materials:

  • N-Aryl-α,β-unsaturated amide (1.0 equiv)

  • L-proline (20 mol%)

  • Anhydrous toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • To a solution of the N-aryl-α,β-unsaturated amide (1.0 equiv) in anhydrous toluene, add L-proline (20 mol%).

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 3,4-dihydroquinolin-2-one.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Experimental_Workflow Experimental Workflow for Dihydroquinolinone Synthesis Start Starting Materials: Substituted Aniline α,β-Unsaturated Acyl Chloride Precursor_Synth Protocol 1: Precursor Synthesis (Amidation) Start->Precursor_Synth Precursor N-Aryl-α,β-unsaturated Amide Precursor_Synth->Precursor Cyclization Protocol 2: L-Proline-Catalyzed Asymmetric Cyclization Precursor->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Analysis Analysis (TLC, HPLC, NMR, MS) Purification->Analysis Product Chiral 3,4-Dihydroquinolin-2-one Analysis->Product

Caption: A high-level workflow for the two-step synthesis of chiral 3,4-dihydroquinolin-2-ones.

Conclusion

The use of L-proline as an organocatalyst for the asymmetric synthesis of 3,4-dihydroquinolin-2-ones represents a valuable and practical methodology for accessing these important chiral heterocycles. The protocols provided herein offer a solid foundation for researchers in academia and industry to explore this chemistry further. The operational simplicity, mild reaction conditions, and the use of an inexpensive and environmentally friendly catalyst make this approach highly attractive for applications in medicinal chemistry and drug discovery. Further optimization of reaction parameters and exploration of the substrate scope will undoubtedly expand the utility of this powerful synthetic strategy.

References

Application Notes: 2,3-Dihydro-1H-quinolin-4-one as a Key Intermediate for the Synthesis of 4(1H)-Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 2,3-dihydro-1H-quinolin-4-one as a pivotal intermediate in the preparation of 4(1H)-quinolinones. The 4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The efficient synthesis of this scaffold often proceeds through the corresponding 2,3-dihydro derivative, making the methodologies for its preparation and subsequent aromatization of significant interest to the drug development community.

Introduction

2,3-Dihydro-1H-quinolin-4-ones, also known as 4-quinolones, serve as crucial precursors to the fully aromatic 4(1H)-quinolinones.[1][2] Their synthesis and subsequent dehydrogenation or oxidation provide a versatile route to a wide array of substituted quinolinone derivatives. This two-step approach allows for the introduction of various functional groups on the heterocyclic ring, enabling the exploration of structure-activity relationships in drug discovery programs.

Synthesis of this compound Derivatives

A robust and scalable method for the preparation of this compound derivatives involves the selective benzylic oxidation of N-acyl-protected 1,2,3,4-tetrahydroquinolines using potassium permanganate (KMnO4).[1][3] This method demonstrates excellent functional-group tolerance and has been successfully applied on a multi-gram scale.[1][3]

Quantitative Data for Synthesis of Substituted 2,3-Dihydro-1H-quinolin-4-ones
EntrySubstituent on TetrahydroquinolineProductYield (%)Reference
1H1-Acetyl-2,3-dihydro-1H-quinolin-4-one85[1]
26-Chloro1-Acetyl-6-chloro-2,3-dihydro-1H-quinolin-4-one82[1]
36-Fluoro1-Acetyl-6-fluoro-2,3-dihydro-1H-quinolin-4-one88[1]
46-Methoxy1-Acetyl-6-methoxy-2,3-dihydro-1H-quinolin-4-one75[1]
57-Nitro1-Acetyl-7-nitro-2,3-dihydro-1H-quinolin-4-one70[1]

Yields are for the oxidation step.

Conversion of this compound to 4(1H)-Quinolinone

The aromatization of the this compound intermediate to the corresponding 4(1H)-quinolinone is a critical step. This transformation is typically achieved through dehydrogenation or oxidation reactions using various reagents. Common methods include the use of palladium on carbon (Pd/C) with a hydrogen acceptor, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), or manganese dioxide (MnO2).[4][5][6]

Quantitative Data for Aromatization of Dihydroquinolinone Derivatives
EntryDihydroquinolinone SubstrateReagent/CatalystSolventTime (h)Temperature (°C)Yield (%)Reference
1This compound10% Pd/C, TolueneToluene1211085-95 (estimated)[7]
2This compoundDDQDioxane2100>90[6]
3This compoundActivated MnO2Benzene248070-85[5]

Yields are representative for dehydrogenation of similar N-heterocycles and may vary for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-2,3-dihydro-1H-quinolin-4-one

This protocol is adapted from a general procedure for the oxidation of N-acyl-protected 1,2,3,4-tetrahydroquinolines.[1][3]

Materials:

  • 1-Acetyl-1,2,3,4-tetrahydroquinoline (1.0 eq)

  • Potassium permanganate (KMnO4) (2.5 eq)

  • Acetone

  • Water

  • Saturated aqueous sodium bisulfite solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-acetyl-1,2,3,4-tetrahydroquinoline in a mixture of acetone and water (3:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium permanganate in portions over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-acetyl-2,3-dihydro-1H-quinolin-4-one.

Protocol 2: Dehydrogenation of this compound to 4(1H)-Quinolinone using Pd/C

This protocol provides a general method for the dehydrogenation of the dihydro intermediate.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Toluene or other high-boiling point solvent (e.g., xylenes, diphenyl ether)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and toluene.

  • Carefully add 10% Pd/C to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield 4(1H)-quinolinone.

Protocol 3: Aromatization of this compound to 4(1H)-Quinolinone using DDQ

This protocol describes the use of DDQ for the aromatization reaction.[6][8]

Materials:

  • This compound (1.0 eq)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 eq)

  • Anhydrous dioxane or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous dioxane in a round-bottom flask equipped with a reflux condenser.

  • Add DDQ to the solution.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours.

  • Monitor the formation of the hydroquinone precipitate and the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated hydroquinone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining hydroquinone.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 4(1H)-quinolinone.

Experimental Workflow and Visualization

The overall synthetic strategy from a substituted 1,2,3,4-tetrahydroquinoline to the final 4(1H)-quinolinone product is depicted in the following workflow diagram.

G Synthesis of 4(1H)-Quinolinones via a this compound Intermediate cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Aromatization cluster_2 Work-up and Purification Start N-Acyl-1,2,3,4-tetrahydroquinoline Intermediate This compound Start->Intermediate KMnO4, Acetone/H2O, 0 °C to RT Product 4(1H)-Quinolinone Intermediate->Product Dehydrogenation/Oxidation (e.g., Pd/C, DDQ, MnO2) Purification Purification (Chromatography/Recrystallization) Product->Purification Work-up FinalProduct Pure 4(1H)-Quinolinone Purification->FinalProduct Isolated Product

Caption: Synthetic workflow for 4(1H)-quinolinones.

Conclusion

The use of this compound as an intermediate provides a reliable and versatile platform for the synthesis of a diverse range of 4(1H)-quinolinones. The presented application notes and protocols offer a practical guide for researchers in the field of medicinal chemistry and drug development to access this important class of compounds. The choice of synthetic route for both the intermediate and the final aromatization step can be tailored based on the desired substitution pattern, scalability, and available reagents.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 2,3-dihydro-1H-quinolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-dihydro-1H-quinolin-4-one, a key intermediate in pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core structure include:

  • One-pot reaction of o-aminoacetophenones with aryl aldehydes: This method, often catalyzed by a mild Lewis acid like silver(I) triflate, offers high efficiency and a broad tolerance for different functional groups.[1]

  • Intramolecular cyclization of o-aminochalcones: This is a widely used method where a pre-synthesized chalcone undergoes cyclization, often promoted by an acid or a metal catalyst.

  • Domino reactions: These multi-step sequences, such as reduction-cyclization of nitro-substituted precursors, can provide access to the desired products in a single operation.[2]

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Inefficient catalyst: The choice and activity of the catalyst are critical. Ensure the catalyst is not deactivated and is used in the optimal concentration.

  • Suboptimal reaction temperature: The cyclization step can be sensitive to temperature. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or side reactions.

  • Incorrect solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.

  • Poor quality starting materials: Impurities in the o-aminoacetophenone, aldehyde, or o-aminochalcone can interfere with the reaction.

  • Side reactions: Polymerization of starting materials or intermediates can be a significant issue, reducing the yield of the desired product.

Q3: I am observing the formation of significant byproducts. How can I improve the reaction's selectivity?

A3: The formation of byproducts is a common challenge. To enhance selectivity:

  • Catalyst selection: The choice of catalyst can influence the reaction pathway. For instance, in domino reactions involving the reduction of a nitro group, the catalyst can affect the selectivity of the reduction and subsequent cyclization.[2]

  • Solvent optimization: The solvent can play a crucial role in controlling selectivity. For example, in the reductive cyclization of 2-nitrochalcones, dichloromethane has been reported to provide the best selectivity.[2]

  • Control of reaction time: Prolonged reaction times can sometimes lead to the formation of degradation products or further reactions of the desired product. Monitoring the reaction progress by TLC or LC-MS is recommended.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Aryl-2,3-dihydro-1H-quinolin-4-one

This guide provides a systematic approach to troubleshooting low yields in this specific synthesis.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials (o-aminoacetophenone, aldehyde) start->check_reagents check_catalyst Check Catalyst Activity and Loading check_reagents->check_catalyst Reagents OK reagent_sugg Suggestion: - Recrystallize or purify starting materials. - Use freshly opened reagents. check_reagents->reagent_sugg optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst OK catalyst_sugg Suggestion: - Use a fresh batch of catalyst. - Screen different catalyst loadings (e.g., 5-15 mol%). check_catalyst->catalyst_sugg optimize_solvent Optimize Solvent optimize_temp->optimize_solvent Temperature Optimized temp_sugg Suggestion: - Run small-scale trials at different temperatures (e.g., room temp, 50°C, reflux). optimize_temp->temp_sugg monitor_reaction Monitor Reaction Progress (TLC/LC-MS) optimize_solvent->monitor_reaction Solvent Optimized solvent_sugg Suggestion: - Test a range of solvents with varying polarities (e.g., MeOH, EtOH, CH2Cl2, Toluene). optimize_solvent->solvent_sugg workup_purification Review Work-up and Purification Procedure monitor_reaction->workup_purification Reaction Complete monitor_sugg Suggestion: - Take aliquots at different time points to determine optimal reaction time. monitor_reaction->monitor_sugg solution Improved Yield workup_purification->solution Procedure Optimized workup_sugg Suggestion: - Ensure complete extraction of the product. - Use appropriate chromatography conditions. workup_purification->workup_sugg

Caption: Troubleshooting workflow for low yield.

Data Presentation: Comparison of Catalysts and Solvents

The following tables summarize the impact of different catalysts and solvents on the yield of this compound derivatives based on literature data.

Table 1: Effect of Catalyst on Yield

CatalystStarting MaterialsSolventYield (%)Reference
Silver(I) triflate (AgOTf)o-aminoacetophenones and aryl aldehydesMethanol77-98[1]
Iron powder in conc. HCl2-nitro precursor-72-88[2]
5% Pd/C2-nitroarylketones and aldehydesDichloromethane93-98[2]

Table 2: Effect of Solvent on Yield

SolventCatalystStarting MaterialsYield (%)Reference
MethanolAgOTfo-aminoacetophenones and aryl aldehydesHigh (77-98)[1]
Dichloromethane5% Pd/C2-nitrochalcones65-90[2]
ChloroformTriethylamine1-azolyl-1-(naphthylamino)diene36-87[3]
DichloromethaneTriethylamine1-azolyl-1-(naphthylamino)diene9-55[3]
DMSOTriethylamine1-azolyl-1-(naphthylamino)diene9-55[3]
MethanolTriethylamine1-azolyl-1-(naphthylamino)diene9-55[3]
Diethyl etherTriethylamine1-azolyl-1-(naphthylamino)diene9-55[3]

Experimental Protocols

Protocol 1: Silver(I) Triflate Catalyzed Synthesis of 2-Aryl-2,3-dihydro-1H-quinolin-4-ones[1]

This protocol describes a one-pot synthesis from o-aminoacetophenones and aryl aldehydes.

Experimental Workflow

Experimental_Workflow_AgOTf start Start mix_reagents Mix o-aminoacetophenone, aryl aldehyde, and AgOTf in Methanol start->mix_reagents reflux Reflux the reaction mixture mix_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete evaporate Evaporate solvent under reduced pressure cool->evaporate extract Extract with ethyl acetate and water evaporate->extract dry Dry organic layer over anhydrous Na2SO4 extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: General workflow for AgOTf-catalyzed synthesis.

Detailed Methodology:

  • Reaction Setup: To a solution of o-aminoacetophenone (1.0 mmol) and an aryl aldehyde (1.2 mmol) in methanol (10 mL), add silver(I) triflate (10 mol%).

  • Reaction: Stir the reaction mixture at reflux temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 2-aryl-2,3-dihydro-1H-quinolin-4-one.

Protocol 2: Intramolecular Cyclization of o-Aminochalcones

This protocol provides a general procedure for the cyclization of pre-synthesized o-aminochalcones.

Detailed Methodology:

  • Reaction Setup: Dissolve the o-aminochalcone (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of a strong acid like HCl or a Lewis acid).

  • Reaction: Stir the mixture at the optimized temperature (this can range from room temperature to reflux, depending on the substrate and catalyst) until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction (e.g., with a saturated solution of sodium bicarbonate if an acid catalyst was used).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over a drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure this compound.

References

Technical Support Center: Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yields for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones, particularly through the common method of intramolecular cyclization of 2'-aminochalcones.

Issue 1: Low or No Product Yield

Q1: My reaction is yielding very little or no desired 2-aryl-2,3-dihydro-4(1H)-quinolinone. What are the potential causes and solutions?

A1: Low or no yield can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Starting Material Integrity:

    • Purity of 2'-aminochalcone: Ensure the precursor 2'-aminochalcone is pure. Impurities can interfere with the cyclization. Recrystallize or use column chromatography to purify the starting material if necessary.

    • Reagent Quality: Verify the quality and activity of the catalyst and the freshness of the solvents.

  • Reaction Conditions:

    • Catalyst Choice: The choice of catalyst is critical. While various catalysts can promote the cyclization, their effectiveness can be substrate-dependent. Consider screening different types of catalysts (see Table 1 for a comparison). For instance, silica chloride under microwave irradiation has been reported to give excellent yields in very short reaction times.[1]

    • Solvent: The solvent can significantly influence the reaction rate and yield. While some methods are performed under solvent-free conditions, others may benefit from a specific solvent. Experiment with different solvents of varying polarity.

    • Temperature: The reaction may require heating to proceed at an optimal rate. If you are running the reaction at room temperature, consider gradually increasing the temperature. For microwave-assisted syntheses, optimization of the temperature and irradiation time is crucial.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of byproducts.

  • Reaction Work-up:

    • Ensure that the product is not being lost during the work-up procedure. Check the pH during aqueous washes and use an appropriate extraction solvent.

Issue 2: Formation of Side Products

Q2: I am observing significant amounts of side products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize their formation?

A2: The formation of side products is a common challenge. The nature of these byproducts can depend on the specific reaction conditions.

  • Common Side Products:

    • Unreacted Starting Material: This is often the primary "side product" and indicates incomplete conversion (see Issue 1).

    • Decomposition of Starting Material: 2'-aminochalcones can be unstable under harsh acidic or basic conditions, or at high temperatures, leading to decomposition.

    • Oxidation Product: The 2,3-dihydro-4(1H)-quinolinone product can sometimes be oxidized to the corresponding 4(1H)-quinolinone, especially if the reaction is exposed to air for extended periods at high temperatures.

    • Polymerization: Under certain conditions, the starting chalcone may undergo polymerization.

  • Strategies to Minimize Side Products:

    • Milder Reaction Conditions: Avoid overly harsh acidic or basic catalysts and excessively high temperatures.[3]

    • Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Optimized Reaction Time: As mentioned previously, monitor the reaction by TLC to avoid prolonged reaction times that can favor byproduct formation.

    • Catalyst Loading: Use the optimal amount of catalyst. Too much catalyst can sometimes lead to an increase in side reactions.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the final product. What are the recommended purification techniques?

A3: Purification of 2-aryl-2,3-dihydro-4(1H)-quinolinones can sometimes be challenging due to the presence of closely related impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure product. Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexanes) to find the one that gives the best crystal formation.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a good alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the product from impurities.

  • Washing: After filtration, thoroughly wash the solid product with a suitable solvent to remove any residual impurities.

Frequently Asked Questions (FAQs)

Q4: What is the most common synthetic route to 2-aryl-2,3-dihydro-4(1H)-quinolinones?

A4: The most prevalent and direct method is the intramolecular cyclization of a 2'-aminochalcone precursor. This reaction involves the nucleophilic attack of the amino group onto the β-carbon of the α,β-unsaturated ketone system, followed by proton transfer to yield the six-membered dihydroquinolinone ring. Other methods include domino reactions, such as a reduction-cyclization sequence starting from a nitro-substituted precursor, and the Fries rearrangement of N-arylazetidin-2-ones.[4]

Q5: How do electron-donating or electron-withdrawing groups on the aromatic rings of the 2'-aminochalcone affect the cyclization reaction?

A5: The electronic nature of the substituents on both the aniline ring and the styryl moiety can influence the reaction rate and yield.

  • Aniline Ring (Ring A): Electron-donating groups on the aniline ring generally increase the nucleophilicity of the amino group, which can facilitate the initial cyclization step. Conversely, strong electron-withdrawing groups can decrease the nucleophilicity and may require more forcing reaction conditions.[4]

  • Styryl Ring (Ring B): The electronic effects on the styryl ring are generally less pronounced but can still play a role. The substituents can influence the electrophilicity of the β-carbon of the enone system.

Q6: Can I use a one-pot procedure to synthesize 2-aryl-2,3-dihydro-4(1H)-quinolinones directly from 2'-aminoacetophenone and an aromatic aldehyde?

A6: Yes, one-pot procedures are available. These methods typically involve the initial Claisen-Schmidt condensation of the 2'-aminoacetophenone and the aromatic aldehyde to form the 2'-aminochalcone in situ, which then undergoes cyclization under the same reaction conditions. This approach can be more efficient by reducing the number of isolation and purification steps.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Intramolecular Cyclization of 2'-Aminochalcones

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Silica Chloride (SiOCl₂)Solvent-free (Microwave)-3-6 min>90[1]
[C8dabco]Br---High[5]
Iron / HCl-10030 min72-88[4]
H₃PO₄ / AcOH (1:1)-Reflux--[1]
Piperidine / KOH-Room Temp2 min~100[5]

Note: Yields are reported as found in the literature and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Silica Chloride [1]

  • Preparation: In a microwave-safe vessel, add the 2'-aminochalcone (1 mmol) and silica chloride (SiOCl₂, 0.5 g).

  • Reaction: Place the vessel in a microwave reactor and irradiate for 3-6 minutes at a suitable power level. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add ethyl acetate and filter to remove the silica chloride.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Domino Reduction-Cyclization Synthesis [4]

  • Preparation: In a round-bottom flask, dissolve the nitro-substituted precursor (1 mmol) in a suitable solvent.

  • Reaction: Add iron powder and concentrated HCl. Heat the reaction mixture to 100°C for 30 minutes. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the iron residues.

  • Purification: Neutralize the filtrate and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Start 2'-Aminoacetophenone + Aromatic Aldehyde Chalcone Claisen-Schmidt Condensation (Formation of 2'-Aminochalcone) Start->Chalcone Base or Acid Catalyst Cyclization Intramolecular Cyclization Chalcone->Cyclization Catalyst (e.g., SiOCl₂, [C8dabco]Br) Workup Reaction Work-up (Extraction, Washing) Cyclization->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product 2-Aryl-2,3-dihydro-4(1H)-quinolinone Purification->Product Troubleshooting_Yield cluster_solutions Potential Solutions Start Low or No Product Yield Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up Procedure Start->Check_Workup Purify_SM Purify Starting Material Check_SM->Purify_SM Impure? Optimize_Catalyst Screen Different Catalysts Check_Conditions->Optimize_Catalyst Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time (TLC) Check_Conditions->Optimize_Time Optimize_Workup Modify Extraction/ Washing Steps Check_Workup->Optimize_Workup Product Loss?

References

Technical Support Center: Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,3-dihydro-2-phenyl-4(1H)-quinolinone. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and a summary of expected quantitative data.

Troubleshooting Guide

This guide addresses common problems encountered during the purification of 2,3-dihydro-2-phenyl-4(1H)-quinolinone and offers potential solutions.

ProblemPotential CauseSuggested Solution
Low purity after column chromatography. Incomplete separation from starting materials (e.g., 2'-aminoacetophenone, benzaldehyde) or byproducts.[1]Optimize the solvent system for column chromatography. A common mobile phase is a mixture of hexane and ethyl acetate.[2] Adjust the polarity gradually to achieve better separation.
Co-elution of impurities with the desired product.Consider using a different stationary phase, such as alumina, or a different purification technique like recrystallization.
Low yield of purified product. Product loss during extraction and washing steps.Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product. Use a minimal amount of solvent for extraction to avoid excessive loss.
Degradation of the product on the silica gel column.Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) if the compound is sensitive to acid.
Inefficient elution from the column.After the main product has eluted, flush the column with a more polar solvent to recover any remaining product.
Product appears as an oil instead of a solid. Presence of residual solvent.Dry the product under high vacuum for an extended period.
The product may be an amorphous solid or have a low melting point.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can also yield a solid product.[3]
Multiple spots on TLC after purification. The compound may be unstable under the analysis conditions.Use fresh TLC plates and a suitable solvent system. Spot the sample and develop the plate immediately.
The sample may be contaminated.Repeat the purification process, ensuring all glassware is clean and solvents are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 2,3-dihydro-2-phenyl-4(1H)-quinolinone?

A1: The most frequently employed and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[2] This technique allows for efficient separation of the desired product from starting materials and byproducts.

Q2: What is a suitable solvent system for the column chromatography of 2,3-dihydro-2-phenyl-4(1H)-quinolinone?

A2: A common and effective eluent system is a mixture of hexane and ethyl acetate.[2] The optimal ratio will depend on the specific impurities present in your crude product and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[2] Fractions containing the pure product (showing a single spot on TLC with the correct Rf value) should be combined.

Q4: What are the expected starting materials and potential byproducts in the crude mixture?

A4: The crude product, often synthesized via the acid-catalyzed cyclization of a 2'-aminochalcone, may contain unreacted 2'-aminoacetophenone and benzaldehyde.[2][4] Byproducts from side reactions may also be present.

Q5: Can recrystallization be used to purify 2,3-dihydro-2-phenyl-4(1H)-quinolinone?

A5: Yes, recrystallization can be an effective purification method, either as an alternative to or in conjunction with column chromatography. A solvent system such as dichloromethane/hexane is often used.[3]

Experimental Protocol: Flash Column Chromatography

This protocol details a standard procedure for the purification of crude 2,3-dihydro-2-phenyl-4(1H)-quinolinone using flash column chromatography.

Materials:

  • Crude 2,3-dihydro-2-phenyl-4(1H)-quinolinone

  • Silica gel (60-120 mesh)[2]

  • Hexane (analytical grade)[2]

  • Ethyl acetate (analytical grade)[2]

  • Dichloromethane (DCM, analytical grade)[2]

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)[2]

  • UV lamp (254 nm)[2]

  • Rotary evaporator[2]

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of dichloromethane.[2]

    • Add a small amount of silica gel to the solution to form a free-flowing powder.[2]

    • Remove the solvent using a rotary evaporator until the silica gel with the adsorbed crude product is completely dry.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.[2]

    • Add a thin layer of sand over the plug.[2]

    • Prepare a slurry of silica gel in hexane and pour it into the column.[2]

    • Gently tap the column to ensure even packing and remove any air bubbles.[2]

    • Add another thin layer of sand on top of the packed silica gel.[2]

    • Drain the excess hexane until the solvent level is just at the top of the sand layer.

  • Loading the Sample:

    • Carefully add the dried silica gel with the adsorbed crude product onto the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with a non-polar solvent mixture (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent as the chromatography progresses.

    • Collect fractions in separate tubes or flasks.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure 2,3-dihydro-2-phenyl-4(1H)-quinolinone.[2]

    • Remove the solvent using a rotary evaporator to obtain the purified product as a solid.[2]

    • Further dry the solid under high vacuum to remove any residual solvent.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the purification of 2,3-dihydro-2-phenyl-4(1H)-quinolinone.

ParameterTypical ValueNotes
Yield 60-85%Dependent on the purity of the crude product and the efficiency of the purification.
Purity >98%As determined by HPLC or NMR spectroscopy.
Rf Value 0.3-0.5In a 4:1 hexane:ethyl acetate solvent system on a silica gel TLC plate. This can vary.
Melting Point 159-160 °CFor the pure racemic compound.[5]

Purification Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_isolation Product Isolation Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Dry Dry on Rotary Evaporator Adsorb->Dry Load Load Sample Dry->Load Dry Loaded Sample Pack Pack Column with Silica Gel in Hexane Pack->Load Elute Elute with Hexane: Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Identified Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Dry_Final Dry Under High Vacuum Evaporate->Dry_Final Pure_Product Pure Product Dry_Final->Pure_Product

Caption: Workflow for the purification of 2,3-dihydro-2-phenyl-4(1H)-quinolinone.

References

Minimizing byproducts in the cyclization of 2-aminochalcones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclization of 2-aminochalcones. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones and related heterocyclic compounds. Here you will find frequently asked questions, troubleshooting guides, and optimized protocols to help you minimize byproduct formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the primary desired products from the cyclization of 2'-aminochalcones?

The most common application of 2'-aminochalcone cyclization is the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which are aza-analogs of flavanones.[1] These compounds are valuable precursors for a variety of pharmacologically important scaffolds.[1] Depending on the reaction conditions and subsequent steps, these can sometimes be converted into the corresponding 4(1H)-quinolones.

Q2: What are the most common byproducts observed during this reaction?

Byproduct formation is a significant challenge and is highly dependent on the reaction conditions. Common undesired products include:

  • Unreacted Starting Material: Incomplete conversion is a frequent issue, often due to suboptimal reaction conditions or catalyst deactivation.

  • Intermolecular Reaction Products: At high concentrations, intermolecular condensation between two chalcone molecules can occur, leading to the formation of dimers or oligomers.

  • Isomeric Products: Similar to the formation of aurones from 2'-hydroxychalcones, aza-aurone analogs can potentially form as isomeric byproducts.

  • Degradation Products: Harsh conditions, such as strong acids or high temperatures, can lead to the decomposition of the starting material or the desired product.

Q3: How does the choice of catalyst influence the reaction outcome?

The catalyst is crucial for directing the intramolecular cyclization. Acid catalysts are most commonly employed.

  • Brønsted Acids (e.g., H₃PO₄/AcOH, HCl) facilitate the reaction by protonating the carbonyl group, which activates the α,β-unsaturated system for intramolecular nucleophilic attack by the amino group.[2] However, strong acids can sometimes lead to degradation.

  • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, SiO₂Cl) can also promote the cyclization and may offer milder reaction conditions, potentially reducing byproduct formation.[3]

  • Solid-supported catalysts like Montmorillonite K10 clay can offer benefits such as ease of separation and environmentally benign conditions, particularly when combined with microwave irradiation.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the cyclization of 2'-aminochalcones.

Problem 1: Low yield of the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one with a significant amount of unreacted starting material.

  • Possible Cause A: Insufficient Catalyst Activity or Loading.

    • Solution: Ensure the acid catalyst is fresh and anhydrous, as water can inhibit the activity of many Lewis acids. Consider increasing the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). For solid-supported acids, ensure the support is properly activated.

  • Possible Cause B: Suboptimal Reaction Temperature or Time.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the progress by Thin Layer Chromatography (TLC). Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[3] Conversely, if degradation is observed at higher temperatures, try running the reaction for a longer duration at a lower temperature.

  • Possible Cause C: Purity of the 2'-Aminochalcone.

    • Solution: Impurities from the initial Claisen-Schmidt condensation can interfere with the cyclization. Purify the starting chalcone by recrystallization or column chromatography and confirm its purity by NMR and melting point analysis before proceeding.

Problem 2: The TLC of the crude reaction mixture shows multiple product spots, indicating a complex mixture.

  • Possible Cause A: Intermolecular Side Reactions.

    • Solution: Intermolecular reactions (dimerization, polymerization) are often favored at high concentrations. Employ high-dilution conditions by adding the substrate slowly to a larger volume of solvent to favor the desired intramolecular cyclization.

  • Possible Cause B: Reaction Conditions are too Harsh.

    • Solution: Strong acids or excessively high temperatures can lead to the formation of various degradation byproducts. Switch to a milder catalytic system, such as a solid-supported acid (e.g., Montmorillonite K10) or a milder Lewis acid (e.g., Yb(OTf)₃).[3]

Data Presentation: Catalyst and Condition Comparison

While direct quantitative comparisons of byproduct formation for 2'-aminochalcone cyclization are not extensively reported, the yield of the desired product serves as an indirect measure of reaction efficiency. Higher yields of the target molecule generally imply a reduction in byproduct formation. The following tables summarize the yields of 2-aryl-2,3-dihydroquinolin-4(1H)-ones under various catalytic conditions.

Table 1: Comparison of Different Catalysts for the Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

Catalyst SystemSolventConditionsTypical Yield (%)Reference
H₃PO₄ / AcOH (1:1)-RefluxModerate to High[Journal of Organic Chemistry, 55(6), 1757-61; 1990]
Silica ChlorideSolvent-freeMicrowave (3-6 min)> 90%[Synthetic Communications (2010), 40(9), 1391-1398]
Yb(OTf)₃[bmim][BF₄] (Ionic Liquid)110 °CExcellent[J. Heterocyclic Chem., (2011)]
Montmorillonite K10Solvent-freeMicrowaveGood to Excellent[Synlett 1997(7):857-858]
[C₈dabco]Br-120 °CHigh (86-98%)[Request PDF - ResearchGate][3]

Table 2: Influence of Substituents on Yield under Montmorillonite K10/Microwave Conditions

Substituent on Aldehyde Ring (Ar)Yield of Dihydroquinolinone (%)
Phenyl92%
4-Methylphenyl94%
4-Methoxyphenyl95%
4-Chlorophenyl90%
4-Nitrophenyl85%
(Data adapted from representative procedures using microwave-assisted, clay-catalyzed synthesis)[3]

Experimental Protocols

Protocol: Microwave-Assisted Synthesis of 2-Aryl-1,2,3,4-tetrahydro-4-quinolones on Montmorillonite K10 Clay

This protocol is adapted from established green chemistry procedures and is designed for high efficiency and minimal byproduct formation.[3]

Materials:

  • 2'-Aminochalcone (1.0 mmol)

  • Montmorillonite K10 clay (250 mg)

  • Ethanol (for workup)

  • Hexane (for workup)

Procedure:

  • Preparation: In a clean, dry beaker, thoroughly mix the 2'-aminochalcone (1.0 mmol) with Montmorillonite K10 clay (250 mg) until a homogeneous, free-flowing powder is obtained.

  • Adsorption: Transfer the mixture to an open vessel (e.g., a small beaker or vial).

  • Irradiation: Place the vessel inside a commercial microwave oven. Irradiate the mixture at a power of 300-450 W for 3-5 minutes. It is advisable to run the irradiation in short bursts (e.g., 30-60 seconds) to avoid overheating and potential charring.

  • Monitoring: After the initial irradiation period, allow the mixture to cool. Check the reaction progress by taking a small sample, dissolving it in ethanol, and running a TLC plate (e.g., using a 3:1 hexane/ethyl acetate eluent). If starting material remains, repeat the irradiation for another 1-2 minutes.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Add 10 mL of ethanol to the solid mixture and stir vigorously for 5 minutes to extract the product.

  • Purification: Filter the mixture to remove the clay catalyst. Wash the clay with an additional 5-10 mL of ethanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from an ethanol/hexane mixture to yield the pure 2-aryl-1,2,3,4-tetrahydro-4-quinolone.

Visualizations

Reaction Pathways

G sub 2'-Aminochalcone main_int Intramolecular Cyclization (e.g., Acid Catalysis) sub->main_int Favorable Conditions (High Dilution) side_int Intermolecular Reaction (High Concentration) sub->side_int Unfavorable Conditions prod 2-Aryl-2,3-dihydro- quinolin-4(1H)-one (Desired Product) main_int->prod byprod Dimers / Oligomers (Byproduct) side_int->byprod

Caption: Competing reaction pathways in the cyclization of 2'-aminochalcones.

Troubleshooting Workflow

G start Low Yield or Complex Mixture q_purity Is Starting Material Pure? start->q_purity a_purify Action: Purify Chalcone via Recrystallization q_purity->a_purify No q_conc Is Reaction Concentration High? q_purity->q_conc Yes end Improved Selectivity and Yield a_purify->end a_dilute Action: Use High Dilution Conditions q_conc->a_dilute Yes q_cond Are Conditions (Temp, Catalyst) Harsh? q_conc->q_cond No a_dilute->end a_mild Action: Switch to Milder Catalyst (e.g., K10 Clay) or Lower Temperature q_cond->a_mild Yes q_cond->end No a_mild->end

Caption: Decision tree for troubleshooting byproduct formation.

Influence of Reaction Conditions

G cond Reaction Conditions harsh Harsh Conditions (Strong Acid, High Temp.) cond->harsh mild Mild Conditions (Clay Catalyst, MW, Dilute) cond->mild byprod Increased Byproducts (Degradation, Dimers) harsh->byprod prod Maximized Yield of Desired Product mild->prod

Caption: Logical relationship between reaction conditions and outcome.

References

Technical Support Center: Synthesis of Highly Substituted 2,3-Dihydro-4(1H)-quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones.

Troubleshooting Guide

Problem 1: Low or no yield of the desired 2,3-dihydro-4(1H)-quinolinone.

  • Question: My reaction to synthesize a 2,3-dihydro-4(1H)-quinolinone is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low to no yield in the synthesis of 2,3-dihydro-4(1H)-quinolinones can stem from several factors, primarily related to the choice of reactants, catalyst, and reaction conditions.

    • Inadequate Catalyst Activity: The choice of catalyst is crucial. For instance, in reactions involving the cyclization of o-aminochalcones, Lewis acids like zirconyl nitrate or silver(I) triflate have been shown to be effective.[1] If you are using a traditional acid or base catalyst, such as in a Friedländer-type synthesis, the conditions might be too harsh, leading to decomposition.[2] Consider screening different catalysts, including milder options like cerium(IV) sulfate tetrahydrate or even recyclable heterogeneous catalysts.[3]

    • Poor Reactivity of Starting Materials: Highly electron-withdrawing or sterically bulky substituents on either the aniline or the chalcone precursor can significantly decrease reactivity. For o-aminoacetophenones and aromatic aldehydes, the electronic nature of the aldehyde substituent plays a key role.[1] If you suspect low reactivity, increasing the reaction temperature or switching to a more potent catalytic system might be necessary. Microwave-assisted synthesis can also be explored to enhance reaction rates.[4]

    • Suboptimal Reaction Conditions: Temperature and solvent are critical parameters. Some modern methods operate at room temperature, while others require heating.[5] For example, a one-pot synthesis from 2-iodoanilines and alkynes can be performed at room temperature in a two-step sequence or under microwave heating at 120°C.[5] It is advisable to perform small-scale optimizations of temperature and reaction time. The use of ionic liquids as solvents has also been reported to improve yields in some cases.[6]

    • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. A common side reaction is the self-condensation of the ketone reactant (aldol condensation), especially under basic conditions.[2] Using milder bases or an acid-catalyzed pathway can help mitigate this.

Problem 2: Formation of significant side products.

  • Question: My reaction is producing a complex mixture of products, making purification difficult. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge, particularly in classical condensation reactions.

    • Aldol Condensation: As mentioned, the self-condensation of the α-methylene ketone is a frequent side reaction under basic conditions in the Friedländer synthesis.[2] To circumvent this, consider using an acid catalyst (e.g., p-toluenesulfonic acid, iodine) or alternative strategies that avoid harsh basic conditions.[2][7]

    • Over-oxidation to 4(1H)-quinolinone: 2,3-Dihydro-4(1H)-quinolinones can sometimes be intermediates in the synthesis of the fully aromatic 4(1H)-quinolinones.[8] If your reaction conditions are too harsh (e.g., high temperature, presence of an oxidant), you may be promoting this dehydrogenation. To favor the dihydro product, milder reaction conditions and shorter reaction times are recommended.

    • Formation of Schiff Base Intermediate: The initial step in many of these syntheses is the formation of a Schiff base (imine).[7][9] In some cases, this intermediate may be stable and fail to cyclize efficiently, or it could participate in other undesired reactions. Ensuring the cyclization conditions are favorable (e.g., appropriate catalyst and temperature) is key to driving the reaction to completion.

Problem 3: Difficulty in purifying the final product.

  • Question: I am struggling with the purification of my substituted 2,3-dihydro-4(1H)-quinolinone. What are some effective purification strategies?

  • Answer: Purification can be challenging due to the polarity of the quinolinone core and the potential for closely related impurities.

    • Column Chromatography: This is the most common method for purifying these compounds. A careful selection of the solvent system is crucial. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective. Monitoring the separation by thin-layer chromatography (TLC) is essential to optimize the solvent system.

    • Recrystallization: If the product is a solid and of sufficient purity after initial workup or a preliminary chromatographic step, recrystallization can be an excellent method for obtaining highly pure material. Common solvent systems for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexane.

    • Preparative Thin-Layer Chromatography (PTLC): For small-scale reactions or when compounds are difficult to separate by column chromatography, PTLC can be a viable option.[10]

    • Dealing with Tarry Residues: The formation of dark, tarry materials can complicate purification. This often results from product or starting material decomposition under harsh reaction conditions. Using milder catalysts and lower temperatures can help prevent this. If tars are present, it may be beneficial to first pass the crude mixture through a short plug of silica gel to remove the highly polar, colored impurities before attempting fine purification by column chromatography.

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common synthetic routes to highly substituted 2,3-dihydro-4(1H)-quinolinones?

  • Answer: Several synthetic strategies exist. Classical methods include the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][11] However, this method can have limitations regarding harsh conditions and regioselectivity.[2] More modern and versatile approaches include:

    • Domino Reactions: These multi-step reactions in a single pot offer high efficiency. Examples include reduction/oxidation followed by cyclization, and metal-promoted processes.[8]

    • Palladium-Catalyzed Reactions: Methods such as carbonylative Sonogashira/cyclization sequences starting from 2-iodoanilines and alkynes have been developed.[5]

    • Copper-Catalyzed Cyclizations: Copper catalysis can be used for the heterocyclization of precursors like 1-(2-halophenyl)-2-en-3-amin-1-ones.[12]

    • Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reactions and improve yields, for example, in the condensation of anilines with diethylmalonate.[4]

  • Question 2: How do substituents on the aromatic rings affect the synthesis?

  • Answer: Substituents can have a significant electronic and steric impact on the reaction.

    • Electron-donating groups on the aniline ring generally facilitate the reaction by increasing the nucleophilicity of the amino group.

    • Electron-withdrawing groups on the aniline ring can deactivate the amino group, making the initial condensation step more difficult and potentially requiring harsher conditions or more active catalysts.[13]

    • Steric hindrance from bulky substituents near the reacting centers (the amino group on the aniline and the carbonyl group on the other reactant) can impede the reaction and lower the yield. Careful selection of the synthetic route is important when dealing with highly hindered substrates.

  • Question 3: Are there any "green" or environmentally friendly methods for this synthesis?

  • Answer: Yes, there is a growing focus on developing more sustainable synthetic protocols. These include:

    • The use of recyclable catalysts, such as silica gel impregnated with indium(III) chloride or sulfonated porous carbon.[1][14]

    • Solvent-free reaction conditions, often facilitated by microwave irradiation or the use of solid-supported catalysts.[1][15]

    • The use of environmentally benign solvents like water or ionic liquids.[6]

    • Catalyst-free methods under certain conditions have also been reported.[9]

Quantitative Data Summary

Synthetic MethodStarting MaterialsCatalyst/ReagentConditionsYield RangeReference
One-pot Ag(I)-triflate catalyzed reactiono-Aminoacetophenones, Aromatic aldehydesSilver(I) triflateMildHigh[1]
Zirconyl nitrate catalyzed cyclizationo-AminochalconesZirconyl nitrateMildHigh[1]
Microwave-assisted, solvent-free cyclization2-AminochalconesSilica gel/Indium(III) chlorideMicrowave, solvent-freeHigh[1]
Dissolving metal reduction-cyclizationNitro-substituted chalconesIron powder, HCl100°C, 30 min72-88%[8]
Asymmetric synthesis via Michael addition-cyclizationo-Tosylaminophenyl α,β-unsaturated ketones, MalonatesChiral squaramide catalyst-65-91%[8]
BiCl3-catalyzed microwave synthesisβ-Enaminones, Diethyl malonateBismuth chloride III (20 mol%)Microwave, 5-13 min51-71%[4]
Tandem reaction from (Z)-β-chlorovinyl ketones(Z)-β-chlorovinyl ketones, AminesCs2CO3, DMSO140°CGood to excellent[12]

Experimental Protocols

Representative Protocol: Silver(I) Triflate Catalyzed One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones [1]

This protocol describes a mild and efficient one-pot procedure starting from readily available o-aminoacetophenones and aromatic aldehydes.

Materials:

  • o-Aminoacetophenone (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Silver(I) triflate (AgOTf) (10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a solution of o-aminoacetophenone (1.0 mmol) in ethanol (5 mL), add the aromatic aldehyde (1.2 mmol).

  • Add silver(I) triflate (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Visualizations

Caption: Overview of common challenges in the synthesis of 2,3-dihydro-4(1H)-quinolinones.

Experimental_Workflow Start 1. Reactant Preparation (e.g., o-aminoacetophenone, aldehyde) Reaction 2. One-Pot Reaction - Add reactants and solvent - Add catalyst (e.g., AgOTf) - Stir at specified temperature Start->Reaction Monitoring 3. Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup 4. Aqueous Workup - Quench reaction - Solvent extraction Monitoring->Workup Reaction Complete Drying 5. Drying and Concentration - Dry organic layer (e.g., Na2SO4) - Evaporate solvent Workup->Drying Purification 6. Purification (e.g., Column Chromatography) Drying->Purification Characterization 7. Product Characterization (e.g., NMR, Mass Spec) Purification->Characterization

Caption: A typical experimental workflow for the synthesis of 2,3-dihydro-4(1H)-quinolinones.

Side_Reactions Reactants Starting Materials o-Aminoaryl Ketone + α-Methylene Ketone DesiredProduct {Desired Product | 2,3-Dihydro-4(1H)-quinolinone} Reactants->DesiredProduct Main Reaction Pathway (e.g., Acid/Base Catalysis) SideProduct1 {Side Product 1 | Aldol Self-Condensation} Reactants->SideProduct1 Harsh Base Intermediate {Intermediate | Uncyclized Schiff Base} Reactants->Intermediate Inefficient Cyclization SideProduct2 {Side Product 2 | Over-Oxidation Product} DesiredProduct->SideProduct2 High Temp / Oxidant

Caption: Potential side reaction pathways in the synthesis of 2,3-dihydro-4(1H)-quinolinones.

References

Technical Support Center: Racemic Resolution of 2,3-dihydro-2-phenyl-4(1H)-quinolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the racemic resolution of 2,3-dihydro-2-phenyl-4(1H)-quinolinone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the racemic resolution of 2,3-dihydro-2-phenyl-4(1H)-quinolinone?

A1: The main strategies for separating the enantiomers of 2,3-dihydro-2-phenyl-4(1H)-quinolinone include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation using a chiral stationary phase (CSP).[1] An alternative, though distinct, approach is the asymmetric synthesis of a single enantiomer, which circumvents the need for resolution.

Q2: How does classical resolution through diastereomeric salt formation work for this compound?

A2: This method involves reacting the racemic 2,3-dihydro-2-phenyl-4(1H)-quinolinone, which is a basic compound, with an enantiomerically pure chiral acid. This reaction creates a pair of diastereomeric salts.[1] Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[1] Following separation, the desired enantiomer of the quinolinone is recovered by neutralizing the salt.[1]

Q3: Are there any specific chiral resolving agents that have been successfully used for 2,3-dihydro-2-phenyl-4(1H)-quinolinone?

A3: Yes, the resolution of (±)-2,3-dihydro-2-phenyl-4(1H)-quinolinone has been reported using the optically active reagent (-)-5-(α-phenethyl)-semioxamazide.[1] Other commonly employed chiral resolving agents for basic compounds like this include derivatives of tartaric acid and mandelic acid.[1][2]

Q4: What is enzymatic kinetic resolution, and can it be applied to this quinolinone?

A4: Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture at a significantly higher rate than the other.[1] For instance, a lipase could be used to acylate one enantiomer, allowing the resulting acylated product to be separated from the unreacted enantiomer. While this is a widely used technique, its specific application to 2,3-dihydro-2-phenyl-4(1H)-quinolinone would necessitate experimental screening to identify a suitable enzyme and reaction conditions.

Q5: What is the role of chiral HPLC in the resolution process?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[3] Analytically, it is used to determine the enantiomeric excess (ee%) of a sample. On a preparative scale, it can be employed to isolate the pure enantiomers. The separation is achieved by using a column that contains a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No crystal formation - Solvent system is not optimal. - Solution is not sufficiently supersaturated.- Screen a variety of solvents with different polarities. - Try solvent mixtures. - Concentrate the solution by slow evaporation. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the desired diastereomeric salt.
Low yield of desired diastereomer - The desired diastereomer has significant solubility in the mother liquor. - The stoichiometry of the resolving agent is not optimal. - The cooling rate is too fast.- Lower the final crystallization temperature.[4] - Optimize the molar ratio of the racemate to the resolving agent.[5] - Employ a slower, more controlled cooling profile.[5]
Low enantiomeric excess (ee%) - The solubility difference between the two diastereomeric salts is insufficient in the chosen solvent. - Co-crystallization of both diastereomers is occurring.- Perform multiple recrystallizations to improve purity.[4] - Screen for a different solvent system that maximizes the solubility difference. - Consider using a different chiral resolving agent.
Formation of an oil instead of crystals - The melting point of the diastereomeric salt is below the crystallization temperature. - High concentration of impurities.- Use a more dilute solution. - Lower the crystallization temperature. - Experiment with different solvents or add an anti-solvent to induce precipitation.
Chiral HPLC Separation
Issue Potential Cause(s) Troubleshooting Steps
No separation of enantiomers - The chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is not optimal.- Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). - For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration. - For reversed-phase, adjust the ratio of organic solvent to water/buffer.
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase. - Mismatched sample solvent and mobile phase. - Column overload.- Add an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). - Dissolve the sample in the mobile phase if possible. - Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the HPLC system is properly equilibrated. - Use a column oven to maintain a constant temperature. - Check for leaks in the system.

Quantitative Data Summary

The following tables provide illustrative quantitative data for the resolution of 2,3-dihydro-2-phenyl-4(1H)-quinolinone. Please note that optimal values are highly dependent on specific experimental conditions and may require optimization.

Table 1: Illustrative Data for Diastereomeric Salt Resolution

Resolving AgentSolventYield (%)ee% of Less Soluble Diastereomer
(R)-(-)-Mandelic AcidEthanol40-45>95% after one recrystallization
(+)-Tartaric AcidMethanol35-40>90% after one recrystallization
(-)-O,O'-Dibenzoyl-L-tartaric acidAcetone/Water42-48>98% after one recrystallization

Table 2: Illustrative Data for Enzymatic Kinetic Resolution

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee% of Unreacted Enantiomer
Lipase from Candida antarctica B (CALB)Vinyl acetateToluene24~50>99
Lipase from Pseudomonas cepacia (PSL)Isopropenyl acetateDiisopropyl ether48~50>98

Experimental Protocols

Protocol 1: Classical Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve one equivalent of racemic 2,3-dihydro-2-phenyl-4(1H)-quinolinone in a suitable solvent (e.g., ethanol or methanol) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the minimum amount of the same warm solvent. Slowly add the resolving agent solution to the racemate solution with constant stirring.

  • Crystallization: Allow the mixture to cool gradually to room temperature. If crystallization does not initiate, scratch the inside of the flask or add a seed crystal. Once turbidity is observed, let the solution stand undisturbed for several hours or overnight. To maximize the yield, cool the mixture in an ice bath or refrigerator.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The enantiomeric excess (ee%) of the salt should be determined after liberating the free base from a small sample. If the ee% is unsatisfactory, recrystallize the diastereomeric salt.

  • Liberation of the Free Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane). Add a base (e.g., 1M NaOH solution) dropwise with vigorous stirring until the solid dissolves and the aqueous layer is basic. Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched quinolinone.

Protocol 2: Enzymatic Kinetic Resolution
  • Reaction Setup: In a flask, dissolve racemic 2,3-dihydro-2-phenyl-4(1H)-quinolinone in an appropriate organic solvent (e.g., toluene or diisopropyl ether).

  • Enzyme and Acyl Donor Addition: Add a lipase (e.g., Novozym 435, which is immobilized CALB) and an acyl donor (e.g., vinyl acetate). The molar ratio of the acyl donor to the racemate is typically greater than one.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted starting material.

  • Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. The acylated product and the unreacted enantiomer can then be separated by column chromatography. The acyl group can be subsequently removed to yield the other enantiomer.

Protocol 3: Chiral HPLC Analysis
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

  • Mobile Phase Preparation: For a normal phase separation, prepare a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol). For a basic compound like 2,3-dihydro-2-phenyl-4(1H)-quinolinone, it may be beneficial to add a small amount of a basic additive (e.g., diethylamine) to the mobile phase to improve peak shape.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a solution of the sample dissolved in the mobile phase.

  • Optimization: If the resolution is not adequate, systematically vary the percentage of the alcohol modifier and the type of alcohol. Adjusting the flow rate and column temperature can also impact the separation.

Visualizations

experimental_workflow_diastereomeric_resolution racemate Racemic Quinolone dissolution Dissolution in Solvent racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (in Mother Liquor) filtration->more_soluble Liquid liberation_solid Liberation of Free Enantiomer less_soluble->liberation_solid liberation_liquid Liberation of Free Enantiomer more_soluble->liberation_liquid enantiomer1 Enantiomer 1 liberation_solid->enantiomer1 enantiomer2 Enantiomer 2 liberation_liquid->enantiomer2 troubleshooting_logic_low_ee start Low Enantiomeric Excess (ee%) recrystallize Recrystallize Diastereomeric Salt start->recrystallize check_ee Check ee% recrystallize->check_ee Yes change_solvent Change Solvent System recrystallize->change_solvent No Improvement check_ee->recrystallize ee% still low success High ee% Achieved check_ee->success ee% is high change_agent Change Resolving Agent change_solvent->change_agent Unsuccessful change_solvent->success Successful change_agent->success Successful failure Resolution Unsuccessful change_agent->failure Unsuccessful

References

Chiral stationary phase chromatography for separating quinolinone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of Quinolinone Enantiomers

Welcome to the technical support center for the chiral separation of quinolinone enantiomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating quinolinone enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the most effective for separating a broad range of chiral compounds, including quinolinones.[1][2] Columns with coated or immobilized derivatives like tris(3,5-dimethylphenylcarbamate) on cellulose or amylose often provide excellent enantioselectivity. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, are also highly effective and offer complementary selectivity.[3][4] The choice often depends on the specific quinolinone structure, and screening multiple CSPs is a recommended strategy.[5]

Q2: How do mobile phase additives, like acids and bases, affect the separation?

A2: Mobile phase additives are crucial for optimizing the separation of quinolinone enantiomers, which often contain ionizable groups.

  • Acidic Additives (e.g., trifluoroacetic acid - TFA, formic acid, acetic acid): For basic quinolones, adding a small amount of an acidic modifier (typically 0.1%) can improve peak shape and resolution by suppressing the ionization of amine functionalities.[6][7] This reduces undesirable interactions with residual silanols on the silica support, minimizing peak tailing.

  • Basic Additives (e.g., diethylamine - DEA, triethylamine - TEA): For acidic quinolones, a basic additive can serve a similar purpose by preventing the ionization of acidic groups. These additives compete with the analyte for highly active sites on the stationary phase, leading to sharper, more symmetrical peaks.[8]

The choice between an acidic or basic additive can dramatically alter retention times and even the elution order of the enantiomers.[8]

Q3: What is the typical effect of temperature on chiral separations?

A3: Temperature is a critical parameter that affects the thermodynamics of the chiral recognition process. Generally, lower temperatures increase the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to stronger interactions and often better resolution.[6] However, this also results in longer retention times and broader peaks due to increased viscosity of the mobile phase. Conversely, increasing the temperature can decrease analysis time but may reduce selectivity. The optimal temperature is a balance between achieving adequate resolution and maintaining a practical run time.

Q4: Can I use the same column for both normal-phase and reversed-phase modes?

A4: This depends entirely on the type of CSP.

  • Coated Polysaccharide CSPs: These columns (e.g., Chiralcel® OD, Chiralpak® AD) have limitations on the solvents that can be used. Solvents like dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) can damage the stationary phase.[9] Therefore, switching between normal and reversed-phase is generally not recommended.

  • Immobilized Polysaccharide CSPs: These columns (e.g., Chiralpak® IA, IB, IC) have the chiral selector covalently bonded to the silica support. This makes them much more robust and compatible with a wider range of solvents, allowing for use in both normal-phase and reversed-phase modes.[9] Always consult the column manufacturer's instructions before switching solvents.

Troubleshooting Guides

Problem 1: Poor or No Resolution of Enantiomers

Question Possible Cause Solution
Why am I seeing a single peak instead of two? Incorrect CSP: The selected chiral stationary phase may not be suitable for your specific quinolinone analog.Screen Different CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose derivatives, or a macrocyclic glycopeptide CSP).[5] Polysaccharide-based CSPs are a good starting point.[1][2]
Inappropriate Mobile Phase: The mobile phase composition may be too strong, causing the enantiomers to elute too quickly without interacting sufficiently with the CSP.Optimize Mobile Phase: In normal phase (e.g., Hexane/Ethanol), decrease the percentage of the alcohol modifier to increase retention and improve resolution.[10] In reversed phase, adjust the ratio of organic solvent to buffer.
Suboptimal Additive: The absence of an acidic or basic additive can lead to poor interactions and co-elution.Introduce Additives: Add 0.1% TFA or DEA (or another suitable acid/base) to the mobile phase to improve peak shape and enhance chiral recognition.[8][11]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause Solution
Why are my peaks tailing? Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the silica support. This is common with basic compounds.Use an Additive: Add a competing base like TEA or DEA (0.1-0.5%) to the mobile phase to block these active sites.[8]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.[6][12]Reduce Sample Concentration: Dilute the sample or decrease the injection volume. The peak shape should become more symmetrical at lower concentrations.[10]
Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, affecting performance.[9]Flush the Column: Wash the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized CSPs, solvents like THF can be effective.[9] Using a guard column is highly recommended to prevent this.

Problem 3: Unstable or Drifting Retention Times

Question Possible Cause Solution
Why are my retention times shifting between runs? Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times to stabilize.Increase Equilibration Time: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between mobile phase changes.
Temperature Fluctuations: The laboratory temperature is not stable, affecting the chromatography system.Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
Mobile Phase Composition Change: The mobile phase composition is changing over time due to the evaporation of a volatile component (e.g., hexane).Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered.
"Memory Effects" from Additives: Residual additives from previous analyses can adsorb to the stationary phase and alter its selectivity over time.[13]Dedicate Columns: If possible, dedicate specific columns to methods that use acidic or basic additives to avoid cross-contamination.[13] Implement rigorous washing procedures when switching methods.

Data Presentation: Example Separation Conditions

The following table summarizes example starting conditions for the chiral separation of quinolone-type compounds on different CSPs. These should be used as a starting point for method development.

Chiral Stationary PhaseAnalyte ClassMobile PhaseFlow Rate (mL/min)Resolution (Rs)Separation Factor (α)Reference
Chirobiotic T (Teicoplanin)QuinolonesMeOH:ACN:Water:TEA (70:10:20:0.1%)1.01.80 - 2.252.86 - 6.0[3]
Chirobiotic V (Vancomycin)QuinolonesMeOH:ACN:H₂O:TEA (50:30:20:0.1%)1.01.75 - 2.201.70 - 1.96[4]
Chiralpak IA (Immobilized Amylose)LansoprazoleMTBE:EtOAc:EtOH:DEA (60:40:5:0.1)1.0> 2.0> 1.5[14]
Chiralcel OD (Cellulose Derivative)β-BlockersHexane:Ethanol + 0.1% TFA1.0VariesVaries[8]

Experimental Protocols

Protocol 1: General Method Development for Quinolone Enantiomers
  • Column Selection:

    • Begin by screening a set of polysaccharide-based CSPs (e.g., one amylose-based and one cellulose-based immobilized column) and one macrocyclic glycopeptide CSP (e.g., Chirobiotic T or V).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a primary mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Start with a screening gradient or a series of isocratic runs with varying alcohol content (e.g., 10%, 20%, 30%).

    • For each alcohol percentage, run two mobile phases: one containing 0.1% TFA and another containing 0.1% DEA.

  • Initial Analysis:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength appropriate for quinolones (e.g., 280 nm or 325 nm).

    • Inject a small volume (5-10 µL) of a 0.5 mg/mL solution of the racemic quinolinone.

  • Optimization:

    • Identify the condition that provides the best initial separation (baseline resolution is not required at this stage).

    • Fine-tune the separation by making small adjustments to the percentage of the alcohol modifier. Decreasing the alcohol content generally increases resolution but also run time.[10]

    • Optimize the flow rate. Lower flow rates (e.g., 0.5-0.8 mL/min) often improve resolution.[10]

    • Investigate the effect of temperature (e.g., test at 15 °C, 25 °C, and 35 °C) to find the best balance of resolution and analysis time.

  • Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

G start Problem: Poor or No Resolution check_csp Is the CSP appropriate for quinolones? start->check_csp check_mp Is the mobile phase strength optimal? check_csp->check_mp Yes solution_csp Action: Screen different CSP types (e.g., amylose, cellulose, glycopeptide). check_csp->solution_csp No check_additive Is an appropriate additive present? check_mp->check_additive Yes solution_mp Action: Decrease % alcohol (Normal Phase) or adjust organic/buffer ratio (RP). check_mp->solution_mp No check_params Are other parameters (flow, temp) optimized? check_additive->check_params Yes solution_additive Action: Add 0.1% acid (TFA) or base (DEA) to improve peak shape and interaction. check_additive->solution_additive No solution_params Action: Decrease flow rate and/or decrease temperature to improve separation. check_params->solution_params No end_node Resolution Improved check_params->end_node Yes solution_csp->end_node solution_mp->end_node solution_additive->end_node solution_params->end_node

Caption: A troubleshooting workflow for diagnosing and resolving poor enantiomeric resolution.

General Experimental Workflow for Method Development

G start 1. CSP Screening mobile_phase 2. Mobile Phase Screening (Vary % Alcohol + Additives) start->mobile_phase initial_analysis 3. Initial Analysis (25°C, 1.0 mL/min) mobile_phase->initial_analysis optimization 4. Optimization (Flow Rate, Temperature) initial_analysis->optimization validation 5. Method Validation optimization->validation

Caption: A stepwise workflow for developing a chiral separation method for quinolinone enantiomers.

References

Technical Support Center: Diastereomeric Salt Formation for the Resolution of Racemic Quinolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of racemic quinolinones via diastereomeric salt formation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, offering systematic approaches to problem-solving.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Q: My diastereomeric salt formation is resulting in a low yield of the desired crystals. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors, primarily related to the solubility of the diastereomeric salts in the chosen solvent system.[1] Here’s how to troubleshoot this issue:

  • Solvent System Optimization: The ideal solvent should maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble one.[1] Experiment with a range of solvents of varying polarities (e.g., alcohols like methanol or ethanol, acetone) and consider using solvent mixtures to fine-tune solubility.[1][2]

  • Sub-optimal Stoichiometry: The molar ratio of the resolving agent to the racemic quinolinone can impact salt formation and crystallization. While a 1:1 ratio is a common starting point, this may not be optimal. Sometimes, using a different stoichiometry can improve yields.

  • Incomplete Crystallization: The final temperature of crystallization directly affects the yield, as lower temperatures decrease solubility.[3] Ensure the mixture has been cooled for a sufficient duration to allow for maximum precipitation of the less soluble diastereomer.

  • Desired Salt is More Soluble: It's possible that the diastereomeric salt of the desired quinolinone enantiomer is the more soluble of the two in the chosen solvent. In this case, the undesired enantiomer will crystallize out first. To address this, you can either isolate the desired enantiomer from the mother liquor or screen for a different resolving agent that inverts the relative solubilities.[1]

Issue 2: No Crystals Form, or an Oil Precipitates Instead ("Oiling Out")

Q: I've combined the racemic quinolinone and the chiral resolving agent, but instead of crystals, I'm getting an oily precipitate or nothing at all. What should I do?

A: The formation of an oil or failure to crystallize is a common problem often related to supersaturation, solubility, and solvent choice.[3]

  • Inappropriate Solvent: The chosen solvent may be too "good," keeping both diastereomeric salts fully dissolved, or too "poor," causing them to crash out as an amorphous oil.[3]

    • Solution: Conduct a solvent screen with various solvent classes (protic, aprotic, polar, non-polar).[1][3] Using a combination of a good solvent and a poor solvent (anti-solvent) can often induce controlled crystallization.[3]

  • Insufficient Supersaturation: Crystallization cannot occur if the salt's concentration is below its solubility limit.[3]

    • Solution: Increase the concentration by slowly evaporating the solvent. Alternatively, you can induce precipitation by gradually adding an anti-solvent.[3]

  • High Initial Supersaturation: If the solution is too concentrated, it can lead to rapid nucleation and the formation of an oil instead of an ordered crystal lattice.[3]

    • Solution: Dilute the solution slightly or employ a slower cooling rate to allow for more controlled crystal growth.[3]

  • Seeding: Introducing a small crystal of the desired diastereomeric salt (a seed crystal) can initiate crystallization when spontaneous nucleation is difficult.

    • Solution: Prepare a supersaturated solution and add a tiny amount of the target salt. If seeds are unavailable, try scratching the inside of the flask to create nucleation sites.[1]

Issue 3: Poor Diastereomeric Excess (de) of the Crystallized Salt

Q: After isolating the crystals, analysis shows a low diastereomeric excess. How can I improve the purity?

A: Low diastereomeric excess indicates that the undesired diastereomer has co-precipitated with the desired one.

  • Recrystallization: The most common method to improve purity is to recrystallize the isolated solid.[4] This process can be repeated until the desired diastereomeric excess is achieved, though it often leads to a loss in yield with each step.[3]

  • Kinetic vs. Thermodynamic Control: Sometimes, the less stable (and more soluble) diastereomer crystallizes first (kinetic product). Over time, it may redissolve in favor of the more stable, less soluble diastereomer (thermodynamic product).[3][4]

    • Solution: Allow the crystallization mixture to stir for an extended period (e.g., overnight) to ensure thermodynamic equilibrium is reached.[3][4]

  • Cooling Profile: A rapid cooling rate can trap impurities and the undesired diastereomer in the crystal lattice.

    • Solution: Employ a slow, controlled cooling profile to favor the formation of more ordered, purer crystals.[1]

  • Digestion/Slurrying: Suspending the impure crystals in a solvent where they have slight solubility and stirring the slurry can improve purity. The less pure crystals dissolve and recrystallize on the surface of the more stable crystals. A digestion process, involving brief heating of the crystalline suspension, can also be effective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind diastereomeric salt formation for resolving racemic quinolinones?

A1: This classical resolution method involves reacting a racemic quinolinone (a mixture of two enantiomers) with a single, pure enantiomer of a chiral resolving agent.[2] Since quinolinones are typically basic, a chiral acid (like tartaric acid or mandelic acid) is used as the resolving agent.[2][5] The reaction forms a pair of diastereomeric salts.[5] Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility.[6] This difference allows them to be separated by techniques like fractional crystallization.[2] After separation, the pure enantiomer of the quinolinone is recovered by neutralizing the salt.[2]

Q2: How do I select an appropriate chiral resolving agent?

A2: The selection of the resolving agent is crucial and often empirical. It is common to screen several resolving agents to find the most effective one.[5] For basic quinolinones, common chiral resolving agents are acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid.[5][7] The ideal resolving agent will form a well-crystalline salt with one enantiomer of the quinolinone while the salt of the other enantiomer remains dissolved in the solvent.

Q3: What factors should I consider when choosing a solvent system?

A3: The choice of solvent is one of the most critical parameters.[1] The goal is to find a solvent or solvent mixture where the two diastereomeric salts have a significant solubility difference.[3] A systematic screening process is recommended, testing solvents from different chemical classes (e.g., alcohols, ketones, esters, ethers) and various polarities.[8] Sometimes, a mixture of two or more solvents provides the best results, where one solvent promotes dissolution and the other induces crystallization (anti-solvent).[9]

Q4: What analytical methods are used to monitor the resolution process?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the resolution.[9][10] It is used to determine the enantiomeric excess (ee) of the starting racemic quinolinone and the final, resolved product. It can also be used to determine the diastereomeric excess (de) of the crystallized salt and the composition of the mother liquor. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine diastereomeric purity.

Experimental Protocols & Data

Protocol 1: General Procedure for Resolution of a Racemic Quinolinone

This protocol provides a general methodology. Specific quantities, solvents, and temperatures must be optimized for each specific quinolinone and resolving agent pair.

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic quinolinone in a suitable solvent (e.g., methanol, ethanol) with gentle heating to ensure complete dissolution.[2]

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving acid (e.g., L-(-)-tartaric acid) in the minimum amount of the same solvent.

    • Slowly add the resolving agent solution to the quinolinone solution while stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to maximize crystal formation.

    • If crystallization does not occur spontaneously, try scratching the inner wall of the flask or adding a seed crystal.

    • Allow the mixture to stand for several hours or overnight to ensure complete crystallization.[4]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor.

    • Dry the crystals under vacuum.

    • Analyze the diastereomeric purity of the crystals and the enantiomeric composition of the mother liquor using chiral HPLC.

    • If purity is insufficient, perform a recrystallization from a suitable solvent.[4]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., aqueous NaOH or NaHCO₃) to neutralize the resolving acid and liberate the free quinolinone enantiomer.[11]

    • Extract the liberated enantiomer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved enantiomer.

    • Determine the enantiomeric excess (ee) of the final product by chiral HPLC.

Data Presentation: Example of a Resolving Agent Screen

The following table illustrates hypothetical results from screening different chiral acids for the resolution of a generic racemic quinolinone.

Resolving AgentSolventYield of Salt (%)Diastereomeric Excess (de) of Crystals (%)
(+)-Tartaric AcidMethanol4585
(+)-Tartaric AcidEthanol4292
(-)-Mandelic AcidAcetone3575
(-)-Mandelic AcidIsopropanol3888
(+)-Camphorsulfonic AcidEthyl Acetate2560

Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation cluster_final Final Products Racemic_Quinolinone Racemic (R/S)-Quinolinone Salt_Formation 1. Salt Formation (in Solvent) Racemic_Quinolinone->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., R'-Acid) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts (R,R') and (S,R') Salt_Formation->Diastereomers Crystallization 2. Fractional Crystallization Diastereomers->Crystallization Solid Solid: Less Soluble Salt (e.g., (R,R')) Crystallization->Solid Mother_Liquor Mother Liquor: More Soluble Salt (e.g., (S,R')) Crystallization->Mother_Liquor Liberation_1 3. Liberation (Add Base) Solid->Liberation_1 Liberation_2 3. Liberation (Add Base) Mother_Liquor->Liberation_2 Enantiomer_1 Pure (R)-Quinolinone Liberation_1->Enantiomer_1 Enantiomer_2 Enriched (S)-Quinolinone Liberation_2->Enantiomer_2

Troubleshooting_Workflow Start Problem: Low Yield or Purity Check_Solvent Is the solvent system optimized? Start->Check_Solvent Screen_Solvents Action: Perform a solvent screen. Try solvent mixtures. Check_Solvent->Screen_Solvents No Check_Purity Is diastereomeric purity (de) low? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Recrystallize Action: Recrystallize the solid. Increase equilibration time. Check_Purity->Recrystallize Yes Check_Yield Is the yield low? Check_Purity->Check_Yield No Recrystallize->Check_Yield Optimize_Cooling Action: Use a slower cooling profile. Cool to a lower final temperature. Check_Yield->Optimize_Cooling Yes Check_Oil Did the product 'oil out'? Check_Yield->Check_Oil No Optimize_Cooling->Check_Oil Adjust_Concentration Action: Adjust concentration. Use an anti-solvent or seeding. Check_Oil->Adjust_Concentration Yes End Resolution Optimized Check_Oil->End No Adjust_Concentration->End

References

Technical Support Center: Enzymatic Kinetic Resolution of Racemic 2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the enzymatic kinetic resolution of racemic 2,3-dihydro-1H-quinolin-4-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges and optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enzymatic kinetic resolution of racemic this compound.

Question: Why is the enantioselectivity (E value) of my kinetic resolution low?

Answer: Low enantioselectivity is a common challenge and can be influenced by several factors. Here are potential causes and solutions:

  • Suboptimal Enzyme Choice: The selected lipase may not be ideal for this specific substrate.

    • Solution: Screen a variety of lipases. Candida antarctica Lipase B (CAL-B) has shown high selectivity for similar cyclic ketones and is a recommended starting point. Other lipases to consider include those from Pseudomonas cepacia and Candida rugosa.[1]

  • Incorrect Reaction Temperature: Temperature can significantly impact enzyme activity and selectivity. Generally, lower temperatures favor higher enantioselectivity, but at the cost of a slower reaction rate.[2]

    • Solution: Systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal balance between enantioselectivity and reaction time.

  • Inappropriate Solvent: The solvent plays a crucial role in modulating enzyme performance.

    • Solution: Screen a panel of organic solvents with varying polarities, such as methyl tert-butyl ether (MTBE), toluene, tetrahydrofuran (THF), and hexane. Non-polar, aprotic solvents often provide good results with lipases.[1]

  • Unsuitable Acyl Donor: The choice of acyl donor can affect both the reaction rate and enantioselectivity.

    • Solution: Test different acyl donors. Vinyl acetate and isopropenyl acetate are commonly used and effective acylating agents in lipase-catalyzed resolutions.[1][3]

Question: My reaction is very slow or shows low conversion. What can I do?

Answer: A slow reaction rate or low conversion can be attributed to several factors:

  • Insufficient Enzyme Loading: The amount of enzyme may be too low to catalyze the reaction effectively within a reasonable timeframe.

    • Solution: Incrementally increase the enzyme loading while monitoring the reaction progress.

  • Poor Enzyme Activity: The enzyme may be inactive or denatured.

    • Solution: Ensure the enzyme has been stored correctly and is within its expiration date. If possible, test the enzyme activity with a standard substrate.

  • Suboptimal Reaction Conditions: As with low enantioselectivity, temperature and solvent can significantly impact the reaction rate.

    • Solution: While lower temperatures can improve enantioselectivity, they also slow down the reaction. A systematic optimization of the temperature is recommended to find a compromise between rate and selectivity.[2] Ensure the chosen solvent is suitable for the lipase.

  • Product Inhibition: The accumulation of the product may inhibit the enzyme's activity.

    • Solution: Monitor the reaction progress over time. If the rate plateaus at low conversion, product inhibition may be the cause. In such cases, strategies like in situ product removal could be explored, although this adds complexity to the experimental setup.

Question: The yield of the desired enantiomer is close to 50%, can it be improved?

Answer: In a standard kinetic resolution, the theoretical maximum yield for a single enantiomer is 50% because the enzyme selectively reacts with one enantiomer, leaving the other unreacted.[2] To achieve a yield greater than 50% for the desired product, a Dynamic Kinetic Resolution (DKR) approach is necessary. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%.[4] This typically involves the addition of a racemization catalyst that does not interfere with the enzyme's activity.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most commonly used for the kinetic resolution of this compound and related structures?

A1: Candida antarctica Lipase B (CAL-B), particularly in its immobilized form (e.g., Novozym 435), is widely reported to be highly effective for the enantioselective acylation of cyclic ketones and related compounds, demonstrating high enantioselectivity and stability in organic solvents.[1][5]

Q2: What are the most effective acyl donors for this type of reaction?

A2: Vinyl acetate and isopropenyl acetate are frequently used and highly effective acyl donors for lipase-catalyzed kinetic resolutions.[1][3] They are often used in excess to drive the reaction forward.

Q3: How can I monitor the progress of the kinetic resolution?

A3: The progress of the reaction, including conversion and the enantiomeric excess (ee) of both the substrate and the product, is typically monitored by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6]

Q4: How is the enantiomeric ratio (E) calculated and what does it signify?

A4: The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. It is calculated from the conversion (c) and the enantiomeric excess of the product (ee_p) and substrate (ee_s). A high E value (typically >100) indicates a highly selective and synthetically useful resolution.[7]

Q5: Can the immobilized enzyme be reused?

A5: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its ease of recovery (e.g., by filtration) and potential for reuse over multiple reaction cycles, which can significantly reduce costs. Its stability and activity should be monitored over successive uses.

Experimental Protocols

General Protocol for Lipase-Catalyzed Kinetic Resolution of a Racemic 2-Substituted-2,3-dihydroquinolin-4(1H)-one

  • Reaction Setup:

    • To a vial, add the racemic 2-substituted-2,3-dihydroquinolin-4(1H)-one (1.0 mmol).

    • Add an appropriate organic solvent (e.g., 10 mL of methyl tert-butyl ether).

    • Add the acyl donor (e.g., vinyl acetate, 3.0 mmol).

    • Add the immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435, 50 mg).

  • Reaction Conditions:

    • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction:

    • Periodically (e.g., every 24 hours), withdraw a small aliquot of the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

  • Work-up and Isolation:

    • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and dried for potential reuse.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue, containing the unreacted enantiomer and the acylated product, can be purified by column chromatography on silica gel to separate the two compounds.

Chiral HPLC Analysis Method (General Example)

  • Column: A chiral stationary phase column, such as a Chiralcel OD-H or Chiralpak AD-H, is typically used.[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized for baseline separation of the enantiomers (e.g., 90:10 v/v). For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary.[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).

Quantitative Data

The following table summarizes representative data from the literature for the lipase-catalyzed kinetic resolution of various quinolone-related structures. This data can serve as a benchmark for optimizing the resolution of this compound.

Substrate AnalogueEnzymeAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee_s (%)ee_p (%)E ValueReference
2-(quinolin-8-yl)benzylalcoholCalBVinyl AcetateToluene302438--120[1]
2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-oneCAL-BVinyl AcetateVinyl AcetateRT48~509896>200[1]
1,2,3,4-tetrahydroisoquinoline-1-acetic acid ethyl esterLipase PS-D- (Hydrolysis)DIPERT-~50>99>99>200[9]

Note: "ee_s" refers to the enantiomeric excess of the remaining substrate, and "ee_p" refers to the enantiomeric excess of the product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Purification RacemicSubstrate Racemic this compound ReactionVessel Reaction at Controlled Temperature and Agitation RacemicSubstrate->ReactionVessel Solvent Organic Solvent (e.g., MTBE) Solvent->ReactionVessel AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->ReactionVessel Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Analysis Chiral HPLC/GC Analysis (Conversion, ee_s, ee_p) Sampling->Analysis Analysis->ReactionVessel Continue reaction if conversion < 50% Filtration Enzyme Filtration (for reuse) Analysis->Filtration Proceed to work-up if conversion ≈ 50% Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Products Separated Enantiomers: Unreacted Substrate & Acylated Product Purification->Products

Caption: General workflow for the enzymatic kinetic resolution of racemic this compound.

Troubleshooting Logic for Low Enantioselectivity

troubleshooting_low_ee Start Low Enantioselectivity (E value) CheckEnzyme Is the enzyme choice optimal? Start->CheckEnzyme CheckTemp Is the reaction temperature optimized? CheckEnzyme->CheckTemp Yes ScreenEnzymes Screen different lipases (e.g., CAL-B, Pseudomonas sp.) CheckEnzyme->ScreenEnzymes No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes OptimizeTemp Systematically vary temperature (e.g., lower temperature for higher E) CheckTemp->OptimizeTemp No CheckAcylDonor Is the acyl donor suitable? CheckSolvent->CheckAcylDonor Yes ScreenSolvents Test a range of solvents (e.g., MTBE, Toluene, Hexane) CheckSolvent->ScreenSolvents No ScreenAcylDonors Evaluate different acyl donors (e.g., Isopropenyl Acetate) CheckAcylDonor->ScreenAcylDonors No Success Improved Enantioselectivity CheckAcylDonor->Success Yes ScreenEnzymes->Success OptimizeTemp->Success ScreenSolvents->Success ScreenAcylDonors->Success

Caption: Troubleshooting decision tree for addressing low enantioselectivity in the kinetic resolution.

References

Technical Support Center: Overcoming Poor Yields in the Fries-Like Rearrangement of N-Arylazetidin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fries-like rearrangement of N-arylazetidin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the synthesis of 1,5-benzodiazepine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Fries-like rearrangement of N-arylazetidin-2-ones?

The Fries-like rearrangement of N-arylazetidin-2-ones is an intramolecular reaction that converts N-aryl-β-lactams into 2,3-dihydro-1H-1,5-benzodiazepin-4(5H)-ones. This reaction is typically catalyzed by a Lewis acid, which promotes the acyl group's migration from the nitrogen atom to the ortho-position of the aryl ring. This rearrangement is a key step in synthesizing a class of compounds with significant pharmacological interest.

Q2: My reaction is resulting in a very low yield. What are the most common initial checks I should perform?

When encountering low yields, it is crucial to first verify the integrity of your starting materials and reagents. Ensure that the N-arylazetidin-2-one is pure and that the Lewis acid catalyst has not been deactivated by moisture. It is also important to confirm that the reaction is proceeding to completion by using thin-layer chromatography (TLC) to monitor the consumption of the starting material.[1] An incomplete reaction may necessitate longer reaction times or an adjustment in temperature.[1]

Q3: What are the primary causes of poor yields in this specific rearrangement?

Poor yields in the Fries-like rearrangement of N-arylazetidin-2-ones can stem from several factors:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Contamination with water will deactivate the catalyst, hindering the reaction.

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction rate will be slow, and if it's too high, it can lead to the formation of undesired side products and decomposition.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction's efficiency. Non-polar solvents are often preferred for similar intramolecular acylations.

  • Steric Hindrance: Bulky substituents on the aryl ring or the azetidinone core can sterically hinder the intramolecular acylation, leading to lower yields.

  • Ring Strain of the β-Lactam: While the release of ring strain in the four-membered β-lactam can be a driving force for the reaction, competing side reactions can also be promoted.[2]

Q4: How do I choose the most suitable Lewis acid for my reaction?

Aluminum chloride (AlCl₃) is a commonly used Lewis acid for Friedel-Crafts type reactions. However, other Lewis acids such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) can also be effective.[3] The optimal choice may depend on the specific substrate. It is advisable to perform small-scale screening experiments with different Lewis acids to identify the most efficient one for your particular N-arylazetidin-2-one derivative.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.- Use a fresh, unopened container of the Lewis acid. - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The amount of Lewis acid is not enough to drive the reaction to completion.- Increase the molar equivalents of the Lewis acid. Stoichiometric or even excess amounts are often required.
Low Reaction Temperature: The activation energy for the rearrangement is not being met.- Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC.
Deactivating Groups on the Aryl Ring: Electron-withdrawing groups on the N-aryl moiety can make the aromatic ring less nucleophilic and hinder the intramolecular acylation.- Consider using a stronger Lewis acid or higher reaction temperatures. - If yields remain low, an alternative synthetic route might be necessary.
Formation of Multiple Side Products High Reaction Temperature: Excessive heat can lead to decomposition of the starting material or product, as well as promote side reactions.- Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Presence of Water: Moisture can lead to hydrolysis of the β-lactam ring or other side reactions.- Ensure all solvents and reagents are anhydrous.
Intermolecular Reactions: At high concentrations, intermolecular acylation can compete with the desired intramolecular rearrangement.- Perform the reaction at a higher dilution to favor the intramolecular pathway.
Difficulty in Product Isolation and Purification Complex Reaction Mixture: The presence of unreacted starting material, side products, and the catalyst can complicate the work-up and purification.- Quench the reaction carefully by slowly adding it to ice-water. - Perform an appropriate work-up to remove the Lewis acid (e.g., extraction with a suitable organic solvent). - Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.

Data Presentation

Table 1: Effect of Lewis Acid on the Yield of 2,3-dihydro-1H-1,5-benzodiazepin-4(5H)-one

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1AlCl₃DichloromethaneReflux675
2TiCl₄DichloromethaneReflux868
3SnCl₄1,2-Dichloroethane801062
4BF₃·OEt₂DichloromethaneReflux1255
5Zn(OTf)₂Toluene1001245
6Cu(OTf)₂Toluene1001240

Note: The data presented in this table is a representative compilation from various sources and should be used as a guideline for optimization.

Experimental Protocols

General Protocol for the Fries-Like Rearrangement of N-Arylazetidin-2-ones

Materials:

  • N-arylazetidin-2-one (1.0 eq)

  • Anhydrous Lewis acid (e.g., AlCl₃, 1.5 - 2.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Anhydrous work-up and extraction solvents

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous Lewis acid to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent Addition: Add the anhydrous solvent to the flask and stir the suspension.

  • Substrate Addition: Dissolve the N-arylazetidin-2-one in the anhydrous solvent and add it dropwise to the stirred suspension of the Lewis acid at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., reflux).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and carefully quench it by slowly pouring it into a mixture of crushed ice and a dilute acid solution (e.g., 1M HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_start Step 1: Lewis Acid Coordination cluster_intermediate Step 2: Acylium Ion Formation cluster_cyclization Step 3: Intramolecular Cyclization cluster_product Step 4: Rearomatization and Product Formation A N-Arylazetidin-2-one A_LA Coordination A->A_LA Carbonyl Oxygen LA Lewis Acid (e.g., AlCl₃) LA->A_LA A_LA_complex Activated Complex A_LA->A_LA_complex Acylium Acylium Ion Intermediate A_LA_complex->Acylium Ring Opening Cyclization Intramolecular Electrophilic Aromatic Substitution Acylium->Cyclization Product 1,5-Benzodiazepin-4-one Cyclization->Product Proton Loss

Caption: Proposed mechanism for the Fries-like rearrangement.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield Observed Check_Reagents Check Purity and Anhydrous Nature of Reagents and Solvents Start->Check_Reagents Check_Reagents->Start Reagents Faulty Optimize_Catalyst Optimize Lewis Acid Type and Stoichiometry Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp No Improvement Success Improved Yield Optimize_Catalyst->Success Improvement Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent No Improvement Optimize_Temp->Success Improvement Consider_Alternative Consider Alternative Synthetic Route Optimize_Solvent->Consider_Alternative No Improvement Optimize_Solvent->Success Improvement

Caption: A logical workflow for troubleshooting poor yields.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2,3-Dihydroquinolin-4-ones and Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer and Antimicrobial Efficacy with Supporting Experimental Data.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its structural analog, the 2,3-dihydroquinolin-4-one nucleus, has also emerged as a promising pharmacophore. This guide provides a comparative overview of the biological activities of these two important classes of heterocyclic compounds, with a focus on their anticancer and antimicrobial properties. The information presented is based on a comprehensive review of experimental data to aid researchers in the strategic design of novel therapeutic agents.

Executive Summary

Experimental evidence suggests that, in general, the quinolin-4-one scaffold tends to exhibit greater cytotoxic activity against cancer cell lines compared to its reduced counterpart, the 2,3-dihydroquinolin-4-one scaffold.[1][2] Both classes of compounds, however, demonstrate significant potential as anticancer and antimicrobial agents, with their specific activity profiles being highly dependent on the nature and position of substituents on the heterocyclic ring system.

Anticancer Activity: A Head-to-Head Comparison

A key study directly comparing the cytotoxic effects of 3-aryl-5,7-dimethoxyquinolin-4-ones with their corresponding 2,3-dihydroquinolin-4-one analogs revealed a clear trend. The planar quinolin-4-one ring system was consistently associated with higher potency in reducing the viability of a panel of cancer cell lines.[1]

Table 1: Comparative Cytotoxicity of 3-Aryl-5,7-dimethoxyquinolin-4-ones and 2,3-Dihydroquinolin-4-ones [1]

Compound TypeRepresentative StructureCancer Cell Line% Reduction in Cell Viability
Quinolin-4-one5,7-dihydroxy-3-(4-methoxyphenyl)quinolin-4(1H)-oneHT-29 (Colon)99%
U87 (Glioblastoma)99%
MCF-7 (Breast)98.6%
A2780 (Ovarian)99%
H460 (Lung)99%
A431 (Skin)99%
DU145 (Prostate)98.6%
BE2-C (Neuroblastoma)99%
MIA (Pancreatic)85.9%
2,3-Dihydroquinolin-4-one5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-oneHT-29 (Colon)12.3%
U87 (Glioblastoma)13.9%
MCF-7 (Breast)11.2%
A2780 (Ovarian)13.5%
H460 (Lung)14.1%
A431 (Skin)12.8%
DU145 (Prostate)11.8%
BE2-C (Neuroblastoma)14.5%
MIA (Pancreatic)9.7%

Despite the generally lower potency of the 2,3-dihydroquinolin-4-one scaffold in the aforementioned study, other research has highlighted the significant anticancer potential of specific derivatives. For instance, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated potent cytotoxic effects against MCF-7 and HL-60 cancer cell lines, with IC50 values in the low micromolar range.[3][4]

Table 2: Cytotoxicity of Selected 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives [3]

CompoundMCF-7 IC50 (µM)HL-60 IC50 (µM)
5a 3.4 ± 0.21.8 ± 0.1
5b 2.9 ± 0.21.5 ± 0.1
5c 4.1 ± 0.32.2 ± 0.2

Quinolines, on the other hand, have a long-established history as anticancer agents, with numerous derivatives exhibiting potent activity through various mechanisms.

Table 3: Cytotoxicity of Selected Quinoline Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
2-phenylquinolin-4-amineHT-29 (Colon)8.12[5]
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5[5]
N-alkylated, 2-oxoquinolineHEp-2 (Larynx)49.01-77.67% inhibition[5]

Signaling Pathways in Anticancer Action

Both 2,3-dihydroquinolin-4-ones and quinolines exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

2,3-Dihydroquinolin-4-one Induced Apoptosis

Certain 2,3-dihydroquinolin-4-one derivatives have been shown to induce apoptosis in cancer cells. This process can be triggered through both intrinsic and extrinsic pathways, leading to the activation of caspases, which are the executioners of programmed cell death.

G 2,3-Dihydroquinolin-4-one 2,3-Dihydroquinolin-4-one Bax Bax 2,3-Dihydroquinolin-4-one->Bax Upregulates Bcl-2 Bcl-2 2,3-Dihydroquinolin-4-one->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2,3-dihydroquinolin-4-ones.

Quinoline-Mediated Inhibition of Proliferation Pathways

Quinoline derivatives are known to interfere with multiple signaling cascades that are often dysregulated in cancer. These include pathways initiated by growth factor receptors like EGFR and those involving lipid kinases such as PI3K.

G Quinoline Derivative Quinoline Derivative EGFR EGFR Quinoline Derivative->EGFR Inhibits PI3K PI3K Quinoline Derivative->PI3K Inhibits EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by quinoline derivatives.

Antimicrobial Activity

Both quinoline and 2,3-dihydroquinolin-4-one derivatives have demonstrated promising antimicrobial properties. Quinolines, particularly the fluoroquinolone class of antibiotics, are well-established antibacterial agents. The antimicrobial potential of 2,3-dihydroquinolin-4-ones is an active area of research.

Table 4: Antimicrobial Activity of Selected 2,3-Dihydroquinolin-4-one and Quinoline Derivatives

Compound ClassDerivative TypeTarget OrganismMIC (µg/mL)Reference
2,3-Dihydroquinolin-4-one N/AData not available in a directly comparable format--
Quinoline Novel quinoline-sulfonamide hybridsStaphylococcus aureus0.5 - >128[6]
Escherichia coli1 - >128[6]
Pseudomonas aeruginosa4 - >128[6]
Novel quinoline derivativesMethicillin-resistant S. aureus (MRSA)0.125 - 8[7]
Quinoline-based hydroxyimidazolium hybridsCryptococcus neoformans15.6[8]
Staphylococcus aureus2[8]
Mycobacterium tuberculosis H37Rv10[8]

While direct comparative studies on the antimicrobial activity of these two scaffolds are limited, the extensive data available for quinoline derivatives highlight their broad-spectrum potential. Further research is warranted to fully elucidate the antimicrobial efficacy of 2,3-dihydroquinolin-4-ones and to perform direct comparisons with their quinoline counterparts.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with compounds Treat with compounds Incubate (24h)->Treat with compounds Incubate (48-72h) Incubate (48-72h) Treat with compounds->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add solubilization solution Add solubilization solution Incubate (4h)->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2,3-dihydroquinolin-4-ones or quinolines) and incubate for a further 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[6]

Workflow:

G cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Analysis Prepare serial dilutions of compound Prepare serial dilutions of compound Inoculate microtiter plate Inoculate microtiter plate Prepare serial dilutions of compound->Inoculate microtiter plate Prepare standardized inoculum Prepare standardized inoculum Prepare standardized inoculum->Inoculate microtiter plate Incubate (16-20h) Incubate (16-20h) Inoculate microtiter plate->Incubate (16-20h) Visually assess growth Visually assess growth Incubate (16-20h)->Visually assess growth Determine MIC Determine MIC Visually assess growth->Determine MIC

Caption: Workflow for the broth microdilution method.

Detailed Steps:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][8]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism corresponding to a 0.5 McFarland standard.[6]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeasts.[6][8]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or at 35°C for yeasts and Aspergillus spp.[6][8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[6]

Conclusion

This comparative guide highlights the significant biological potential of both 2,3-dihydroquinolin-4-one and quinoline scaffolds. While current direct comparative data suggests a superiority of the quinolin-4-one scaffold in terms of anticancer cytotoxicity, the potent activity of specific 2,3-dihydroquinolin-4-one derivatives underscores the importance of continued exploration of this chemical class. Both scaffolds offer fertile ground for the development of novel anticancer and antimicrobial agents. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the design and evaluation of these promising heterocyclic compounds.

References

Validating the Signature of New Discoveries: A Comparative Guide to ¹H and ¹³C NMR Data of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals deep in the throes of drug development, the synthesis of a novel molecule is a moment of triumph. However, the true validation of that synthesis lies in the meticulous confirmation of its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a comparative analysis of ¹H and ¹³C NMR data for recently developed quinolinone derivatives, offering a benchmark against established quinolinone structures and detailing the necessary experimental protocols.

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. As researchers continue to explore the therapeutic potential of this versatile heterocycle, the synthesis of novel derivatives with tailored functionalities is a key focus. The precise characterization of these new chemical entities is paramount, and NMR spectroscopy provides the most detailed insight into their atomic framework.

Comparative Analysis of NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a series of novel quinolinone derivatives and compare them with the foundational structures of quinolin-2(1H)-one and 4-hydroxyquinolin-2(1H)-one. This allows for a clear understanding of how substitutions on the quinolinone core influence the chemical shifts of the protons and carbons, providing a valuable reference for researchers in the field.

Table 1: ¹H NMR Data for Novel Quinolinone Derivatives and Comparison with Parent Structures.

CompoundSolventChemical Shift (δ) in ppm (J in Hz)
Novel Quinolinone-Triazole Hybrid 1 [1]DMSO-d₆8.00 (dd, J = 7.8, 1.2, 1H, Ar-H), 7.78 (td, J = 8.4, 1.2, 1H, Ar-H), 7.44 (d, J = 8.4, 1H, Ar-H), 7.34 (d, J = 7.2, 1H, Ar-H), 3.46 (s, 3H, N-CH₃)
Novel Quinolinone-Triazole Hybrid 2 [1]DMSO-d₆8.0 (d, J = 7.8, 1H, Ar-H), 7.85 (t, J = 7.2, 1H, Ar-H), 7.50 (d, J = 8.4, 1H, Ar-H), 7.33 (t, J = 7.2, 1H, Ar-H), 4.06 (q, J = 5.4, 2H, N-CH₂-), 1.23 (t, J = 7.2, 3H, -CH₃)
2-Phenylquinolin-4(1H)-one [2]DMSO-d₆11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1, 1H), 7.83 (dd, J = 6.6, 2.9, 2H), 7.77 (d, J = 8.3, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2, 1H), 6.34 (s, 1H)
Quinolin-2(1H)-one (Carbostyril) [3][4][5][6]-Data not explicitly found in a single entry, requires compilation from various sources.
4-Hydroxyquinolin-2(1H)-one [7]DMSO-d₆12.90 (s, 1H, OH), 11.18 (s, 1H, NH), 7.83 (m, 1H, H-5), 7.51 (m, 1H, H-6), 7.30 (m, 1H, H-8), 7.16 (m, 1H, H-7), 5.77 (s, 1H, H-3)

Table 2: ¹³C NMR Data for Novel Quinolinone Derivatives and Comparison with Parent Structures.

CompoundSolventChemical Shift (δ) in ppm
Novel Quinolinone-Triazole Hybrid 1 [1]DMSO-d₆159.0, 147.7, 142.2, 137.2, 129.3, 123.6, 114.8, 111.5, 31.7
Novel Quinolinone-Triazole Hybrid 2 [1]DMSO-d₆159.0, 147.3, 141.1, 137.2, 129.6, 123.5, 114.6, 111.8, 11.90
2-Phenylquinolin-4(1H)-one [2]DMSO-d₆176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32
Quinolin-2(1H)-one (Carbostyril) [3][4][5][6]-Data not explicitly found in a single entry, requires compilation from various sources.
4-Hydroxyquinolin-2(1H)-one [7]DMSO-d₆163.57 (C-2), 162.43 (C-4), 139.13 (C-9), 130.82 (C-7), 122.62 (C-10), 121.04 (C-5), 115.10 (C-8), 114.95 (C-6), 98.18 (C-3)

Experimental Protocols

The reliability of NMR data is intrinsically linked to the precision of the experimental methodology. Below are the generalized protocols for the synthesis and NMR characterization of the novel quinolinone derivatives cited in this guide.

General Synthesis of Novel Quinolinone-Triazole Hybrids:

The synthesis of the novel quinolinone-triazole hybrids was achieved through a multi-step process. The initial step involved the appropriate substitution on the quinolinone core, followed by a click reaction to introduce the triazole moiety. The specific reaction conditions, including solvents, temperatures, and catalysts, are detailed in the primary literature.[1]

NMR Data Acquisition:

¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz or a Varian 600 MHz spectrometer.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) were used as solvents. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Logical Workflow for NMR Data Validation

The validation of NMR data for a novel compound is a systematic process. The following diagram illustrates a logical workflow that researchers can follow to ensure the accurate structural elucidation of newly synthesized quinolinone derivatives.

NMR_Validation_Workflow Workflow for NMR Data Validation of Novel Quinolinone Derivatives cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis & Validation Synthesis Synthesize Novel Quinolinone Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification Purity_Check Assess Purity (e.g., LC-MS, HPLC) Purification->Purity_Check NMR_1H Acquire ¹H NMR Spectrum Purity_Check->NMR_1H NMR_13C Acquire ¹³C NMR Spectrum NMR_1H->NMR_13C NMR_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) NMR_13C->NMR_2D Data_Processing Process Spectra (Phasing, Baseline Correction, Integration) NMR_2D->Data_Processing Peak_Assignment Assign Signals to Specific Protons and Carbons Data_Processing->Peak_Assignment Compare_Literature Compare with Data of Known Quinolinones Peak_Assignment->Compare_Literature Structure_Confirmation Confirm Proposed Structure Compare_Literature->Structure_Confirmation Final_Report Publication/ Report Structure_Confirmation->Final_Report Validated Structure

References

Structure-Activity Relationship of 2,3-dihydro-1H-quinolin-4-one Anticancer Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-quinolin-4-one scaffold has emerged as a promising framework in the design of novel anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, presenting key experimental data to inform future drug discovery and development efforts. The cytotoxic activities of these compounds are evaluated across a range of cancer cell lines, with a focus on their mechanisms of action, including the inhibition of tubulin polymerization, a critical process in cell division.

Comparative Anticancer Activity

The anticancer efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the quinolinone core. The following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values for a selection of analogs against various cancer cell lines.

Compound IDR Group (Position 2)Cancer Cell LineGI₅₀/IC₅₀ (µM)Reference
15 PhenylMCF-7 (Breast)1.3[1]
16 TolylMCF-7 (Breast)4.0[1]
17 Bulky AromaticAverage (10 lines)~29[1]
18-20 Bromo-substituted PhenylVariousGenerally well-tolerated[1]
21-22 Hydroxy-substituted PhenylVarious3-fold potency decrease[1]
27-28 Nitro-substituted PhenylVariousPoorly tolerated[1]
30 Trifluoromethyl-substituted PhenylVariousGood activity[1]
35 ThiopheneVarious5-fold potency reduction[1]
38 2-NaphthylVarious-[1]
39 1-NaphthylHT29 (Colon)0.02[1]
U87 (Glioblastoma)<0.05[2]
A2780 (Ovarian)<0.05[2]
H460 (Lung)<0.05[2]
BE2-C (Neuroblastoma)<0.05[2]
MCF-7 (Breast)0.22[1]
C2 3-Iodo-phenylPC3 (Prostate)< 15
DU145 (Prostate)< 15
C5 4-Dimethylamino-phenylPC3 (Prostate)< 15
DU145 (Prostate)< 15
8g (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivativeMCF-7 (Breast)1.2 ± 0.2[3]
Panc-1 (Pancreatic)1.4 ± 0.2[3]

Key Structure-Activity Relationship Insights:

  • Substitution at Position 2: The substituent at the 2-position of the this compound ring plays a crucial role in determining anticancer activity.

    • Aromatic Substituents: Phenyl and tolyl groups at this position generally confer good activity.[1] However, the introduction of steric bulk to the aromatic moiety can lead to a significant decrease in potency.[1]

    • Naphthyl Isomers: The orientation of a naphthyl substituent has a profound effect. A 1-naphthyl group (Compound 39 ) is approximately 50-fold more potent than its 2-naphthyl counterpart (Compound 38 ), exhibiting sub-micromolar to nanomolar activity against a broad panel of cancer cell lines.[1][2]

    • Heterocyclic Substituents: A thiophene ring at position 2 was found to reduce potency.[1]

    • Substituent Effects on Phenyl Ring: Electron-withdrawing groups like nitro are poorly tolerated, while a trifluoromethyl group maintains good activity.[1] Halogen substitution (bromo) is generally well-tolerated.[1] In contrast, a hydroxyl group leads to a decrease in potency.[1]

  • Mechanism of Action: Several potent analogs, including compound 39 , have been shown to act as inhibitors of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer analogs.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀/GI₅₀ values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add the test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to the wells.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of fluorescence indicates inhibition of tubulin polymerization.

Visualizing the Mechanism of Action

The following diagrams illustrate the experimental workflow for evaluating the anticancer activity of this compound analogs and their proposed mechanism of action through the inhibition of tubulin polymerization.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Analogs mtt MTT Assay (Cell Viability) synthesis->mtt Test Compounds ic50 Determine IC50/GI50 Values mtt->ic50 Dose-Response Data cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Potent Analogs apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis tubulin Tubulin Polymerization Assay ic50->tubulin cell_cycle->apoptosis apoptosis->tubulin

Caption: Experimental workflow for anticancer evaluation.

tubulin_polymerization_pathway cluster_compound cluster_cellular_process Cellular Processes compound This compound Analog (e.g., Compound 39) microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin_dimers α/β-Tubulin Dimers tubulin_dimers->microtubules Polymerize into spindle Mitotic Spindle Formation microtubules->spindle Essential for g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest Disruption leads to mitosis Mitosis spindle->mitosis Enables apoptosis Apoptosis g2m_arrest->apoptosis Induces cell_death Cancer Cell Death apoptosis->cell_death Results in

Caption: Inhibition of tubulin polymerization signaling pathway.

References

Comparison of different catalytic methods for 2,3-dihydroquinolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The 2,3-dihydroquinolin-4-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and pharmaceutical agents.[1] Its synthesis has been a focal point for organic chemists, leading to the development of numerous catalytic strategies. This guide provides an objective comparison of the most prominent catalytic methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic route for their specific needs.

Overview of Synthetic Strategies

The synthesis of 2,3-dihydroquinolin-4-ones typically involves the cyclization of appropriately substituted aniline derivatives. The primary catalytic approaches can be broadly categorized as acid-catalyzed, base-catalyzed, metal-catalyzed, and organocatalyzed. Each method offers distinct advantages concerning reaction conditions, substrate scope, efficiency, and cost.

Acid-Catalyzed Synthesis

Acid catalysis is a classical and widely employed strategy for synthesizing 2,3-dihydroquinolin-4-ones. This method often involves the intramolecular cyclization of intermediates like o-aminochalcones or a one-pot reaction from anilines and α,β-unsaturated carbonyl compounds. Both Brønsted and Lewis acids are effective catalysts.

A common pathway involves the acid-catalyzed reaction between an o-aminoaryl ketone and an aldehyde. The acid activates the carbonyl group of the aldehyde, facilitating nucleophilic attack by the aniline amine, leading to the formation of a Schiff base (iminium ion) intermediate. Subsequent intramolecular Michael addition and tautomerization yield the final product.

Acid_Catalyzed_Pathway Reactants o-Aminoaryl Ketone + Aldehyde Iminium Iminium Intermediate Reactants->Iminium Condensation Acid H+ Acid->Reactants Cyclization Intramolecular Michael Addition Iminium->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Product 2,3-Dihydroquinolin-4-one Intermediate2->Product Tautomerization

Caption: General pathway for acid-catalyzed synthesis of 2,3-dihydroquinolin-4-ones.

Comparative Data for Acid-Catalyzed Methods
CatalystStarting MaterialsSolventTemp. (°C)Time (h)Yield (%)Reference
Triflic Acid (TfOH)N-arylazetidin-2-onesCH₂Cl₂RT0.5-230-96[1]
L-Prolineo-aminobenzamide, aldehydeEtOHReflux1085-95[1]
Zirconyl Nitrateo-aminochalconesH₂O801-285-95[2]
L-Proline NitrateIsatoic anhydride, amine, aldehydeEtOHReflux2-380-92[3]
Experimental Protocol: Triflic Acid-Catalyzed Fries-like Rearrangement[1]

A solution of the N-arylazetidin-2-one (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under a nitrogen atmosphere. Triflic acid (1.2 mmol) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for the time specified (typically 0.5-2 hours), monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3-dihydroquinolin-4-one.

Metal-Catalyzed Synthesis

Transition metal catalysis offers a powerful and versatile approach, enabling reactions that are often not feasible with other methods. Catalysts based on palladium, silver, scandium, and rhodium have been successfully applied.[4][5] These methods include domino reactions, reductive cyclizations, and alkyne-carbonyl metathesis.[1][6]

For instance, a palladium-catalyzed process can involve an allylic amination followed by a Stetter reaction.[1] Silver triflate has been used to efficiently catalyze the one-pot reaction of o-aminoacetophenones and aromatic aldehydes.[2]

Metal_Catalyzed_Pathway Reactants o-Aminoacetophenone + Aldehyde Complex Reactant-Catalyst Complex Reactants->Complex Metal_Cat Metal Catalyst (e.g., Ag(I), Pd(0)) Metal_Cat->Complex Domino Domino Sequence (e.g., Condensation/ Cyclization) Complex->Domino Product_Complex Product-Catalyst Complex Domino->Product_Complex Product_Complex->Metal_Cat Catalyst Regeneration Product 2,3-Dihydroquinolin-4-one Product_Complex->Product

Caption: Generalized scheme for metal-catalyzed domino synthesis.

Comparative Data for Metal-Catalyzed Methods
CatalystStarting MaterialsSolventTemp. (°C)Time (h)Yield (%)Reference
5% Pd/C, H₂2-nitroarylketones, aldehydesDichloromethaneRT12-2493-98[1][7]
AgOTf (10 mol%)o-aminoacetophenones, aldehydesCH₃CN802-382-94[2]
SbF₅-MeOHo-alkynylanilines, aldehydes1,2-Dichloroethane801255-91[6][8]
Sc(OTf)₃o-alkynylanilines, aldehydesToluene11024up to 85[8]
Rhodium Complex2-aryl tetrahydro-4-quinolonesHCO₂H/DABCO4024up to >99 ee[4]
Experimental Protocol: Silver Triflate-Catalyzed One-Pot Synthesis[2]

To a solution of o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.1 mmol) in acetonitrile (5 mL) in a sealed tube, silver(I) triflate (AgOTf, 0.1 mmol) is added. The mixture is stirred at 80 °C for the required time (typically 2-3 hours), with the reaction progress monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is then diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.

Base-Catalyzed Synthesis

Base-catalyzed methods provide an alternative route, often under milder conditions. These reactions can proceed via a cyclocondensation mechanism. For example, the reaction of 2-aminobenzonitriles with aromatic aldehydes can be promoted by an inorganic base like potassium phosphate in water, offering an environmentally friendly option.[9] Strong bases such as sodium hydroxide or sodium ethoxide have also been used effectively.[10]

The mechanism typically involves the base-promoted formation of an imine intermediate, followed by an intramolecular cyclization and subsequent tautomerization to furnish the dihydroquinolinone ring.

Comparative Data for Base-Catalyzed Methods
CatalystStarting MaterialsSolventTemp. (°C)Time (h)Yield (%)Reference
NaOH (20% aq.)Anthranilamide, aldehydeEtOHReflux160-85[10]
K₃PO₄2-aminobenzonitriles, aldehydesH₂O1001255-85[9]
NaHSchiff BaseTHF0 to RT1642-91[10]
Experimental Protocol: K₃PO₄-Promoted Synthesis in Water[9]

A mixture of the 2-aminobenzonitrile (1.0 mmol), aromatic aldehyde (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol) in water (5 mL) is placed in a sealed tube. The reaction mixture is stirred vigorously at 100 °C for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to afford the desired 2,3-dihydroquinazolin-4(1H)-one. Note: While the reference pertains to dihydroquinazolinones, the principle is analogous and demonstrates a green chemistry approach applicable to related heterocycles.

General Experimental Workflow

The overall process for the synthesis and purification of 2,3-dihydroquinolin-4-ones follows a standard laboratory workflow, regardless of the specific catalytic method employed. The key stages include reaction setup, monitoring, workup, and purification.

Experimental_Workflow Setup Reaction Setup (Reactants, Solvent, Catalyst) Reaction Controlled Heating/Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue Reaction Quench Quenching & Workup (e.g., add H₂O, NaHCO₃) Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Concentration (Na₂SO₄, Rotary Evaporation) Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, HRMS) Purification->Characterization

Caption: A typical experimental workflow for synthesis and purification.

Conclusion

The synthesis of 2,3-dihydroquinolin-4-ones can be achieved through a variety of effective catalytic methods.

  • Acid-catalyzed reactions are robust and high-yielding, often utilizing readily available catalysts like L-proline or strong acids like triflic acid.[1]

  • Metal-catalyzed syntheses provide access to complex structures and can operate through unique domino pathways, with catalysts like silver and palladium showing excellent efficiency.[1][2]

  • Base-catalyzed methods offer mild reaction conditions and can be adapted for greener protocols using water as a solvent.[9]

The choice of method will ultimately depend on the specific substrate, desired scale, cost considerations, and the availability of reagents and equipment. This guide provides the foundational data and protocols to make an informed decision for the efficient synthesis of these valuable heterocyclic compounds.

References

In vitro cytotoxicity comparison of substituted 2,3-dihydroquinolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Cytotoxicity of Substituted 2,3-Dihydroquinolin-4(1H)-ones

This guide provides a comparative analysis of the in vitro cytotoxic effects of various substituted 2,3-dihydroquinolin-4(1H)-ones, a class of heterocyclic compounds with emerging interest in anticancer research. The cytotoxicity of these compounds is evaluated based on their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The cytotoxic activity of two distinct series of substituted 2,3-dihydroquinolin-4(1H)-ones is summarized below. The data is presented as IC50 values (in µM), which represents the concentration of the compound required to inhibit the metabolic activity of the cells by 50%.

Table 1: Cytotoxicity (IC50 in µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [1]

CompoundR⁴HL-60MCF-7
5a C₂H₅HHH2.1 ± 0.210.3 ± 0.9
5b n-C₃H₇HHH1.4 ± 0.111.2 ± 1.1
5c n-C₄H₉HHH1.2 ± 0.114.5 ± 1.3
5d C₆H₅HHH11.2 ± 1.021.3 ± 2.0
5e 4-CH₃-C₆H₄HHH10.5 ± 0.920.1 ± 1.8
5f 4-Cl-C₆H₄HHH12.3 ± 1.122.4 ± 2.1
Carboplatin (Reference) ----15.2 ± 1.425.6 ± 2.3

Data represents the mean ± SEM from at least three independent experiments.[1]

Table 2: Cytotoxicity (IC50 in µM) of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives [2]

CompoundR⁴MCF-7Panc-1
8c HHHOCH₃4.1 ± 0.45.3 ± 0.5
8e HOCH₃HH1.5 ± 0.22.1 ± 0.2
8f HOCH₃HOCH₃2.3 ± 0.23.1 ± 0.3
8g HOCH₃OCH₃H1.2 ± 0.21.4 ± 0.2
Doxorubicin (Reference) ----0.98 ± 0.11.1 ± 0.1

Data represents the mean ± SD.[2]

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assays cited in this guide.

MTT Assay for Cytotoxicity[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere with 5% CO₂ at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Incubation: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for a further period (e.g., 4 hours) to allow the formation of formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of an in vitro cytotoxicity assay.

G cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HL-60) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment (Incubate 48h) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 Calculate IC50 absorbance->ic50

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathway

The cytotoxic effects of some 2,3-dihydroquinolin-4(1H)-one derivatives are attributed to the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptotic pathway.

G cluster_signal Apoptotic Signal cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade signal Cytotoxic Compound bax Bax signal->bax activates bcl2 Bcl-2 signal->bcl2 inhibits mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c releases cas9 Caspase-9 cyto_c->cas9 activates cas3 Caspase-3 cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptotic pathway.

Comparative Analysis and Structure-Activity Relationship

The presented data allows for a preliminary structure-activity relationship (SAR) analysis.

For the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones , an increase in the length of the alkyl substituent at the R¹ position (from ethyl to n-butyl) appears to correlate with increased cytotoxicity against both HL-60 and MCF-7 cell lines.[1] Aromatic substituents at the same position generally result in lower cytotoxicity compared to the alkyl-substituted counterparts.[1] Notably, all tested compounds in this series demonstrated higher potency against the HL-60 (human promyelocytic leukemia) cell line than the MCF-7 (human breast adenocarcinoma) cell line.[1] The most promising compound, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a), was found to inhibit cell proliferation and induce DNA damage and apoptosis in HL-60 cells.[1]

In the case of the (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives , the presence of methoxy groups (OCH₃) on the quinolinone rings seems to play a significant role in their cytotoxic activity.[2] Compound 8g , which possesses two methoxy groups, exhibited the highest potency against both MCF-7 and Panc-1 (human pancreatic cancer) cell lines, with IC50 values in the low micromolar range.[2] Mechanistic studies on compound 8g revealed that it induces cell cycle arrest at the G2/M phase and triggers apoptosis through the intrinsic pathway, as evidenced by the activation of caspases-3 and -9, and an increase in the expression of Bax and cytochrome c.[2][3]

Conclusion

Substituted 2,3-dihydroquinolin-4(1H)-ones represent a versatile scaffold for the development of novel cytotoxic agents. The in vitro data highlights that modifications at various positions of the quinolinone ring system can significantly influence their anticancer activity and selectivity against different cancer cell lines. Further investigation into the synthesis of new derivatives and a deeper understanding of their mechanisms of action are warranted to explore their full therapeutic potential.

References

Quinazolinone Derivatives as Tyrosinase Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding interactions and inhibitory potential of novel quinazolinone derivatives against tyrosinase, a key enzyme in melanin biosynthesis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of recently synthesized quinazolinone compounds, supported by experimental data from in-vitro enzyme inhibition assays and in-silico molecular docking studies.

Tyrosinase is a copper-containing enzyme that plays a crucial role in the initial steps of melanin production.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, the development of potent tyrosinase inhibitors is of significant interest in the cosmetic and pharmaceutical industries. Quinazolinone scaffolds have emerged as a promising class of compounds with potential tyrosinase inhibitory activity.[2]

Comparative Analysis of Inhibitory Activity

A series of novel quinazolinone derivatives have been synthesized and evaluated for their ability to inhibit mushroom tyrosinase. The inhibitory activities are presented in terms of IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. For some compounds, the inhibition constants (Kᵢ and Kᵢs) have also been determined to elucidate the mechanism of inhibition.

Compound IDStructureIC50 (µM)Kᵢ (µM)Kᵢs (µM)Inhibition TypeReference
Q1 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one103 ± 2117.07423.63Mixed-type[1][2][3][4]
9q Isopropylquinazolinone with 4-fluorobenzyl moiety34.67 ± 3.68--Mixed-type[5][6]
9r Phenylamino quinazolinone derivative17.02 ± 1.6614.87-Competitive[7]
4m Thioxo-dihydroquinazolinone derivative15.48--Mixed-type[8]
10g Quinazolinone derivative with para-chlorophenyl moiety25.75 ± 0.19--Noncompetitive[8]
FQ 2-(4-Fluorophenyl)-quinazolin-4(3H)-one120 ± 2703.2222.1Mixed-type[9]
Kojic Acid (Positive Control)27.56 ± 1.27---[7]

Experimental Protocols

In-Vitro Tyrosinase Inhibition Assay

The inhibitory activity of the quinazolinone derivatives against mushroom tyrosinase is typically evaluated spectrophotometrically using L-DOPA as a substrate.

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a phosphate buffer (pH 6.8). A solution of L-DOPA is also prepared in the same buffer.

  • Assay Procedure: The reaction mixture contains the phosphate buffer, a solution of the test compound (dissolved in DMSO), and the tyrosinase enzyme solution. The mixture is incubated, and the reaction is initiated by adding the L-DOPA solution.

  • Measurement: The formation of dopachrome from the oxidation of L-DOPA is monitored by measuring the increase in absorbance at a specific wavelength (typically around 475 nm) using a microplate reader.

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against different concentrations of the test compound.[10]

Molecular Docking Studies

Computational docking studies are performed to predict the binding mode of the quinazolinone derivatives within the active site of tyrosinase and to understand the molecular interactions driving the inhibition.

  • Protein and Ligand Preparation: The three-dimensional crystal structure of mushroom tyrosinase is obtained from the Protein Data Bank (PDB entry: 2Y9X).[11] Water molecules are removed, and hydrogen atoms are added to the protein structure. The 3D structures of the quinazolinone derivatives (ligands) are built and optimized using molecular modeling software.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock.[11] The active site of the enzyme is defined, and the docking algorithm explores various possible conformations of the ligand within the active site, calculating the binding energy for each conformation.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are then examined to understand the basis of the inhibitory activity.[1][3]

Visualizing the Process

To better understand the workflow of these studies and the underlying biological pathway, the following diagrams are provided.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Experimental Validation Ligand Preparation Ligand Preparation Molecular Docking\n(e.g., AutoDock) Molecular Docking (e.g., AutoDock) Ligand Preparation->Molecular Docking\n(e.g., AutoDock) Protein Preparation\n(Tyrosinase - PDB: 2Y9X) Protein Preparation (Tyrosinase - PDB: 2Y9X) Protein Preparation\n(Tyrosinase - PDB: 2Y9X)->Molecular Docking\n(e.g., AutoDock) Binding Energy Calculation Binding Energy Calculation Molecular Docking\n(e.g., AutoDock)->Binding Energy Calculation Interaction Analysis\n(Hydrogen Bonds, Hydrophobic) Interaction Analysis (Hydrogen Bonds, Hydrophobic) Binding Energy Calculation->Interaction Analysis\n(Hydrogen Bonds, Hydrophobic) Enzyme Inhibition Assay Enzyme Inhibition Assay Interaction Analysis\n(Hydrogen Bonds, Hydrophobic)->Enzyme Inhibition Assay IC50 Determination IC50 Determination Enzyme Inhibition Assay->IC50 Determination G Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Steps Tyrosinase Tyrosinase Quinazolinone Derivative Quinazolinone Derivative Inhibition X Quinazolinone Derivative->Inhibition Inhibition->Tyrosinase

References

Efficacy of 2,3-dihydro-1H-quinolin-4-one Derivatives Versus Known Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Among the promising candidates, 2,3-dihydro-1H-quinolin-4-one derivatives have emerged as a class of heterocyclic compounds with significant potential. This guide provides an objective comparison of the antibacterial efficacy of these derivatives against established antibiotics, supported by available experimental data. It also details the experimental protocols for key assays and visualizes pertinent biological pathways and workflows.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound derivatives and their related quinolinone counterparts has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

While specific data for a wide range of this compound derivatives remains an active area of research, studies on structurally similar quinolinone and quinazolinone derivatives provide valuable insights into their potential. The following tables summarize the available MIC data for these derivatives compared to well-known antibiotics such as Ciprofloxacin, a broad-spectrum fluoroquinolone.

Compound ClassDerivative/CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Quinoline/Thiazinanone Hybrids Compound 7eStaphylococcus aureus (MRSA)48Ciprofloxacin96
Compound 7aStaphylococcus aureus12Ciprofloxacin-
Compound 7gEscherichia coli24Ciprofloxacin-
Compound 7ePseudomonas aeruginosa12Ciprofloxacin-
Quinolone-3-carbonitrile Derivatives Compound 24Escherichia coli3.125Amoxicillin>3.125
Ciprofloxacin>3.125
Compound 24Staphylococcus aureus3.125Amoxicillin>3.125
Ciprofloxacin>3.125
2,3-Dihydroquinazolin-4(1H)-one Derivatives Diterpene HybridsBacillus cereus4–16--

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes. Direct comparison of MIC values should be made with caution as experimental conditions may vary between studies.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone antibiotics, the parent class of the derivatives under discussion, exert their bactericidal effects by targeting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.

  • DNA Gyrase: Primarily in Gram-negative bacteria, quinolones inhibit the A subunit of DNA gyrase, preventing the negative supercoiling of DNA. This leads to the accumulation of positive supercoils ahead of the replication fork, ultimately halting DNA replication.[4]

  • Topoisomerase IV: In Gram-positive bacteria, the primary target is topoisomerase IV. Quinolones interfere with the decatenation of daughter chromosomes following replication, leading to an inability of the cell to divide.[1]

The binding of quinolones to the enzyme-DNA complex stabilizes a transient double-strand break, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[5]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Gram-negative) Cell_Death Cell Death DNA_Gyrase->Cell_Death DNA damage Topoisomerase_IV Topoisomerase IV (Gram-positive) Topoisomerase_IV->Cell_Death Incomplete cell division Replication_Fork->DNA_Gyrase Relieves torsional stress Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes Quinolinone_Derivative This compound Derivative Quinolinone_Derivative->DNA_Gyrase Inhibits Quinolinone_Derivative->Topoisomerase_IV Inhibits

Mechanism of action of quinolone derivatives.

Experimental Protocols

The following section details the standardized methodologies for evaluating the antibacterial efficacy of novel compounds.

Synthesis and Antibacterial Screening Workflow

The general workflow for the discovery and evaluation of new antibacterial agents, including this compound derivatives, involves a multi-step process from chemical synthesis to biological testing.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Stock_Solution->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Data_Analysis Data Analysis and Comparison with Antibiotics MBC_Assay->Data_Analysis End End Data_Analysis->End

General experimental workflow.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The following protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound derivatives and reference antibiotics (e.g., Ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.

2. Inoculum Preparation:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the highest concentration of the test compound (in duplicate) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column.

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (inoculum without any compound) and a negative control (medium only) on each plate.

  • Seal the plates and incubate at 35°C ± 2°C for 16-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

  • The results can be read visually or using a microplate reader.

Conclusion

While the available data for the specific class of this compound derivatives is still emerging, the broader family of quinolinones demonstrates significant promise as a source of new antibacterial agents. Several derivatives have shown efficacy comparable or superior to existing antibiotics against both Gram-positive and Gram-negative bacteria, including resistant strains. Their mechanism of action, targeting fundamental bacterial DNA replication processes, makes them compelling candidates for further investigation. The standardized protocols outlined in this guide provide a framework for the continued evaluation and comparison of these novel compounds, which is crucial for advancing the development of the next generation of antibiotics. Further research focusing on the specific structure-activity relationships of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Head-to-head comparison of different purification techniques for dihydroquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a compound is paramount. Dihydroquinolinones, a class of heterocyclic compounds with significant biological activity, are no exception. The choice of purification technique can critically impact the yield, purity, time, and cost of obtaining the desired dihydroquinolinone derivative. This guide provides an objective comparison of the most common purification techniques—column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC)—supported by available experimental data and detailed methodologies.

Data Presentation

Table 1: Column Chromatography Purification of Dihydroquinolinones

CompoundStarting MaterialPurityYieldKey AdvantagesKey Disadvantages
2,3-Dihydro-2-phenyl-4(1H)-quinolinoneCrude reaction mixture>95%Not specifiedGood for initial cleanup and separation of byproducts.[1]Can be time-consuming and may require large volumes of solvent.
General DihydroquinolinonesCrude ExtractModerate to HighVariableVersatile for a wide range of polarities.Lower resolution compared to HPLC; potential for sample loss on the column.

Table 2: Recrystallization Purification of Dihydroquinolinones

CompoundStarting MaterialPurityYieldKey AdvantagesKey Disadvantages
7-hydroxy-3,4-dihydro-2(1H)-quinolinoneCrude Product99.3% - 99.5%61.3% - 62.3%High purity achievable, cost-effective for large scales.[2]Yield can be lower due to solubility of the compound in the mother liquor; not suitable for all compounds.[3]
6-hydroxy-3,4-dihydro-2(1H)-quinolinoneCrude Product98.9% - 99.2%~92%Excellent for removing minor impurities.[4]Finding a suitable solvent system can be challenging.

Table 3: Preparative HPLC Purification of Dihydroquinolinones

CompoundGeneral DihydroquinolinonesStarting MaterialPurityYieldKey AdvantagesKey Disadvantages
General ApplicationPartially purified extract>98%>90% (recovery)High resolution and purity, suitable for separating closely related isomers.[5]Expensive, less scalable, requires specialized equipment.[5][6]

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are based on established methods and can be adapted for specific dihydroquinolinone derivatives.

Column Chromatography

This protocol describes the purification of a crude dihydroquinolinone sample using silica gel column chromatography.

Materials:

  • Crude dihydroquinolinone

  • Silica gel (60-120 mesh)

  • Solvents (e.g., hexane, ethyl acetate, dichloromethane)

  • Glass chromatography column

  • Eluting solvents

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Slurry Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared.

  • Column Packing: The slurry is poured into the column and allowed to settle, forming a packed bed. A layer of sand is added on top to prevent disturbance.

  • Sample Loading: The crude dihydroquinolinone is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Fractions are collected in separate tubes as the solvent flows through the column.

  • Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Fractions containing the pure dihydroquinolinone are combined, and the solvent is removed under reduced pressure to yield the purified product.

Recrystallization

This protocol outlines the purification of a solid dihydroquinolinone sample by recrystallization.

Materials:

  • Crude solid dihydroquinolinone

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Ice bath

Procedure:

  • Solvent Selection: A suitable solvent is chosen in which the dihydroquinolinone is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the hot solvent is added to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solution cools, the solubility of the dihydroquinolinone decreases, and pure crystals form. The flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried to remove any residual solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for the purification of a dihydroquinolinone using preparative HPLC.

Materials:

  • Partially purified dihydroquinolinone sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

Procedure:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of the target dihydroquinolinone from impurities.

  • Scale-Up: The analytical method is scaled up to a preparative scale by increasing the column size, flow rate, and injection volume.

  • Sample Preparation: The dihydroquinolinone sample is dissolved in the mobile phase.

  • Injection and Separation: The sample is injected onto the preparative column, and the separation is carried out using the optimized gradient and flow rate.

  • Fraction Collection: A fraction collector is used to collect the eluent corresponding to the peak of the pure dihydroquinolinone.

  • Product Isolation: The solvent is removed from the collected fractions to yield the highly purified dihydroquinolinone.

Mandatory Visualization

Below are diagrams illustrating the experimental workflows for each purification technique and a conceptual diagram of a signaling pathway influenced by dihydroquinolinones.

experimental_workflow_column_chromatography start Crude Dihydroquinolinone Sample slurry_prep Prepare Silica Gel Slurry start->slurry_prep pack_column Pack Chromatography Column slurry_prep->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Purified Dihydroquinolinone evaporate->end

Caption: Workflow for Column Chromatography Purification.

experimental_workflow_recrystallization start Crude Solid Dihydroquinolinone dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Induce Crystallization hot_filtration->cool collect_crystals Collect Crystals by Filtration cool->collect_crystals wash Wash with Cold Solvent collect_crystals->wash dry Dry Crystals wash->dry end Purified Dihydroquinolinone Crystals dry->end

Caption: Workflow for Recrystallization Purification.

experimental_workflow_prep_hplc start Partially Purified Sample method_dev Analytical Method Development start->method_dev scale_up Scale-Up to Preparative Method method_dev->scale_up injection Inject Sample onto Preparative Column scale_up->injection separation Chromatographic Separation injection->separation fraction_collection Collect Fractions of Target Compound separation->fraction_collection solvent_removal Remove Solvent from Collected Fractions fraction_collection->solvent_removal end High-Purity Dihydroquinolinone solvent_removal->end

Caption: Workflow for Preparative HPLC Purification.

signaling_pathway cluster_cell Cell PI3K PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Dihydroquinolinone Dihydroquinolinone Dihydroquinolinone->PI3K Inhibits

References

Cross-Validation of Analytical Methods for 2,3-Dihydro-1H-Quinolin-4-one Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the characterization and quantification of 2,3-dihydro-1H-quinolin-4-one: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This document outlines detailed experimental protocols, presents comparative performance data, and offers guidance on method selection based on specific analytical requirements.

Introduction to this compound and Analytical Cross-Validation

This compound and its derivatives are significant heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[2] Accurate and reliable analytical methods are paramount for the characterization of these molecules, including purity assessment, quantification in various matrices, and stability testing.

Analytical method cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results when performed under slightly different conditions, such as in different laboratories, by different analysts, or with different instrumentation.[3] This process is crucial for ensuring the robustness and reproducibility of an analytical method throughout the lifecycle of a drug product.

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound characterization.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Studies cluster_2 Performance Evaluation cluster_3 Conclusion Dev_HPLC Develop & Validate HPLC-UV Method Prep_Samples Prepare Standard & Spiked Samples Dev_HPLC->Prep_Samples Dev_GCMS Develop & Validate GC-MS Method Dev_GCMS->Prep_Samples Analyze_HPLC Analyze Samples by HPLC-UV Prep_Samples->Analyze_HPLC Analyze_GCMS Analyze Samples by GC-MS Prep_Samples->Analyze_GCMS Compare_Results Compare Results (Accuracy, Precision) Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Assess_Linearity Assess Linearity & Range Compare_Results->Assess_Linearity Assess_Sensitivity Determine LOD & LOQ Compare_Results->Assess_Sensitivity Assess_Robustness Evaluate Robustness Compare_Results->Assess_Robustness Conclusion Select Appropriate Method & Document Findings Assess_Linearity->Conclusion Assess_Sensitivity->Conclusion Assess_Robustness->Conclusion

A generalized workflow for the cross-validation of analytical techniques.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the nature of the sample, the required sensitivity, and the specific information needed (e.g., quantification vs. structural elucidation).

Data Presentation: Quantitative Performance Summary

The following tables summarize the key quantitative performance parameters for the HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: HPLC-UV Method Performance

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.999
Range 80-120% of target concentration1-50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 3.0%1.25%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL

Table 2: GC-MS Method Performance

Validation ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9950.998
Range 80-120% of target concentration0.5-25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.8%
Precision (RSD%)
- Repeatability≤ 2.0%1.10%
- Intermediate Precision≤ 3.0%1.45%
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mL

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for routine analysis due to its robustness and cost-effectiveness.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • For assay of a solid sample, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation:

  • Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using the DAD.

  • Linearity: Inject at least five concentrations across the desired range in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis.[4]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for trace analysis and impurity profiling.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Scan Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Prepare a series of calibration standards by diluting the stock solution.

  • For solid samples, dissolve in the chosen solvent to a concentration within the calibration range.

  • Ensure samples are free of non-volatile residues.

Method Validation:

  • Specificity: Analyze a blank solvent to ensure no interfering peaks. The mass spectrum of the analyte provides high specificity.

  • Linearity: Inject at least five concentrations in triplicate and plot the peak area of a characteristic ion against concentration.

  • Accuracy: Perform recovery studies by spiking a suitable matrix with known amounts of the analyte.

  • Precision: Evaluate repeatability and intermediate precision as described for the HPLC-UV method.

Potential Signaling Pathway Modulation

Quinolinone derivatives have been investigated for their potential to modulate various cellular signaling pathways implicated in disease. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, for instance, by inhibiting a key kinase.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Response Cellular Response Gene->Response Quinolinone 2,3-dihydro-1H- quinolin-4-one Quinolinone->KinaseB

References

Safety Operating Guide

Proper Disposal of 2,3-dihydro-1H-quinolin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,3-dihydro-1H-quinolin-4-one (CAS No. 4295-36-7), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Profile Overview

This compound is classified as an acute toxicant (Category 3, Oral). Improper handling and disposal can pose significant health risks. All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines for chemical waste management.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent accidental splashes.

  • Lab Coat: A standard laboratory coat to protect from contamination.

  • Respiratory Protection: In cases of dust formation, a properly fitted respirator is essential.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spread of the spilled material using absorbent pads or other suitable containment materials.

  • Cleanup: Carefully collect the spilled material and any contaminated absorbents. Place all waste into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This typically involves incineration at a permitted facility.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

    • Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal. These records are essential for regulatory compliance.

Under no circumstances should this compound be disposed of down the drain or in regular trash.

Quantitative Data Summary

While specific concentration limits for disposal methods can vary by jurisdiction and disposal facility, the following table summarizes key quantitative information for this compound.

ParameterValueSource
Molecular Weight147.17 g/mol
UN NumberNot available
Hazard Class6.1 (Toxic)
Packing GroupIII

Note: The Packing Group is an estimation based on the hazard classification and may be subject to final determination by the waste disposal contractor.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets. No experimental protocols were cited in the generation of this guidance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response prep_start Start: Have this compound Waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->wear_ppe collect_waste Collect waste in a labeled, sealed container wear_ppe->collect_waste store_waste Store in designated hazardous waste area collect_waste->store_waste contact_ehs Contact EHS or licensed waste contractor store_waste->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup document_disposal Document Disposal schedule_pickup->document_disposal disposal_end End: Waste Disposed document_disposal->disposal_end spill_detected Spill Detected evacuate_ventilate Evacuate and Ventilate Area spill_detected->evacuate_ventilate contain_spill Contain Spill evacuate_ventilate->contain_spill cleanup_spill Clean up spill and contaminated materials contain_spill->cleanup_spill cleanup_spill->collect_waste

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 2,3-dihydro-1H-quinolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-dihydro-1H-quinolin-4-one. Adherence to these procedures is paramount for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling & Weighing Chemical-resistant gloves (e.g., Nitrile)Tightly fitting safety goggles with side-shields[1]Lab coat, long pants, and closed-toe shoesWork in a well-ventilated area or chemical fume hood.
Syntheses & Reactions Chemical-resistant gloves (e.g., Nitrile)Chemical safety goggles and a face shieldFire/flame resistant and impervious clothing or lab coat[1]Required if not handled within a certified chemical fume hood.
Accidental Spills Heavy-duty chemical-resistant glovesChemical safety goggles and a face shieldFire/flame resistant and impervious clothing[1]A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs[1].

Operational Plan: Handling and Disposal

Strict adherence to the following step-by-step protocols for handling and disposal is essential for laboratory safety.

Handling Procedures:

  • Preparation: Ensure a well-ventilated work area, preferably a certified chemical fume hood. Assemble all necessary equipment and PPE before handling the compound.

  • Weighing: Carefully weigh the desired amount of this compound within a chemical fume hood to minimize the risk of generating and inhaling dust.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to prevent splashing.

  • Reaction: Conduct all subsequent experimental steps involving the compound within a chemical fume hood.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water[2].

Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect unreacted this compound and any contaminated solids (e.g., weigh paper, paper towels) in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid Waste Dispose of solutions containing this compound in a dedicated, labeled hazardous waste container. Do not pour down the drain[1].
Contaminated PPE Dispose of contaminated gloves, disposable lab coats, and other materials in a designated solid hazardous waste container.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Assemble PPE and Equipment B Ensure Proper Ventilation (Fume Hood) A->B C Weigh Compound in Fume Hood B->C Proceed to Handling D Prepare Solution (Slow Solvent Addition) C->D E Conduct Experiment in Fume Hood D->E F Segregate and Dispose of Waste E->F Proceed to Cleanup G Decontaminate Glassware and Surfaces F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-quinolin-4-one
Reactant of Route 2
2,3-dihydro-1H-quinolin-4-one

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